N-(m-PEG4)-N'-(azide-PEG3)-Cy5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H60ClN5O7 |
|---|---|
Molecular Weight |
782.4 g/mol |
IUPAC Name |
1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole chloride |
InChI |
InChI=1S/C42H60N5O7.ClH/c1-41(2)35-13-9-11-15-37(35)46(20-23-50-28-31-53-30-27-49-22-19-44-45-43)39(41)17-7-6-8-18-40-42(3,4)36-14-10-12-16-38(36)47(40)21-24-51-29-32-54-34-33-52-26-25-48-5;/h6-18H,19-34H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
PVVXUYTUWFXSAS-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG3)-Cy5: A Versatile Tool for Bioconjugation and Fluorescent Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental considerations for N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a heterobifunctional linker and fluorescent dye critical to advancements in bioconjugation, proteomics, and targeted drug delivery.
Core Chemical Structure and Properties
This compound is a specialized chemical reagent that incorporates three key functional components: a methoxy-terminated polyethylene glycol (m-PEG4) chain, an azide-terminated polyethylene glycol (azide-PEG3) chain, and a Cyanine5 (Cy5) fluorescent dye. The presence of a hydrophilic PEG spacer enhances its solubility in aqueous media.[1][2]
The core structure facilitates a range of applications. The terminal azide group allows for covalent attachment to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[2] The Cy5 moiety provides a strong fluorescent signal in the far-red spectrum, making it an ideal tool for sensitive detection and imaging. This molecule is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4][5][6]
Below is a table summarizing the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C42H60ClN5O7 | [7] |
| Molecular Weight | 782.4 g/mol | [7] |
| CAS Number | 2107273-02-7 | [7] |
| Excitation Maximum (λex) | 649 nm | [7] |
| Emission Maximum (λem) | 667 nm | [7] |
| Extinction Coefficient | 232,000 cm⁻¹M⁻¹ | [7] |
| Solubility | Water, DMSO, DMF, DCM | [7] |
| Purity | Typically ≥97% | [7] |
| Storage | -20°C, protected from light | [7] |
Experimental Protocols and Applications
The unique tripartite structure of this compound lends itself to a variety of sophisticated biochemical applications. Detailed below are generalized protocols for its primary uses. Researchers should optimize these protocols for their specific experimental contexts.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol outlines the general steps for conjugating this compound to a terminal alkyne-modified biomolecule, such as a protein or a nucleic acid.
Materials:
-
This compound
-
Alkyne-modified biomolecule
-
Copper(II) sulfate (CuSO₄)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
-
DMSO or DMF for dissolving reagents
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-modified biomolecule in an appropriate aqueous buffer.
-
Prepare a stock solution of this compound in DMSO or DMF.
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and the chosen ligand in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and a molar excess of the this compound solution.
-
Add the copper(I)-stabilizing ligand to the mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature, protected from light. Reaction times can vary from 30 minutes to several hours, depending on the reactants and their concentrations.
-
-
Purification:
-
Purify the resulting fluorescently labeled biomolecule using an appropriate method, such as size-exclusion chromatography, dialysis, or ethanol precipitation, to remove unreacted dye and catalyst components.
-
Cellular Imaging and Fluorescence Microscopy
The intrinsic fluorescence of the Cy5 moiety allows for the visualization of biomolecules and cellular structures. Once conjugated to a molecule of interest, this compound can be used for a variety of imaging applications.
General Workflow for Cellular Labeling and Imaging:
-
Introduce an Alkyne Handle: Introduce a bioorthogonal alkyne group onto the cellular target of interest. This can be achieved through metabolic labeling with an alkyne-bearing precursor or by genetic encoding of an unnatural amino acid.
-
Cell Fixation and Permeabilization (for intracellular targets):
-
Fix cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cell membrane with a detergent (e.g., Triton X-100 or saponin) to allow entry of the labeling reagent.
-
-
Click Reaction: Perform the CuAAC reaction as described in Protocol 2.1 directly on the fixed and permeabilized cells.
-
Washing: Wash the cells extensively with PBS to remove unreacted reagents.
-
Imaging: Mount the cells on a microscope slide and image using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).
Signaling Pathways and Experimental Workflows
The versatility of this compound allows for its integration into complex experimental workflows, particularly in the development of PROTACs and the study of protein-protein interactions.
PROTAC Synthesis Workflow
This compound can serve as a fluorescently tagged linker in the modular synthesis of PROTACs. The azide group provides a convenient handle for attaching a warhead ligand (which binds to the protein of interest) that has been modified with an alkyne. The other end of the molecule (the m-PEG4 side) would be derivatized to connect to an E3 ligase ligand. The Cy5 fluorophore enables tracking and quantification of the PROTAC.
General Bioconjugation and Labeling Workflow
The following diagram illustrates a typical workflow for labeling a target biomolecule with this compound for subsequent fluorescent detection.
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences. Its combination of a bioorthogonal azide handle, a sensitive fluorescent reporter, and a solubilizing PEG linker enables a wide range of applications, from the fundamental study of biomolecular interactions to the development of novel therapeutic agents. The protocols and workflows provided in this guide serve as a starting point for the successful implementation of this reagent in diverse research settings.
References
- 1. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS#:2107273-02-7 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, 2107273-02-7 | BroadPharm [broadpharm.com]
An In-depth Technical Guide to the Excitation and Emission Spectra of N-(m-PEG4)-N'-(azide-PEG3)-Cy5
This technical guide provides a comprehensive overview of the spectral characteristics of N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a fluorescent probe widely utilized by researchers, scientists, and drug development professionals. This document outlines the core spectral data, detailed experimental protocols for spectral measurement, and a visual representation of the experimental workflow.
Core Spectral Properties
This compound is a cyanine dye derivative that features a hydrophilic polyethylene glycol (PEG) linker, an azide group for "click chemistry" conjugation, and the fluorescent Cy5 core. The presence of the PEG spacer enhances the solubility of the molecule in aqueous media, a desirable characteristic for biological applications. The fundamental spectral properties are determined by the Cy5 core, a dye known for its high fluorescence intensity and photostability in the far-red region of the spectrum. This spectral region is particularly advantageous for biological imaging due to minimal autofluorescence from cells and tissues, leading to an improved signal-to-noise ratio.
The key spectral data for this compound are summarized in the table below.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 649 nm | [1][2] |
| Emission Maximum (λem) | 667 nm | [1][2] |
It is important to note that while the PEGylation and the azide group enhance the utility of the Cy5 dye, they do not significantly alter its core excitation and emission maxima. The spectral properties are primarily dictated by the electronic structure of the Cy5 chromophore.
Experimental Protocol for Spectral Characterization
The following protocol provides a detailed methodology for determining the excitation and emission spectra of this compound. This procedure is based on standard fluorescence spectroscopy techniques.
Objective: To measure the fluorescence excitation and emission spectra of this compound to determine its maximum excitation and emission wavelengths.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), ethanol, or dimethyl sulfoxide (DMSO))
-
Spectrofluorometer with excitation and emission monochromators
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and tips
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be accurately known.
-
From the stock solution, prepare a series of dilutions in the desired final solvent (e.g., PBS) to achieve absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time to ensure stable output.
-
Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal intensity. A good starting point is 5 nm for both.
-
-
Emission Spectrum Measurement:
-
Fill a quartz cuvette with the solvent blank and place it in the spectrofluorometer.
-
Set the excitation wavelength to a value slightly below the expected maximum (e.g., 630 nm).
-
Scan a range of emission wavelengths, for instance, from 640 nm to 800 nm.[3]
-
Record the solvent blank spectrum.
-
Replace the blank cuvette with the cuvette containing the this compound sample.
-
Perform the same emission scan.
-
Subtract the solvent blank spectrum from the sample spectrum to obtain the corrected emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the determined emission maximum (λem).
-
Scan a range of excitation wavelengths, for example, from 550 nm to 660 nm.[3]
-
Record the excitation spectrum of the sample.
-
The peak of this spectrum corresponds to the excitation maximum (λex).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of wavelength for both the emission and excitation spectra.
-
Identify the wavelength at which the maximum intensity occurs for each spectrum to determine the λex and λem.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the excitation and emission spectra of a fluorescent compound.
References
Technical Guide: Photophysical Properties of N-(m-PEG4)-N'-(azide-PEG3)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core photophysical properties of the functionalized cyanine dye, N-(m-PEG4)-N'-(azide-PEG3)-Cy5. This far-red emitting fluorescent probe is of significant interest for bioconjugation applications, particularly in the fields of proteomics, genomics, and in vivo imaging, owing to its azide group that allows for "click chemistry" attachment to biomolecules. The inclusion of polyethylene glycol (PEG) linkers enhances its hydrophilicity, which can be advantageous in aqueous biological environments.
Core Photophysical Data
The performance of a fluorescent dye is dictated by its quantum yield and extinction coefficient. These parameters determine the brightness of the fluorophore. Below is a summary of the available quantitative data for this compound and related Cy5 derivatives for comparative purposes.
| Compound | Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | Quantum Yield (Φ) | Excitation λmax (nm) | Emission λmax (nm) | Solvent/Conditions |
| This compound | 232,000[1] | Not explicitly reported. | 649[1] | 667[1] | Aqueous media, DMSO, DMF[1] |
| Unmodified Cy5 | ~250,000[2] | ~0.2 - 0.27[2] | ~649 - 651[2] | ~666 - 670[2] | Varies with solvent |
| Cy5 Azide | 250,000 (after click reaction) | 0.27 | 646 | 662 | Not specified |
| A PEGylated Cy5 derivative | Not specified | 0.07 | Not specified | Not specified | Not specified |
Note: The quantum yield of this compound has not been found in publicly available literature. However, based on data for similar molecules, it is anticipated to be in the range of 0.07 to 0.27. PEGylation can sometimes lead to a decrease in quantum yield. It is strongly recommended that researchers experimentally determine the quantum yield for their specific application and conditions.
Experimental Protocols
Accurate determination of the quantum yield and extinction coefficient is critical for quantitative fluorescence studies. The following are detailed methodologies for these key experiments.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, DMF, or an appropriate aqueous buffer)
-
UV-Vis spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.
-
Prepare serial dilutions: From the stock solution, prepare a series of dilutions with concentrations that will yield absorbance values between 0.1 and 1.0 at the absorbance maximum.
-
Measure absorbance:
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance spectrum for each dilution across a relevant wavelength range (e.g., 500-750 nm for Cy5).
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Plot and calculate:
-
Plot the absorbance at λmax against the concentration for each dilution.
-
The data should yield a linear plot. The slope of this line is the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length, typically 1 cm).
-
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The most common and reliable method for its determination is the comparative method, which involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.
Materials:
-
This compound solution of known absorbance
-
A standard dye with a known quantum yield in the far-red region (e.g., Cresyl Violet or Rhodamine 101)
-
High-purity solvent (the same solvent must be used for the sample and the standard)
-
UV-Vis spectrophotometer
-
Fluorometer with a corrected emission spectrum
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Select a suitable standard: Choose a reference dye whose absorption and emission spectra are in a similar range to the sample.
-
Prepare solutions: Prepare a series of solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally below 0.1) to avoid inner-filter effects.
-
Measure absorbance and fluorescence:
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurement.
-
-
Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot and calculate:
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance.
-
The slope of the resulting lines (m) for the sample and the standard (mstd) are used to calculate the quantum yield of the sample (Φ) using the following equation:
Φ = Φstd * (m / mstd) * (η2 / ηstd2)
Where:
-
Φstd is the quantum yield of the standard.
-
m and mstd are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η and ηstd are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).
-
Visualizations
Relationship between Molecular Structure and Photophysical Properties
The following diagram illustrates the conceptual relationship between the chemical structure of this compound and its key photophysical characteristics.
Caption: Structure-Property relationships of the fluorescent dye.
Experimental Workflow for Quantum Yield Determination
This diagram outlines the key steps in the comparative method for determining the fluorescence quantum yield.
Caption: Steps for determining quantum yield via the comparative method.
References
Technical Guide: N-(m-PEG4)-N'-(azide-PEG3)-Cy5 - Properties, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility, storage, and handling of N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a fluorescent, PEGylated azide linker commonly utilized in bioconjugation, drug delivery systems, and molecular imaging.
Core Compound Properties
This compound is a specialized chemical reagent featuring a Cy5 fluorophore, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal azide group. The Cy5 component provides a strong fluorescent signal in the far-red spectrum, minimizing background fluorescence from biological samples.[1] The PEG linker, consisting of four and three PEG units respectively, significantly enhances the compound's hydrophilicity and, consequently, its solubility in aqueous media.[2] The terminal azide group enables covalent attachment to alkyne-modified molecules via "click chemistry," a highly efficient and specific conjugation method.
| Property | Value | Reference |
| Molecular Formula | C42H60ClN5O7 | [2] |
| Molecular Weight | 782.4 g/mol | [2] |
| Excitation Maximum (λex) | ~649 nm | [2] |
| Emission Maximum (λem) | ~667 nm | [2] |
| Appearance | Blue solid | [3] |
| Purity | Typically ≥95% |
Solubility Profile
The presence of the PEG spacer arm imparts favorable solubility characteristics to this compound in a range of common laboratory solvents. While precise quantitative data (e.g., mg/mL) is not extensively published, the compound is known to be soluble in the following solvents. It is important to note that for related PEGylated Cy5 dyes, solubility in aqueous buffers is enhanced compared to the parent Cy5 dye.[4]
| Solvent | Solubility | Notes |
| Water | Soluble | The hydrophilic PEG chain enhances aqueous solubility.[2] For critical applications, solubility should be empirically tested. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions.[2][5][6] |
| Dimethylformamide (DMF) | Soluble | An alternative to DMSO for stock solution preparation.[2][5] |
| Dichloromethane (DCM) | Soluble | [2] |
Storage and Stability
Proper storage is critical to maintain the integrity and functionality of this compound, particularly to prevent degradation of the azide group and photobleaching of the Cy5 dye.
Short-Term and Long-Term Storage
| Condition | Temperature | Duration | Packaging | Notes |
| As a Solid | -20°C | Months to years | Desiccated, protected from light | This is the recommended condition for long-term storage.[2][7] Avoid repeated freeze-thaw cycles. |
| Stock Solution in Organic Solvent (DMSO or DMF) | -20°C | Up to 6 months | In tightly sealed vials, protected from light | Aliquoting is highly recommended to avoid repeated freeze-thaw cycles and contamination.[8] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[9][10] |
| Aqueous Solution | 2-8°C | Short-term (days) | Protected from light | For immediate use. Prone to microbial growth; consider sterile filtration for longer storage. The addition of sodium azide (at a final concentration of 0.02%) can prevent microbial contamination for longer-term storage of antibody conjugates.[8] |
Key Stability Considerations
-
Light Sensitivity: Cyanine dyes like Cy5 are susceptible to photobleaching.[11] All forms of the compound (solid, stock solutions, and experimental samples) should be stored in the dark or in amber vials and protected from light during handling and experiments.[7][8]
-
Azide Stability: The azide group is generally stable but can react with acids to form hydrazoic acid, which is toxic and explosive. Avoid acidic conditions. Azides can also form explosive metal azides, so contact with certain metals should be avoided.[]
-
pH Sensitivity: Cy5 dyes are generally stable over a wide pH range (typically pH 3-10).[6] However, for optimal performance and stability in conjugation reactions, a pH of 7-9 is often recommended.[13]
Experimental Protocols
The following protocols represent best practices for the handling and use of this compound based on information for similar compounds.
Reconstitution of the Solid Compound
-
Equilibration: Allow the vial containing the solid compound to warm to room temperature before opening to prevent moisture condensation.[9][10]
-
Solvent Addition: Add the desired volume of anhydrous DMSO or DMF to the vial to create a stock solution. A typical stock solution concentration is 1-10 mM.
-
Dissolution: Vortex or gently sonicate the vial until the compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C, protected from light.
General Protocol for Bioconjugation via Click Chemistry
This is a generalized workflow. Specific reaction conditions (e.g., catalyst, temperature, and time) will depend on the alkyne-containing substrate.
-
Prepare the Alkyne-Containing Molecule: Dissolve the alkyne-modified protein or other molecule in an appropriate reaction buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer should be free of primary amines if the molecule also contains an NHS ester.
-
Add the Azide-PEG-Cy5: Add the desired molar excess of the this compound stock solution to the reaction mixture. The final concentration of the organic solvent (DMSO or DMF) should be kept low (typically <10%) to avoid denaturation of proteins.
-
Add the Catalyst: For copper-catalyzed azide-alkyne cycloaddition (CuAAC), add the copper(I) source and a reducing agent (e.g., sodium ascorbate). For strain-promoted azide-alkyne cycloaddition (SPAAC), a copper catalyst is not required.
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours, protected from light.
-
Purification: Remove the unreacted dye and other reagents by size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis.
Visualized Workflow and Logical Relationships
Experimental Workflow for Handling and Use
Caption: Figure 1. A flowchart illustrating the recommended steps for the storage, preparation, and experimental use of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Figure 2. A diagram showing the relationship between the compound's properties, the necessary handling conditions, and the desired experimental outcomes.
References
- 1. Cy5 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Cyanine 5 azide [equivalent to Cy5® azide] | AAT Bioquest [aatbio.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. confluore.com [confluore.com]
- 10. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 11. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Understanding PEG linkers in fluorescent probes for biological imaging
An In-depth Technical Guide to Polyethylene Glycol (PEG) Linkers in Fluorescent Probes for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical role polyethylene glycol (PEG) linkers play in the design and application of fluorescent probes for biological imaging. We delve into the core principles of PEGylation, its impact on probe performance, quantitative data analysis, detailed experimental protocols, and the visualization of relevant biological and experimental processes.
Introduction: The Role of PEG Linkers in Fluorescent Probe Design
Fluorescent probes are indispensable tools in biological research and diagnostics, enabling the visualization of cells, tissues, and specific molecular events.[1][2] A typical targeted fluorescent probe consists of three key components: a fluorophore for signal generation, a targeting moiety (e.g., a peptide or antibody) for specificity, and a linker that connects them. Polyethylene glycol (PEG) has emerged as the gold-standard linker material due to its unique combination of physicochemical properties.[3]
PEG is a hydrophilic, biocompatible, and non-immunogenic polymer.[] The process of covalently attaching PEG chains to a molecule, known as PEGylation, imparts several significant advantages to fluorescent probes:[5][6]
-
Enhanced Solubility: PEG's hydrophilic nature dramatically increases the aqueous solubility of often-hydrophobic fluorophores and targeting ligands.[][6]
-
Improved Pharmacokinetics: By increasing the hydrodynamic size of the probe, PEGylation reduces renal clearance, leading to a longer circulation half-life in vivo.[5][7][8]
-
Reduced Immunogenicity: The flexible PEG chain can mask antigenic sites on the probe, minimizing immune responses.[5][6]
-
Minimized Non-Specific Binding: PEG creates a hydration shell that repels non-specific protein adsorption, leading to lower background signal and a higher signal-to-noise ratio in imaging applications.[7][9][10]
-
"Stealth" Properties: This shielding effect allows probes to evade uptake by the reticuloendothelial system (RES), prolonging their availability for target engagement.[11][12]
The modular nature of PEG linkers allows for precise tuning of these properties by varying the linker's length, structure (linear vs. branched), and conjugation chemistry.[3]
Structure of a PEGylated Fluorescent Probe
The fundamental design of a targeted fluorescent probe involves the strategic connection of its functional components via a PEG linker. This structure is optimized to ensure that the fluorophore's signal is not quenched and the targeting moiety's binding affinity is not compromised, while benefiting from the physicochemical advantages conferred by the PEG chain.
References
- 1. Visualization of integrin molecules by fluorescence imaging and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIOCELL | Visualization of integrin molecules by fluorescence imaging and techniques [techscience.com]
- 3. precisepeg.com [precisepeg.com]
- 5. dovepress.com [dovepress.com]
- 6. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Image Guided Biodistribution and Pharmacokinetic Studies of Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG3)-Cy5 (CAS: 2107273-02-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is a specialized heterobifunctional molecule that integrates a fluorescent cyanine dye (Cy5), a hydrophilic polyethylene glycol (PEG) spacer, and a reactive azide group. This unique combination of moieties makes it an invaluable tool in biomedical research and drug development, particularly in the fields of bioconjugation, targeted protein degradation (utilizing Proteolysis Targeting Chimeras or PROTACs), and fluorescence-based imaging and diagnostics.
The core functionality of this reagent lies in its "clickable" azide group, which allows for highly specific and efficient covalent bond formation with alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. The PEG linker enhances aqueous solubility and provides spatial separation between the conjugated molecule and the Cy5 dye, minimizing potential steric hindrance and quenching effects. The Cy5 fluorophore allows for sensitive and quantitative detection in the near-infrared (NIR) spectrum, a region with minimal autofluorescence from biological samples.
This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound.
Physicochemical and Spectral Properties
The key properties of this compound are summarized in the tables below, providing essential data for experimental design and execution.
General and Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 2107273-02-7 | [1][2][] |
| Molecular Formula | C₄₂H₆₀ClN₅O₇ | [1][2][] |
| Molecular Weight | 782.41 g/mol | [] |
| Purity | ≥97% | [1] |
| Solubility | Water, DMSO, DMF, DCM | [1] |
| Storage Conditions | -20°C, sealed in dry conditions | [1][] |
| Shipping Conditions | Ambient Temperature | [1] |
Spectral Properties
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 649 nm | [1] |
| Emission Maximum (λem) | 667 nm | [1] |
| Molar Extinction Coefficient (ε) | 232,000 M⁻¹cm⁻¹ at 649 nm | [1] |
Core Applications and Methodologies
The primary application of this compound is as a fluorescent tagging agent in "Click Chemistry." Its azide functionality allows for the covalent attachment of the Cy5-PEG moiety onto molecules bearing a terminal alkyne or a strained cyclooctyne. This is particularly relevant in the synthesis of PROTACs.
PROTAC Synthesis and Mechanism of Action
PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein (Protein of Interest, POI). A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This compound can be used to fluorescently label a PROTAC, enabling researchers to track its localization, quantify its uptake, and assess its binding to target proteins.
The general mechanism of PROTAC-mediated protein degradation is illustrated below.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation experiments. Optimization may be required for specific applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for labeling alkyne-modified biomolecules (e.g., proteins, nucleic acids) or small molecules in a controlled in vitro setting.
Materials:
-
This compound (dissolved in DMSO to 10 mM stock)
-
Alkyne-modified molecule of interest
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional, but recommended)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified molecule with the reaction buffer.
-
Add this compound to the reaction mixture. A molar excess (e.g., 2-10 fold) of the azide probe over the alkyne-molecule is typically used.
-
Optional: If using a ligand, pre-mix the CuSO₄ solution with the TBTA solution.
-
Add the copper(II) sulfate (and ligand, if used) to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of reagents should be optimized, but a starting point could be 1-2 mM sodium ascorbate and 0.1-0.5 mM CuSO₄.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the labeled product from excess reagents using an appropriate method, such as size exclusion chromatography, dialysis, or HPLC.
Caption: General workflow for CuAAC bioconjugation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for applications in living cells or complex biological lysates where copper toxicity is a concern. It requires the molecule of interest to be functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Materials:
-
This compound (dissolved in DMSO to 10 mM stock)
-
Strained alkyne-modified molecule of interest (e.g., DBCO-functionalized protein)
-
Reaction buffer or cell culture medium compatible with the biological system (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the strained alkyne-modified molecule in a suitable buffer or medium.
-
Add the this compound solution to the alkyne-containing sample. The final concentration should be optimized for the specific application (e.g., 25-100 µM for cell labeling).
-
Incubate the reaction under appropriate conditions (e.g., 37°C for live-cell imaging) for 1-2 hours, protected from light. Reaction times may vary depending on the reactivity of the strained alkyne.
-
For in vitro reactions, purify the product as described for CuAAC. For cellular applications, wash the cells with buffer (e.g., PBS) to remove unreacted probe before analysis (e.g., by fluorescence microscopy or flow cytometry).
Caption: General workflow for SPAAC bioconjugation in a cellular context.
Conclusion
This compound is a versatile and powerful chemical probe for researchers in drug discovery and chemical biology. Its well-defined physicochemical and spectral properties, combined with the robust and bioorthogonal nature of click chemistry, enable the straightforward and efficient fluorescent labeling of a wide array of molecules. The hydrophilic PEG linker improves the handling and performance of the resulting conjugates, making this reagent particularly suitable for the development and analysis of advanced therapeutics like PROTACs. The provided protocols offer a solid foundation for the successful application of this reagent in diverse experimental settings.
References
N-(m-PEG4)-N'-(azide-PEG3)-Cy5 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical and physical properties of N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a bifunctional linker molecule widely utilized in biomedical research and drug development. This molecule incorporates a PEGylated structure for enhanced solubility, a terminal azide group for bioorthogonal conjugation, and a Cy5 fluorophore for detection.
Core Molecular Data
The fundamental properties of this compound are summarized in the table below. This information is critical for accurate experimental design, including stoichiometric calculations for conjugation reactions and interpretation of analytical data.
| Property | Value | Reference |
| Molecular Weight | 782.4 g/mol | [1][2] |
| Chemical Formula | C42H60ClN5O7 | [1][3] |
| Purity | >97% | [1][2] |
| Excitation Maximum (λex) | 649 nm | [1] |
| Emission Maximum (λem) | 667 nm | [1] |
| Extinction Coefficient | 232,000 cm-1M-1 | [1] |
| Solubility | Water, DMSO, DMF, DCM | [1] |
| Storage Condition | -20°C | [1] |
Key Applications and Experimental Considerations
This compound is a versatile tool for molecular labeling and conjugation. Its primary utility stems from the presence of an azide group, which facilitates "Click Chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[1][2] The hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of the molecule and its conjugates in aqueous media.[1]
This reagent is particularly valuable for:
-
Fluorescent Labeling: The Cy5 dye allows for sensitive and specific detection of tagged biomolecules in various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.
-
Bioconjugation: Through click chemistry, this molecule can be covalently attached to other molecules functionalized with an alkyne group. This is a common strategy for linking molecules such as proteins, peptides, nucleic acids, or small molecule drugs.
-
PROTAC Synthesis: Molecules with similar structures are used as linkers in the development of Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[5]
Experimental Protocol: Azide-Alkyne Click Chemistry
The following is a generalized protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common application for this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
A suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Solvent for dissolving reagents (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Dissolve the this compound and the alkyne-functionalized molecule in a minimal amount of an organic solvent like DMSO to create stock solutions.
-
Prepare fresh stock solutions of CuSO4 and sodium ascorbate in a suitable aqueous buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized molecule and a molar excess (typically 1.1 to 2 equivalents) of this compound.
-
Add the CuSO4 solution to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction time may need to be optimized depending on the specific reactants.
-
-
Purification:
-
Purify the resulting conjugate to remove unreacted reagents and byproducts. Common purification methods include size-exclusion chromatography, dialysis, or high-performance liquid chromatography (HPLC).
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the final product using techniques such as UV-Vis spectroscopy (to detect the Cy5 absorbance), fluorescence spectroscopy, and mass spectrometry.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the key processes involving this compound.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Conceptual Signaling Pathway for PROTAC-Mediated Protein Degradation.
References
- 1. This compound, 2107273-02-7 | BroadPharm [broadpharm.com]
- 2. Azide | BroadPharm [broadpharm.com]
- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 | CAS#:2107273-42-5 | Chemsrc [chemsrc.com]
Methodological & Application
Application Notes and Protocols for Labeling Oligonucleotides with N-(m-PEG4)-N'-(azide-PEG3)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development. The covalent attachment of a fluorophore to an oligonucleotide enables sensitive detection in a variety of applications, including fluorescence microscopy, flow cytometry, quantitative PCR (qPCR), and fluorescence in situ hybridization (FISH). The "click chemistry" reaction, a copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition, has emerged as a robust and highly efficient method for labeling biomolecules.[][2][3] This protocol details the use of N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a hydrophilic linker containing the popular cyanine dye Cy5, for the specific and efficient labeling of alkyne-modified oligonucleotides.
The this compound reagent features a Cy5 fluorophore, an azide group for click chemistry, and a polyethylene glycol (PEG) spacer. The PEG linker enhances the hydrophilicity of the dye, which can improve the solubility of the labeled oligonucleotide and minimize steric hindrance, potentially leading to better hybridization performance.[4] Cy5 is a bright, photostable, far-red fluorescent dye with an excitation maximum around 649 nm and an emission maximum around 667 nm, making it suitable for applications requiring low background fluorescence.[4]
This document provides detailed protocols for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry reactions, purification of the labeled oligonucleotide, and analytical methods for characterization.
Physicochemical Properties and Quantitative Data
A summary of the physicochemical properties of the this compound reagent and typical quantitative data for the labeling reaction are presented below.
| Parameter | Value | Reference |
| Molecular Formula | C₄₂H₆₀ClN₅O₇ | [4] |
| Molecular Weight | 782.41 g/mol | [4] |
| Excitation Maximum (λex) | 649 nm | [4] |
| Emission Maximum (λem) | 667 nm | [4] |
| Purity | ≥98% | [5] |
| Solubility | Water, DMSO, DMF | [4] |
| Reaction Parameter | Typical Value | Reference |
| Labeling Efficiency (Conversion) | >95% (near quantitative) | [6] |
| Reaction Time (CuAAC) | 30 min - 4 hours | [7] |
| Reaction Time (SPAAC) | 2 - 12 hours | [8] |
| Purification Yield (RP-HPLC) | 75-80% | [9] |
| Final Purity (after RP-HPLC) | >90% |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol describes the labeling of an alkyne-modified oligonucleotide with this compound using a copper(I) catalyst.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate
-
DMSO (anhydrous)
-
Nuclease-free water
-
Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)
Procedure:
-
Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 20-200 µM.[10]
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following reagents in the specified order:
-
Catalyst Preparation: In a separate tube, prepare the Cu(I)-ligand complex by mixing CuSO₄ and THPTA/TBTA in a 1:5 molar ratio.
-
Reaction Initiation:
-
Add the freshly prepared sodium ascorbate solution (to a final concentration of 0.5 mM, from a 5 mM stock in water) to the reaction mixture and vortex briefly.[10]
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.[11]
-
Add the Cu(I)-ligand complex (to a final concentration of 0.5 mM) to the reaction mixture.[10]
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.[7]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling (Copper-Free)
This protocol is for labeling oligonucleotides modified with a strained alkyne (e.g., DBCO, BCN) and is ideal for applications where copper might be detrimental.
Materials:
-
Strained alkyne-modified oligonucleotide (e.g., DBCO-modified)
-
This compound
-
DMSO (anhydrous)
-
Nuclease-free water
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Oligonucleotide Preparation: Dissolve the strained alkyne-modified oligonucleotide in PBS to a suitable concentration.
-
Reaction Mixture Preparation: In a microcentrifuge tube, mix the strained alkyne-modified oligonucleotide with a 3-5 fold molar excess of this compound (from a stock solution in DMSO).[8]
-
Incubation: Incubate the reaction at room temperature for 2-12 hours, protected from light.[8] The reaction progress can be monitored by HPLC.
Purification of the Labeled Oligonucleotide
Purification is crucial to remove unreacted dye and unlabeled oligonucleotides. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method.[12][13]
Procedure:
-
Ethanol Precipitation (Optional but Recommended):
-
To the reaction mixture, add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5-3 volumes of cold absolute ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with cold 70% ethanol and centrifuge again.
-
Dry the pellet under vacuum.
-
-
RP-HPLC Purification:
-
Resuspend the dried pellet in an appropriate buffer (e.g., 0.1 M TEAA).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of acetonitrile in 0.1 M TEAA.
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and ~650 nm (for Cy5).
-
Collect the fractions containing the dual-absorbing peak corresponding to the labeled oligonucleotide.
-
-
Desalting: Desalt the collected fractions using a suitable method, such as a desalting column or ethanol precipitation, to remove the TEAA buffer.
-
Lyophilization: Lyophilize the purified, desalted sample to obtain a dry powder.
Characterization of the Labeled Oligonucleotide
The identity and purity of the labeled oligonucleotide should be confirmed using the following methods:
| Analytical Method | Purpose | Expected Outcome | Reference |
| UV-Vis Spectroscopy | To confirm the presence of both the oligonucleotide and the Cy5 dye and to determine the labeling efficiency. | Absorbance peaks at ~260 nm (oligonucleotide) and ~650 nm (Cy5). The ratio of A₆₅₀/A₂₆₀ can be used to estimate the degree of labeling. | [14] |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | To confirm the covalent attachment of the dye and to determine the exact mass of the final product. | The observed mass should correspond to the calculated mass of the alkyne-oligonucleotide plus the mass of the this compound minus the mass of N₂ (lost during the triazole ring formation). | [14][15] |
| Analytical RP-HPLC | To assess the purity of the final product. | A single major peak that absorbs at both 260 nm and 650 nm. | [9] |
| Polyacrylamide Gel Electrophoresis (PAGE) | To visualize the labeled product and assess purity. | A single band that is fluorescent under appropriate illumination. | [10] |
Diagrams
Caption: Workflow for labeling oligonucleotides with this compound.
Caption: General mechanism of click chemistry for oligonucleotide labeling.
Storage and Stability
Store the lyophilized this compound reagent and the final labeled oligonucleotide at -20°C in the dark.[4] Repeated freeze-thaw cycles should be avoided. When stored properly, the dried, labeled oligonucleotide should be stable for at least 6 months. For short-term storage, the labeled oligonucleotide can be dissolved in a suitable buffer (e.g., TE buffer, pH 7.5-8.0) and stored at 4°C for up to 2 weeks. Protect fluorescently labeled oligonucleotides from light to prevent photobleaching.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient click reaction | - Ensure all reagents are fresh, especially sodium ascorbate.- Degas the reaction mixture thoroughly if using CuAAC.- Optimize the molar ratio of dye to oligonucleotide.- Increase reaction time. |
| Multiple Peaks in HPLC | Incomplete reaction, side products, or degradation | - Optimize reaction conditions.- Ensure the purity of the starting alkyne-oligonucleotide.- Check for oligonucleotide degradation by running a denaturing PAGE. |
| Low Recovery After Purification | Loss during precipitation or HPLC | - Ensure complete precipitation by using sufficient ethanol and incubation time.- Optimize the HPLC gradient for better separation and collection.- Use a desalting column to minimize sample loss. |
| No Fluorescence Signal | Dye degradation | - Protect the dye and labeled oligonucleotide from light at all times.- Avoid harsh chemical conditions during purification. |
| Inconsistent Mass Spec Results | Salt adduction, incomplete desalting | - Ensure thorough desalting of the sample before MS analysis.- Use an appropriate matrix for MALDI-TOF or optimize ESI conditions. |
References
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound, 2107273-02-7 | BroadPharm [broadpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. Development of a general methodology for labelling peptide–morpholino oligonucleotide conjugates using alkyne–azide click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. mz-at.de [mz-at.de]
- 10. lumiprobe.com [lumiprobe.com]
- 11. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 12. atdbio.com [atdbio.com]
- 13. labcluster.com [labcluster.com]
- 14. sg.idtdna.com [sg.idtdna.com]
- 15. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards | MDPI [mdpi.com]
Application Notes and Protocols for Labeling Peptides with N-(m-PEG4)-N'-(azide-PEG3)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the covalent labeling of peptides with the bifunctional fluorescent probe, N-(m-PEG4)-N'-(azide-PEG3)-Cy5. This cyanine 5 (Cy5) derivative is equipped with a polyethylene glycol (PEG) spacer to enhance aqueous solubility and minimize aggregation, an N-hydroxysuccinimide (NHS) ester for efficient conjugation to primary amines on peptides, and a terminal azide group for subsequent bioorthogonal "click" chemistry reactions. The far-red fluorescence of Cy5 is ideal for biological applications due to minimal autofluorescence from cellular components.
These application notes detail the chemical properties of the dye, a step-by-step protocol for peptide conjugation, methods for purification and characterization of the labeled peptide, and a troubleshooting guide.
Chemical and Spectroscopic Properties
This compound is a water-soluble, amine-reactive fluorescent dye. The NHS ester moiety reacts with primary amines, such as the N-terminus of a peptide or the side chain of lysine residues, to form a stable amide bond.[1][2] The integrated PEG linkers (PEG4 and PEG3) increase the hydrophilicity of the molecule, which can be advantageous when working with peptides in aqueous buffers.[3] The terminal azide group allows for further modification of the labeled peptide using click chemistry, enabling the attachment of other molecules such as targeting ligands or radiolabels.[4][5][6]
| Property | Value | Reference(s) |
| Molecular Formula | C₄₂H₆₀ClN₅O₇ | [3] |
| Molecular Weight | 782.4 g/mol | [3] |
| Excitation Maximum (λex) | ~649 nm | [3] |
| Emission Maximum (λem) | ~667 nm | [3] |
| Molar Extinction Coefficient (ε) | ~232,000 M⁻¹cm⁻¹ | [3] |
| Solubility | Water, DMSO, DMF | [3] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [1] |
| Bioorthogonal Group | Azide | [4] |
Experimental Protocols
Materials and Reagents
-
Peptide with at least one primary amine (N-terminus or lysine residue)
-
This compound NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5. Crucially, this buffer must be free of primary amines (e.g., Tris). [8][9]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification supplies: Size-exclusion chromatography (e.g., Sephadex G-25) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system and columns.
-
Spectrophotometer
-
Lyophilizer (optional)
Peptide Labeling Workflow
Caption: Workflow for labeling peptides with this compound.
Step-by-Step Labeling Procedure
-
Peptide Preparation:
-
Dye Preparation:
-
Labeling Reaction:
-
Quenching the Reaction:
-
Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for an additional 30 minutes at room temperature.
-
Purification of the Labeled Peptide
It is critical to remove the unreacted dye and reaction byproducts from the labeled peptide.
-
Size-Exclusion Chromatography (Gel Filtration): This is a common method for separating the larger labeled peptide from the smaller, unreacted dye molecules. Use a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25).[9]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For higher purity, RP-HPLC is the recommended method. The labeled peptide can be purified using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[12]
Characterization of the Labeled Peptide
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per peptide, can be determined spectrophotometrically.[4]
-
Measure the absorbance of the purified labeled peptide at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~650 nm, A₆₅₀).
-
Calculate the concentration of the dye using the Beer-Lambert law (A = εbc), where ε for Cy5 is approximately 232,000 M⁻¹cm⁻¹.
-
Calculate the concentration of the peptide, correcting for the absorbance of the dye at 280 nm (the correction factor for Cy5 is typically around 0.05, meaning A₂₈₀,protein = A₂₈₀,measured - (A₆₅₀ x 0.05)).[13]
-
The DOL is the molar ratio of the dye to the peptide.[13][14]
-
-
Purity Analysis:
-
The purity of the labeled peptide should be assessed by RP-HPLC. A single, well-defined peak corresponding to the labeled peptide should be observed.
-
Mass spectrometry (e.g., ESI-MS or MALDI-TOF) should be used to confirm the identity and integrity of the labeled peptide by verifying the expected mass increase corresponding to the attached dye.[12][15]
-
Data Presentation
| Parameter | This compound | Standard Cy5-NHS Ester (for comparison) |
| Excitation Max (nm) | ~649 | ~646 |
| Emission Max (nm) | ~667 | ~662 |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~232,000 | ~250,000 |
| Quantum Yield | Not explicitly reported; may be slightly lower due to PEGylation | ~0.2 |
| Aqueous Solubility | Enhanced | Limited |
| Reactive Group | NHS Ester | NHS Ester |
| Additional Functionality | Azide (for click chemistry) | None |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Inactive NHS ester (hydrolyzed) - Primary amine-containing buffer (e.g., Tris) - Incorrect pH of labeling buffer - Insufficient molar excess of dye | - Prepare fresh dye solution immediately before use. - Use an amine-free buffer like sodium bicarbonate or phosphate. - Ensure the pH of the labeling buffer is between 8.3 and 8.5. - Increase the molar ratio of dye to peptide. |
| Precipitation of Peptide during Labeling | - Peptide has low solubility in the labeling buffer. - Over-labeling leading to aggregation. | - Optimize the buffer composition (e.g., add a small amount of organic co-solvent if compatible with the peptide). - Reduce the molar excess of the dye. |
| Multiple Peaks in HPLC after Purification | - Incomplete reaction or side reactions. - Multiple labeling sites on the peptide (if multiple primary amines are present). | - Optimize reaction time and temperature. - If site-specific labeling is required, consider peptide design with a single labeling site. |
| No or Weak Fluorescence Signal | - Low DOL. - Fluorescence quenching due to over-labeling or aggregation. | - Increase the molar excess of the dye to achieve a higher DOL. - Decrease the molar excess of the dye to prevent quenching. Ensure proper purification to remove aggregates. |
Signaling Pathways and Logical Relationships
Reaction Mechanism: NHS Ester with Primary Amine
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. This compound, 2107273-02-7 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. rsc.org [rsc.org]
- 13. assaygenie.com [assaygenie.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. realpeptides.co [realpeptides.co]
Application Notes and Protocols for Live Cell Imaging using N-(m-PEG4)-N'-(azide-PEG3)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the use of N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a fluorescent probe designed for live-cell imaging. This cyanine 5 (Cy5)-based probe features an azide moiety, enabling its use in bioorthogonal click chemistry reactions for the specific labeling of biomolecules within living cells. The inclusion of polyethylene glycol (PEG) linkers enhances its solubility and biocompatibility.
Introduction to this compound
This compound is a versatile tool for fluorescence microscopy, particularly in the context of live-cell imaging. Its core, Cy5, is a far-red fluorescent dye, which is advantageous for biological imaging due to minimal autofluorescence from cells and tissues in this spectral region, leading to a high signal-to-noise ratio.[1] The azide group allows for covalent attachment to a biomolecule of interest that has been metabolically or genetically engineered to contain a complementary bioorthogonal reactive group, such as an alkyne or a strained cyclooctyne. This specific labeling strategy is central to the field of "click chemistry".[2]
The hydrophilic PEG spacers incorporated into the probe's structure improve its solubility in aqueous media, which is crucial for biological applications. This modification helps to reduce non-specific binding and aggregation, leading to cleaner imaging results.[3]
Key Features:
-
Far-Red Fluorescence: Minimizes cellular autofluorescence, enhancing signal-to-noise.[1]
-
Bioorthogonal Labeling: The azide group enables highly specific covalent attachment via click chemistry.[2]
-
PEGylated: Enhanced water solubility and biocompatibility.[3]
-
Live-Cell Compatible: Suitable for imaging dynamic processes in living cells.[2]
Data Presentation
Physicochemical and Spectroscopic Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | ~649 nm | [4] |
| Emission Maximum (λem) | ~667 nm | [4] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [1] |
| Molecular Weight | 782.4 g/mol | [4] |
| Solubility | Water, DMSO, DMF | [4] |
Performance in Live Cell Imaging (Typical Values)
| Parameter | Typical Value | Notes |
| Probe Concentration | 1-10 µM | Optimal concentration is cell-type and target dependent. |
| Incubation Time | 30-60 minutes | Shorter times are preferred to minimize background. |
| Photostability | Moderate to High | Cy5 is known for good photostability among cyanine dyes.[1] |
| Cytotoxicity | Low | PEGylation reduces cytotoxicity. |
| Signal-to-Noise Ratio | High | Due to far-red emission, minimizing cellular autofluorescence.[1] |
Experimental Protocols
Two primary methods for labeling live cells with this compound are described below: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). SPAAC is generally preferred for live-cell imaging due to the absence of a cytotoxic copper catalyst.
General Workflow for Live Cell Labeling
The overall process involves two main stages: introducing the alkyne or cyclooctyne handle into the cellular target and then reacting it with the azide-containing Cy5 probe.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging the Glycosylation State of Cell Surface Glycoproteins using Two-photon Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Cyanorhodamines: cell-permeant, photostable and bathochromically shifted analogues of fluoresceins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with N-(m-PEG4)-N'-(azide-PEG3)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal chemistry tool that enables the covalent ligation of molecules within a living system without interfering with native biochemical processes.[1] This copper-free click chemistry reaction involves a cycloaddition between a strained cyclooctyne and an azide to form a stable triazole linkage. Its high biocompatibility, specificity, and rapid reaction kinetics at physiological conditions make SPAAC an invaluable technique for in vivo imaging, allowing for the precise tagging of biomolecules with imaging agents like fluorophores.[1]
This document provides detailed application notes and protocols for the use of the fluorescent probe N-(m-PEG4)-N'-(azide-PEG3)-Cy5 for in vivo imaging. This probe contains a Cy5 fluorophore, a hydrophilic polyethylene glycol (PEG) spacer to improve solubility, and a terminal azide group for SPAAC reactions.[2][3] The Cy5 dye exhibits excitation and emission maxima at approximately 649 nm and 667 nm, respectively, placing it in the near-infrared (NIR) window, which allows for deeper tissue penetration and reduced autofluorescence for in vivo applications.[2]
Two primary strategies for in vivo imaging using SPAAC are direct imaging and pre-targeting. In direct imaging, a biomolecule of interest is first modified with a strained alkyne, followed by systemic administration of the azide-functionalized fluorescent probe. The pre-targeting approach involves the administration of a cyclooctyne-conjugated targeting molecule (e.g., an antibody) that recognizes a specific biological target. After allowing for the localization and clearance of the unbound targeting molecule, the azide-labeled imaging probe is administered, which then "clicks" to the pre-localized cyclooctyne.[4] This pre-targeting strategy can significantly enhance the target-to-background signal ratio.
Key Features of SPAAC for In Vivo Imaging:
-
Bioorthogonality: The azide and cyclooctyne groups are abiotic and do not react with biological molecules, ensuring high specificity.[1]
-
Copper-Free: Avoids the cytotoxicity associated with copper catalysts used in traditional click chemistry.[1]
-
High Reaction Rates: Modern strained cyclooctynes offer rapid reaction kinetics at physiological temperatures.[1]
-
Versatility: Applicable to a wide range of biomolecules, including proteins, glycans, and lipids.
Quantitative Data
The following tables summarize key quantitative parameters relevant to in vivo imaging using SPAAC with Cy5-azide probes.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~782.4 g/mol | [2] |
| Excitation Maximum | ~649 nm | [2] |
| Emission Maximum | ~667 nm | [2] |
| Solubility | Water, DMSO, DMF | [2] |
Table 2: Representative In Vivo Imaging Parameters for SPAAC
| Parameter | Typical Range/Value | Notes | Reference |
| Probe Concentration | 0.5 - 5 mg/kg body weight | Optimization is crucial for specific applications. | [5] |
| Administration Route | Intravenous (tail vein) injection | Ensures systemic distribution. | [5] |
| Imaging Time Points | 1, 4, 24, 48 hours post-injection | Dependent on the clearance rate of the probe and the biological target. | [6] |
| Anesthesia | Isoflurane inhalation | For immobilization during imaging. | [1] |
Table 3: Example Biodistribution Data for a Pre-targeting SPAAC System
| Organ/Tissue | % Injected Dose per Gram (%ID/g) | Notes | Reference |
| Tumor (Target) | 9.3 ± 1.3 | Significantly higher uptake at the target site. | [4] |
| Liver | 6.0 ± 0.5 (Control) | Demonstrates clearance of the probe. | [4] |
| Spleen | - | Data varies based on the targeting molecule and probe. | [4] |
| Kidneys | - | Primary route of clearance for small molecule probes. | |
| Blood | - | Should decrease over time as the probe clears. |
Note: The data in Table 3 is from a study using a DBCO moiety and a Cy5-N3 functionalized entity and serves as a representative example of what can be achieved with a pre-targeting SPAAC approach.[4] Actual biodistribution will vary depending on the specific targeting molecule, animal model, and probe used.
Diagrams
Caption: SPAAC Reaction Mechanism.
Caption: Pre-targeting In Vivo Imaging Workflow.
Experimental Protocols
Protocol 1: Pre-targeting In Vivo Imaging of a Tumor Model
This protocol outlines a generalized pre-targeting strategy for imaging a tumor in a mouse model. The specific antibody, cyclooctyne conjugation chemistry, and timelines should be optimized for each experimental system.
Materials:
-
Tumor-bearing mice (e.g., xenograft model)
-
Cyclooctyne-conjugated targeting antibody (e.g., DBCO-antibody)
-
This compound
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
In vivo fluorescence imaging system with appropriate filters for Cy5
Procedure:
-
Preparation of Reagents:
-
Reconstitute the DBCO-conjugated antibody in sterile PBS to the desired concentration.
-
Dissolve this compound in a minimal amount of DMSO and then dilute with sterile PBS to the final desired concentration (e.g., for a 1-2 mg/kg dose in a 100-200 µL injection volume). Ensure the final DMSO concentration is biocompatible.
-
-
Administration of Cyclooctyne-Antibody:
-
Administer the DBCO-conjugated antibody to the tumor-bearing mice via intravenous (tail vein) injection. The amount of antibody will depend on the specific antibody and tumor model.
-
-
Incubation and Clearance:
-
Allow the antibody to circulate, bind to the tumor, and for the unbound antibody to clear from the bloodstream. This pre-targeting interval is critical and typically ranges from 24 to 72 hours, depending on the antibody's pharmacokinetics.
-
-
Administration of Azide-Cy5 Probe:
-
After the optimal pre-targeting interval, administer the prepared this compound solution to the mice via intravenous injection.
-
-
In Vivo Reaction and Imaging:
-
Allow the SPAAC reaction to occur in vivo and for the unbound azide-Cy5 probe to clear. Imaging can typically be performed at various time points, such as 1, 4, and 24 hours after the administration of the Cy5 probe.[6]
-
Anesthetize the mice using isoflurane.
-
Perform whole-body fluorescence imaging using an in vivo imaging system equipped with appropriate excitation and emission filters for Cy5 (e.g., excitation ~640 nm, emission ~680 nm).
-
Acquire images and quantify the fluorescence intensity in the tumor and other organs (e.g., liver, kidneys) to determine the target-to-background ratio.
-
-
Ex Vivo Analysis (Optional):
-
After the final imaging time point, euthanize the mice.
-
Dissect the tumor and major organs for ex vivo imaging to confirm the in vivo findings and to perform more quantitative analysis of probe distribution.
-
Protocol 2: Direct In Vivo Imaging via Metabolic Labeling
This protocol describes the metabolic incorporation of an azide group into cellular glycans, followed by direct imaging with a cyclooctyne-Cy5 probe. (Note: This is an alternative approach where the azide is incorporated into the biological system first). For the specified probe, a cyclooctyne-functionalized targeting molecule would be used in a similar fashion to Protocol 1, with the roles of the azide and alkyne reversed.
Materials:
-
Azide-modified metabolic precursor (e.g., N-azidoacetylmannosamine, Ac₄ManNAz)
-
Cyclooctyne-functionalized Cy5 probe
-
Animal model
-
Sterile PBS
-
In vivo fluorescence imaging system
Procedure:
-
Metabolic Labeling:
-
Administer the azide-modified metabolic precursor to the animals (e.g., via intraperitoneal injection or in drinking water) for a period of 5-7 days to allow for incorporation into biomolecules.[5]
-
-
Administration of Cyclooctyne-Cy5 Probe:
-
Prepare the cyclooctyne-Cy5 probe in a sterile, biocompatible vehicle.
-
Administer the probe via intravenous injection.
-
-
In Vivo Reaction and Imaging:
-
Allow for the SPAAC reaction and clearance of the unbound probe (typically 2-3 hours).
-
Perform in vivo fluorescence imaging as described in Protocol 1, Step 5.
-
Conclusion
The use of SPAAC with the this compound probe offers a robust and versatile platform for in vivo imaging. The protocols and data presented here provide a foundation for researchers to design and execute their own in vivo imaging experiments. Optimization of probe concentration, administration timing, and imaging parameters will be crucial for achieving high-quality, quantifiable results in specific research applications. This technology holds significant promise for advancing our understanding of biological processes in living organisms and for the development of new diagnostic and therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 4. Interventional nuclear medicine: “click” chemistry as an in vivo targeting strategy for imaging microspheres and bacteria - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Antibody PEGylation in bioorthogonal pretargeting with trans-cyclooctene/tetrazine cycloaddition: in vitro and in vivo evaluation in colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metabolic Labeling of Proteins with Azide Sugars for Cy5 Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the metabolic labeling of cellular proteins with azide-functionalized sugars and their subsequent fluorescent tagging with Cy5 via bioorthogonal chemistry. This powerful two-step strategy allows for the visualization and analysis of glycosylated proteins within complex biological systems.
Principle of the Technology
Metabolic glycoengineering is a technique that utilizes the cell's own biosynthetic pathways to incorporate unnatural sugar analogs containing a bioorthogonal chemical reporter, such as an azide group, into glycoconjugates.[1][2] The small size of the azide group generally ensures minimal disruption to natural metabolic processes.[1] Once incorporated, these azide-modified glycans can be selectively and covalently tagged with a fluorescent probe, such as Cy5, which is functionalized with a complementary reactive group. This specific covalent reaction enables the visualization of glycan trafficking, localization, and expression patterns.[1][3]
The most common approach for Cy5 conjugation involves Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry".[4] In this reaction, the azide-modified protein reacts with a cyclooctyne derivative, such as dibenzocyclooctyne (DBCO), which is conjugated to a Cy5 fluorophore (DBCO-Cy5).[4][5] This reaction is highly efficient and can be performed in living cells without the need for a toxic copper catalyst.[4][6] An alternative, though sometimes less rapid, method is the Staudinger ligation, which involves the reaction of the azide with a phosphine-conjugated probe.[7][8]
Overview of Azide-Modified Sugars
Several peracetylated azide-modified monosaccharides are commonly used for metabolic labeling. The acetyl groups enhance cell permeability, and once inside the cell, they are removed by cytosolic esterases.[9] The choice of azido sugar depends on the specific glycosylation pathway being targeted.
| Azido Sugar | Abbreviation | Primary Incorporation Pathway | Resulting Labeled Glycans |
| Tetraacetylated N-azidoacetyl-D-mannosamine | Ac4ManNAz | Sialic acid biosynthesis[10] | Sialoglycoproteins (N-linked and O-linked) |
| Tetraacetylated N-azidoacetyl-D-glucosamine | Ac4GlcNAz | Hexosamine salvage pathway[11][12] | O-GlcNAc modified proteins, N-linked and O-linked glycans |
| Tetraacetylated N-azidoacetyl-D-galactosamine | Ac4GalNAz | Hexosamine salvage pathway[13][14] | Mucin-type O-linked glycans, can also be epimerized to UDP-GlcNAz[12][15] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for successful metabolic labeling and Cy5 conjugation, compiled from various studies. Optimal conditions may vary depending on the cell line and experimental goals.
| Parameter | Ac4ManNAz | Ac4GlcNAz / Ac4GalNAz | DBCO-Cy5 | Reference |
| Stock Solution | 10 mM in DMSO | 10 mM in DMSO | 1-10 mM in DMSO | [1] |
| Working Concentration | 10-50 µM | 25-200 µM | 10-20 µM | [11][16][17][18] |
| Incubation Time (Metabolic Labeling) | 1-3 days | 1-3 days | N/A | [1][16] |
| Incubation Time (SPAAC Reaction) | N/A | N/A | 30 min - 1 hour | [19][20][21] |
| Notes on Cytotoxicity | Concentrations >50 µM may negatively impact cell proliferation and metabolism. 10 µM is suggested as an optimal concentration to balance labeling efficiency and minimal physiological effects. | High concentrations may also exhibit cytotoxicity. Dose-response experiments are recommended. | Generally low cytotoxicity at working concentrations. | [16][17][18] |
Experimental Workflow and Biochemical Pathway
The following diagrams illustrate the general experimental workflow for metabolic labeling and subsequent Cy5 conjugation, as well as the metabolic pathway for the incorporation of Ac4ManNAz.
Caption: Experimental workflow for metabolic labeling and Cy5 conjugation.
Caption: Metabolic pathway of Ac4ManNAz and subsequent Cy5 conjugation.
Detailed Experimental Protocols
The following are generalized protocols that should be optimized for specific cell lines and experimental conditions.
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz
Materials:
-
Mammalian cells of interest (e.g., HeLa, Jurkat, A549)[1][19]
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) at a density that allows for logarithmic growth during the labeling period. Allow cells to adhere overnight.[1]
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a 10 mM stock solution. Store at -20°C.[1]
-
Metabolic Labeling: Dilute the Ac4ManNAz stock solution in fresh, pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-50 µM).[16] Remove the old medium from the cells and replace it with the medium containing Ac4ManNAz.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line.[1]
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz.[1] The cells are now ready for Cy5 conjugation.
Protocol 2: Cy5 Conjugation via SPAAC for Fixed-Cell Imaging
Materials:
-
Azide-labeled cells (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
DBCO-Cy5
-
DMSO
-
PBS
Procedure:
-
Fixation: After the final wash from the metabolic labeling step, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[1]
-
Washing: Gently wash the cells twice with PBS.[1]
-
(Optional) Permeabilization: For imaging intracellular glycoproteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[1]
-
Washing: Wash the cells twice with PBS.
-
Prepare DBCO-Cy5 Staining Solution: Prepare a working solution of DBCO-Cy5 in PBS (e.g., 10-20 µM).
-
SPAAC Reaction: Incubate the fixed (and permeabilized, if applicable) cells with the DBCO-Cy5 staining solution for 30-60 minutes at room temperature, protected from light.[1][19]
-
Washing: Wash the cells three times with PBS to remove unbound DBCO-Cy5.
-
(Optional) Counterstaining: If desired, incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Mount the coverslips and image the cells using a fluorescence microscope with the appropriate filter sets for Cy5 (and DAPI, if used).[1]
Protocol 3: Cy5 Conjugation for Live-Cell Imaging
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-Cy5
-
Complete cell culture medium
-
PBS
Procedure:
-
Prepare DBCO-Cy5 Staining Solution: Dilute the DBCO-Cy5 stock solution in complete cell culture medium to the desired final concentration (e.g., 10-20 µM).
-
SPAAC Reaction: After the final wash from the metabolic labeling step, add the DBCO-Cy5 containing medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with pre-warmed PBS or culture medium to remove unbound DBCO-Cy5.
-
Imaging: Image the live cells immediately using a fluorescence microscope equipped with an appropriate environmental chamber and filter sets for Cy5.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescent signal | - Inefficient metabolic incorporation of the azido sugar. | - Increase the concentration of the azido sugar (while monitoring for cytotoxicity).- Increase the incubation time for metabolic labeling.- Ensure the chosen azido sugar is appropriate for the target glycosylation pathway in your cell line. |
| - Inefficient SPAAC reaction. | - Increase the concentration of DBCO-Cy5.- Increase the incubation time for the SPAAC reaction.- Ensure the DBCO-Cy5 reagent is not degraded. | |
| - Low abundance of target glycoproteins. | - Choose a cell line known to have high levels of the target glycosylation.- Stimulate glycosylation if possible. | |
| High background fluorescence | - Incomplete removal of unincorporated azido sugar or unbound DBCO-Cy5. | - Increase the number and duration of washing steps. |
| - Non-specific binding of DBCO-Cy5. | - Include a blocking step (e.g., with BSA) before adding DBCO-Cy5, especially for fixed cells. | |
| Cell death or altered morphology | - Cytotoxicity of the azido sugar. | - Decrease the concentration of the azido sugar.[18]- Perform a dose-response curve to determine the optimal non-toxic concentration. |
| - Cytotoxicity of the fixation/permeabilization reagents. | - Optimize fixation and permeabilization conditions (e.g., shorter incubation times, lower concentrations). |
Conclusion
Metabolic labeling of proteins with azide sugars followed by Cy5 conjugation is a versatile and powerful technique for studying glycosylation in a wide range of biological contexts. By carefully selecting the appropriate azido sugar and optimizing the labeling and reaction conditions, researchers can gain valuable insights into the roles of glycoproteins in health and disease. This methodology is a cornerstone of chemical biology and continues to be an invaluable tool for researchers, scientists, and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic glycoengineering - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 5. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. thno.org [thno.org]
- 18. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. In Vivo Targeting of Metabolically Labeled Cancers with Ultra-Small Silica Nanoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes: N-(m-PEG4)-N'-(azide-PEG3)-Cy5 for Fluorescence Microscopy
Introduction
N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is a fluorescent probe designed for the specific and covalent labeling of biomolecules in fluorescence microscopy and other bio-imaging applications.[1][2] This molecule features a bright, far-red Cy5 fluorophore, which is ideal for imaging applications requiring deep tissue penetration and minimal autofluorescence. The key feature of this probe is its terminal azide group, which enables it to be covalently attached to alkyne-modified biomolecules via a highly efficient and bioorthogonal reaction known as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5]
The probe includes hydrophilic polyethylene glycol (PEG) linkers that enhance its solubility in aqueous buffers and reduce non-specific binding, thereby improving the signal-to-noise ratio.[1][2] Its primary application involves a two-step labeling strategy: first, a biomolecule of interest (e.g., protein, glycan, or nucleic acid) is metabolically labeled by introducing a small alkyne-containing precursor into the cellular environment.[6] Second, the azide-functionalized Cy5 probe is "clicked" onto the alkyne tag for fluorescent visualization.[6][7] This highly selective reaction allows for the precise imaging of dynamic processes such as protein synthesis, glycosylation, and cell proliferation.[6]
Physicochemical and Spectroscopic Properties
The properties of this compound make it well-suited for high-resolution fluorescence imaging. All quantitative data is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₂H₆₀ClN₅O₇ | [1] |
| Molecular Weight | 782.4 g/mol | [1] |
| Excitation Maximum (λex) | 649 nm | [1] |
| Emission Maximum (λem) | 667 nm | [1] |
| Extinction Coefficient (ε) | 232,000 M⁻¹cm⁻¹ at 649 nm | [1] |
| Purity | >97% | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Storage Conditions | -20°C, desiccated and protected from light | [1] |
Principle of Bioorthogonal Labeling
The use of this compound is based on the principle of bioorthogonal chemistry. This two-step process allows for the specific labeling of target molecules within a complex biological environment without interfering with native cellular processes.[4]
-
Metabolic Incorporation: Cells are cultured with a modified precursor containing an alkyne group (e.g., an alkyne-containing amino acid or sugar). Cellular metabolic pathways incorporate this precursor into newly synthesized biomolecules.[6][7]
-
Click Reaction: After incorporation, cells are fixed and permeabilized. The azide-functionalized Cy5 dye is then introduced along with a copper(I) catalyst. The catalyst mediates a cycloaddition reaction that forms a stable, covalent triazole linkage between the dye's azide and the biomolecule's alkyne.[5]
This method's high specificity arises because neither the azide nor the alkyne groups are naturally present in biomolecules, ensuring that the dye reacts exclusively with the intended targets.[4]
Figure 1. Principle of two-step bioorthogonal labeling.
Experimental Protocol: Labeling of Newly Synthesized Proteins
This protocol provides a method for labeling and visualizing newly synthesized proteins in cultured mammalian cells using an alkyne-containing amino acid analog followed by a click reaction with this compound.
Materials
-
This compound
-
Alkyne-containing amino acid (e.g., L-Azidohomoalanine (AHA) or an alkyne analog like Homopropargylglycine (HPG))
-
Mammalian cells cultured on glass coverslips
-
Complete cell culture medium (methionine-free, if using AHA)
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS
-
Wash Buffer: 3% Bovine Serum Albumin (BSA) in PBS
-
Click Reaction Cocktail (prepare fresh):
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in dH₂O)
-
Copper-protective ligand (e.g., TBTA or THPTA) stock solution (e.g., 100 mM in DMSO)
-
Reducing Agent: Sodium Ascorbate stock solution (e.g., 500 mM in dH₂O, prepare fresh)
-
This compound stock solution (e.g., 5 mM in DMSO)
-
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
Protocol Steps
-
Metabolic Labeling:
-
Plate cells on glass coverslips and allow them to adhere overnight.
-
Replace the normal growth medium with medium containing the alkyne-amino acid (e.g., 25-50 µM HPG). For AHA, use methionine-free medium supplemented with AHA.
-
Incubate cells for the desired pulse duration (e.g., 1-4 hours) under standard culture conditions (37°C, 5% CO₂).
-
-
Cell Fixation and Permeabilization:
-
Remove the labeling medium and wash the cells twice with PBS.[7]
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.[7]
-
Wash the cells twice with PBS.
-
Permeabilize the cells by incubating with 0.25% Triton™ X-100 in PBS for 15 minutes at room temperature.[7]
-
Wash the cells three times with 3% BSA in PBS.[7]
-
-
Click Chemistry Reaction:
-
Prepare the Click Reaction Cocktail immediately before use. For a 1 mL final volume, add reagents in the following order to PBS, vortexing gently after each addition:
-
2 µL of 20 mM CuSO₄ (Final concentration: 40 µM)
-
2 µL of 100 mM Ligand (Final concentration: 200 µM)
-
1 µL of 5 mM this compound (Final concentration: 5 µM)
-
10 µL of 500 mM Sodium Ascorbate (Final concentration: 5 mM)
-
-
Remove the wash buffer from the cells and add the Click Reaction Cocktail to completely cover the coverslip.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Remove the reaction cocktail and wash the cells three times with 3% BSA in PBS.
-
-
Staining and Mounting:
-
(Optional) Incubate cells with a nuclear counterstain like DAPI (e.g., 1 µg/mL in PBS) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the coverslip and allow the mounting medium to cure.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for Cy5 (Excitation: ~640-650 nm, Emission: ~665-675 nm) and any counterstains used.
-
Figure 2. Experimental workflow for fluorescent labeling.
References
- 1. This compound, 2107273-02-7 | BroadPharm [broadpharm.com]
- 2. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. jenabioscience.com [jenabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for N-(m-PEG4)-N'-(azide-PEG3)-Cy5 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is a versatile fluorescent probe designed for the specific labeling of biomolecules in flow cytometry applications. This molecule incorporates a bright, far-red Cy5 fluorophore (excitation/emission ~649/667 nm), which is ideal for minimizing autofluorescence from biological samples.[1][2] A key feature of this reagent is its terminal azide group, enabling covalent attachment to alkyne-modified targets through "click chemistry".[1][3] The molecule also contains a hydrophilic polyethylene glycol (PEG) spacer, which enhances solubility and reduces non-specific binding.[1][2][4]
This technology is typically employed in a two-step labeling strategy.[5][6] First, cells are metabolically labeled with a precursor molecule containing an alkyne group. For instance, an alkyne-modified sugar can be incorporated into cell surface glycans, or an alkyne-modified amino acid can be integrated into newly synthesized proteins.[7][8][9] The second step involves the highly specific and efficient bioorthogonal reaction between the azide on the this compound probe and the alkyne-modified biomolecule.[5][6] This covalent bond formation ensures stable and robust fluorescent labeling, suitable for quantitative analysis by flow cytometry.[10]
There are two primary methods for catalyzing the azide-alkyne cycloaddition:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method is highly efficient but requires a copper catalyst, which can be toxic to living cells.[11][12][13] Therefore, it is best suited for fixed and permeabilized cells.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a simple alkyne.[5][8][9][14] The ring strain allows the reaction to proceed without a catalyst, making it ideal for labeling living cells.[8][9][14]
Key Applications
-
Cell Proliferation Assays: Detecting newly synthesized DNA by incorporating an alkyne-modified nucleoside analog, such as 5-ethynyl-2'-deoxyuridine (EdU), followed by reaction with the azide-Cy5 probe.[15][16][17]
-
Metabolic Labeling: Visualizing and quantifying newly synthesized proteins or glycans by incorporating alkyne-modified amino acids or sugars.[7][8][18]
-
Cell Surface Labeling: Profiling cell surface glycoproteins by metabolically labeling them with an azide-containing sugar and reacting them with a DBCO-modified Cy5 probe.[5]
-
Tracking and Imaging: Following labeled cell populations over time in complex biological systems.[5]
Data Presentation
The following tables provide representative data for typical flow cytometry experiments using an azide-Cy5 probe with metabolic labeling.
Table 1: Cell Proliferation Analysis using EdU and Azide-Cy5
| Cell Line | Treatment | EdU Concentration (µM) | Incubation Time (hours) | Percent Positive Cells (Cy5+) | Mean Fluorescence Intensity (MFI) of Cy5+ Cells |
| Jurkat | Untreated Control | 0 | 2 | < 1% | N/A |
| Jurkat | EdU Labeled | 10 | 2 | 35% | 1.5 x 10^5 |
| HeLa | Untreated Control | 0 | 2 | < 1% | N/A |
| HeLa | EdU Labeled | 10 | 2 | 28% | 1.2 x 10^5 |
Table 2: Cell Surface Glycan Labeling with Alkyne-Sugar and Azide-Cy5 (SPAAC)
| Cell Line | Alkyne-Sugar Treatment | Alkyne-Sugar Concentration (µM) | Incubation Time (hours) | Percent Positive Cells (Cy5+) | Mean Fluorescence Intensity (MFI) of Cy5+ Cells |
| CHO | Untreated Control | 0 | 48 | < 2% | N/A |
| CHO | Ac4ManNAl | 50 | 48 | > 95% | 2.8 x 10^5 |
| HEK293 | Untreated Control | 0 | 48 | < 2% | N/A |
| HEK293 | Ac4ManNAl | 50 | 48 | > 90% | 2.1 x 10^5 |
Signaling Pathways and Experimental Workflows
Caption: General workflow for two-step cell labeling.
Experimental Protocols
Protocol 1: Cell Proliferation Assay using EdU and CuAAC (for Fixed Cells)
This protocol is adapted for detecting DNA synthesis in proliferating cells.
Materials:
-
This compound
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click reaction buffer (e.g., PBS)
-
Copper (II) sulfate (CuSO4) solution
-
Reducing agent (e.g., Sodium Ascorbate)
-
Flow cytometer with a ~640 nm laser and appropriate emission filters
Procedure:
-
Cell Seeding: Seed cells in a culture plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
EdU Labeling: Add EdU to the culture medium to a final concentration of 10 µM. Incubate for 2 hours at 37°C. The incubation time may need to be optimized for different cell types.
-
Cell Harvesting: Harvest the cells and wash them once with 1% BSA in PBS.
-
Fixation: Resuspend the cells in 100 µL of fixative solution and incubate for 15 minutes at room temperature, protected from light.[17]
-
Permeabilization: Wash the cells once with 1% BSA in PBS. Resuspend the cells in 100 µL of permeabilization buffer and incubate for 15 minutes at room temperature.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For each sample, mix:
-
85 µL Click reaction buffer
-
5 µL this compound (from a 1 mM stock in DMSO) to a final concentration of 50 µM
-
5 µL CuSO4 solution (from a 100 mM stock)
-
5 µL Sodium Ascorbate (from a 1 M stock, freshly prepared)
-
-
Click Reaction: Wash the cells once with PBS. Resuspend the cell pellet in 100 µL of the click reaction cocktail. Incubate for 30 minutes at room temperature, protected from light.[16]
-
Washing: Wash the cells twice with permeabilization buffer.
-
Flow Cytometry Analysis: Resuspend the cells in PBS or flow cytometry buffer. Analyze the samples on a flow cytometer, detecting the Cy5 fluorescence.
Caption: CuAAC protocol for cell proliferation analysis.
Protocol 2: Live Cell Surface Labeling using SPAAC
This protocol is designed for labeling the surface of living cells that have been metabolically engineered to express alkyne groups.
Materials:
-
This compound
-
An alkyne-modified sugar (e.g., a DBCO-modified monosaccharide)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS) containing Ca2+ and Mg2+
-
Flow cytometer with a ~640 nm laser and appropriate emission filters
Procedure:
-
Metabolic Labeling: Culture cells in the presence of an alkyne-modified sugar (e.g., 50 µM of a DBCO-modified sugar) for 24-72 hours. The optimal concentration and incubation time should be determined for each cell type.
-
Cell Harvesting: Gently harvest the cells.
-
Washing: Wash the cells twice with ice-cold PBS containing Ca2+ and Mg2+ to maintain cell integrity.
-
SPAAC Reaction: Resuspend the cells in 100 µL of ice-cold culture medium without serum containing 10-50 µM of this compound.
-
Incubation: Incubate the cells for 30-60 minutes at 4°C or on ice, protected from light. Performing the incubation at low temperatures minimizes internalization of the label.[19]
-
Washing: Wash the cells three times with ice-cold PBS containing 1% BSA to remove unbound probe.
-
Flow Cytometry Analysis: Resuspend the cells in ice-cold flow cytometry buffer. Analyze immediately on a flow cytometer.
Caption: SPAAC protocol for live cell surface labeling.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient metabolic labeling. | Optimize the concentration and incubation time of the alkyne-modified precursor.[5] |
| Insufficient probe concentration or incubation time. | Increase the concentration of this compound or extend the incubation time. | |
| Degraded reagents. | Ensure all reagents, especially the sodium ascorbate for CuAAC, are fresh. | |
| High Background/Non-specific Staining | Probe concentration is too high. | Titrate the this compound to find the optimal concentration.[19][20] |
| Inadequate washing. | Increase the number and volume of wash steps after the click reaction.[19][20] | |
| Cell death leading to non-specific uptake. | Use a viability dye to exclude dead cells from the analysis.[21] | |
| Fc receptor binding. | For live cell staining, consider using an Fc receptor blocking reagent.[21] | |
| High Variability Between Samples | Inconsistent cell numbers. | Ensure an accurate and consistent number of cells is used for each sample. |
| Inconsistent incubation times or temperatures. | Carefully control all incubation steps. | |
| Cell clumping. | Ensure a single-cell suspension before analysis by gentle pipetting or filtering.[19][20] |
References
- 1. This compound, 2107273-02-7 | BroadPharm [broadpharm.com]
- 2. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. abpbio.com [abpbio.com]
- 4. N-methyl-N'-methyl-O-(mPEG4)-O'-(azide-PEG4)-Cy5 - CD Bioparticles [cd-bioparticles.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. inCu-click: DNA-enhanced ligand enables live-cell, intracellular click chemistry reaction with copper catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA-enhanced CuAAC ligand enables live-cell detection of intracellular biomolecules - preLights [prelights.biologists.com]
- 14. researchgate.net [researchgate.net]
- 15. Click Chemistry for Analysis of Cell Proliferation in Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 18. benchchem.com [benchchem.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. hycultbiotech.com [hycultbiotech.com]
- 21. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
Application Notes: Labeling of Alkyne-Modified Glycans with N-(m-PEG4)-N'-(azide-PEG3)-Cy5
These application notes provide a detailed guide for the fluorescent labeling of metabolically engineered glycans using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This two-step method enables the specific visualization of glycans in cellular systems, providing a powerful tool for researchers in glycobiology, cell biology, and drug development.
Principle of the Method
The labeling strategy involves two key stages:
-
Metabolic Glycoengineering: Cells are cultured with a peracetylated, alkyne-modified monosaccharide analog, such as N-(4-pentynoyl)-mannosamine-tetraacylated (Ac4ManNAl). The cell's metabolic machinery processes this unnatural sugar and incorporates it into the glycan chains of newly synthesized glycoproteins.[1][2] This results in the presentation of bioorthogonal alkyne groups on the cell surface and intracellular glycoconjugates. The alkyne group is small, inert in biological systems, and does not perturb natural cellular processes.[2]
-
Bioorthogonal Ligation (Click Chemistry): The alkyne-modified glycans are then covalently labeled with the azide-functionalized Cy5 dye, N-(m-PEG4)-N'-(azide-PEG3)-Cy5. This reaction is a highly efficient and specific copper(I)-catalyzed cycloaddition between the terminal alkyne on the glycan and the azide on the dye, forming a stable triazole linkage.[3] The use of a copper-chelating ligand like tris(hydroxypropyltriazolyl)methylamine (THPTA) accelerates the reaction and mitigates copper-induced cytotoxicity, making the process compatible with live cell labeling.[4]
Key Applications
-
Visualization of Glycans: Enables high-resolution imaging of the glycome in its native cellular environment to study its localization, distribution, and dynamics.[1][2]
-
Glycoprotein Analysis: Allows for the detection and analysis of specific glycoproteins by SDS-PAGE and in-gel fluorescence scanning.[1]
-
Monitoring Glycan Trafficking: Facilitates the study of glycan biosynthesis, transport, and turnover in response to various physiological or pathological stimuli.
-
Cell-Specific Labeling: Can be adapted for cell-specific labeling in heterogeneous populations or even in living organisms to track labeled cells.[3]
-
High-Throughput Analysis: Compatible with flow cytometry for the quantitative analysis of glycan expression at the single-cell level.
Experimental Protocols
This section provides detailed protocols for the metabolic incorporation of alkyne-modified sugars and subsequent fluorescent labeling using the CuAAC reaction.
Protocol 1: Metabolic Labeling of Cells with Alkyne-Modified Sugars
This protocol describes the incorporation of an alkyne-functionalized sugar, Ac4ManNAl, into cellular glycans.
Materials:
-
Mammalian cells of interest (e.g., HeLa, CHO, Jurkat)
-
Complete cell culture medium
-
Peracetylated N-(4-pentynoyl)-D-mannosamine (Ac4ManNAl)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Prepare Stock Solution: Prepare a 10-50 mM stock solution of Ac4ManNAl in sterile DMSO.
-
Cell Seeding: Seed the cells of interest in the appropriate culture vessel (e.g., 6-well plates with coverslips for microscopy or larger flasks for flow cytometry or western blot) and grow to the desired confluency (typically 60-80%).
-
Metabolic Labeling: Add the Ac4ManNAl stock solution to the cell culture medium to achieve a final concentration of 25-50 µM. Gently swirl the plate to ensure even distribution. As a negative control, treat a separate set of cells with an equivalent volume of DMSO.
-
Incubation: Incubate the cells for 48-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time may vary depending on the cell type and metabolic rate.
-
Washing: After incubation, gently aspirate the medium and wash the cells two to three times with pre-warmed sterile PBS to remove any unincorporated alkyne sugar. The cells are now ready for CuAAC labeling.
Protocol 2: Fluorescent Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction to label the alkyne-modified glycans with the azide-Cy5 probe.
Materials:
-
Alkyne-labeled cells (from Protocol 1)
-
This compound
-
Copper(II) Sulfate (CuSO4)
-
Tris(hydroxypropyltriazolyl)methylamine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Sodium Ascorbate
-
Dulbecco's Phosphate-Buffered Saline (DPBS) or serum-free medium
-
(Optional) Aminoguanidine
Procedure:
-
Prepare Reagent Stock Solutions:
-
Azide-Cy5 Probe: Prepare a 1-10 mM stock solution in DMSO.
-
CuSO4: Prepare a 20 mM stock solution in sterile water.
-
THPTA: Prepare a 100 mM stock solution in sterile water.[5]
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in sterile water immediately before use, as it is prone to oxidation.[4]
-
-
Prepare Labeling Cocktail: In a microfuge tube, prepare the labeling cocktail. For a final volume of 1 mL, add the components in the following order. Note: It is crucial to add the sodium ascorbate last, right before adding the cocktail to the cells, to reduce Cu(II) to the active Cu(I) state.
-
DPBS or serum-free medium: ~950 µL
-
Azide-Cy5 Probe stock: to a final concentration of 5-25 µM
-
THPTA stock: to a final concentration of 250-500 µM (maintaining a 5:1 molar ratio with CuSO4)[4]
-
(Optional) Aminoguanidine: to a final concentration of 1 mM to scavenge reactive oxygen species.[4]
-
CuSO4 stock: to a final concentration of 50-100 µM
-
Vortex briefly to mix.
-
Sodium Ascorbate stock: to a final concentration of 2.5 mM.[4][6]
-
-
Labeling Reaction: Immediately after adding the sodium ascorbate, add the labeling cocktail to the washed, alkyne-labeled cells.
-
Incubation: Incubate the cells for 5-30 minutes at room temperature or 4°C, protected from light.[4][6] Incubation at 4°C can help minimize membrane turnover and internalization of the label.[4]
-
Washing: After incubation, aspirate the labeling cocktail and wash the cells three to five times with DPBS to remove unreacted labeling reagents.
Protocol 3: Cell Fixation and Imaging
Materials:
-
Labeled cells (from Protocol 2)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
(Optional) Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
(Optional) Nuclear counterstain (e.g., DAPI)
-
Microscopy-grade mounting medium
Procedure:
-
Fixation (Optional, for fixed-cell imaging): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization (Optional, for intracellular targets): If imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Final Wash: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope or confocal microscope with filters appropriate for Cy5 (Excitation/Emission: ~649/667 nm) and any counterstains used.
Data Presentation
The following table summarizes the recommended quantitative parameters for the experimental protocols. Optimization may be required depending on the specific cell line and experimental goals.
| Parameter | Component/Step | Recommended Range | Typical Value | Cell Line Example | Reference(s) |
| Metabolic Labeling | Ac4ManNAl Concentration | 10 - 75 µM | 50 µM | Pro5, CHO, HeLa | [7] |
| Incubation Time | 48 - 72 hours | 48 hours | hMSCs, Pro5 | [7][8] | |
| CuAAC Labeling | Azide-Cy5 Probe Concentration | 5 - 40 µM | 20 µM | HEK, LS174T | [5][6] |
| CuSO4 Concentration | 50 µM - 1 mM | 50 µM | HEK, CHO, HeLa | [4][6] | |
| Ligand (THPTA) Concentration | 250 µM - 5 mM | 250 µM | CHO, HeLa | [4] | |
| Sodium Ascorbate Concentration | 2.5 - 5 mM | 2.5 mM | HEK, CHO, HeLa | [4][6] | |
| Reaction Time | 5 - 60 minutes | 5 minutes | CHO, HeLa | [4][6] | |
| Reaction Temperature | 4 - 37 °C | 4 °C | CHO, HeLa | [4] |
Visualization of Pathways and Workflows
Caption: Metabolic incorporation of an alkyne-modified mannosamine analog (Ac4ManNAl).
Caption: Experimental workflow for labeling and imaging alkyne-modified glycans.
References
- 1. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 4. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-(m-PEG4)-N'-(azide-PEG3)-Cy5 for Super-Resolution Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is a versatile fluorescent probe designed for high-resolution imaging applications. This molecule incorporates the far-red fluorophore Cy5, known for its excellent photophysical properties, with two distinct polyethylene glycol (PEG) linkers. The methoxy-PEG4 chain enhances aqueous solubility and minimizes non-specific binding, while the azide-PEG3 chain provides a reactive handle for covalent attachment to target molecules via "click chemistry".[1][2] The azide group can react with alkyne- or strained cyclooctyne-modified biomolecules, enabling precise labeling of proteins, nucleic acids, and other targets for visualization with advanced microscopy techniques.[3] Its properties make it particularly well-suited for single-molecule localization microscopy (SMLM) methods such as direct Stochastic Optical Reconstruction Microscopy (dSTORM) and DNA-PAINT.
Probe Properties and Characteristics
The photophysical and chemical properties of this compound are summarized below. These characteristics make it an ideal choice for fluorescence-based detection in the far-red spectrum, minimizing autofluorescence from cellular components.
| Property | Value | Reference |
| Excitation Maximum (λex) | 649 nm | [1] |
| Emission Maximum (λem) | 667 nm | [1] |
| Molar Extinction Coefficient | 232,000 M⁻¹cm⁻¹ at 649 nm | [1] |
| Molecular Formula | C₄₂H₆₀ClN₅O₇ | [1] |
| Molecular Weight | 782.4 g/mol | [1] |
| Reactive Group | Azide (-N₃) | [1] |
| Solubility | Soluble in Water, DMSO, DMF | [1] |
Core Application: Covalent Labeling via Click Chemistry
Click chemistry provides a highly efficient and bio-orthogonal method for covalently attaching the Cy5 probe to a biomolecule of interest (e.g., a protein or nucleic acid) that has been pre-modified with an alkyne group.[4][5] The most common method for labeling proteins in fixed cells is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 1: CuAAC Labeling of Alkyne-Modified Proteins in Fixed Cells
This protocol describes the general procedure for labeling proteins that have been modified to contain an alkyne group, for example, through metabolic incorporation of an unnatural amino acid.
Materials:
-
Fixed cells on coverslips containing alkyne-modified protein of interest.
-
This compound (stock solution of 1-5 mM in DMSO).
-
Click Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Copper Catalyst Solution: 50 mM Copper(II) Sulfate (CuSO₄) in water.
-
Ligand Solution (optional but recommended): 250 mM THPTA in water. The ligand protects the biomolecule from oxidative damage.[5]
-
Reducing Agent Solution: 2.5 M Sodium Ascorbate in water (prepare fresh).
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST).
Procedure:
-
Cell Preparation: Grow, fix, and permeabilize cells according to standard immunofluorescence protocols.[4][6] Ensure the fixation method is compatible with your target protein.
-
Washing: Wash the fixed and permeabilized cells three times for 5 minutes each with PBS.
-
Prepare Staining Solution: Prepare the click-chemistry reaction cocktail immediately before use. For a 500 µL final volume, add the components in the following order:
-
485 µL of PBS.
-
1 µL of this compound stock (final concentration 2-10 µM).
-
1 µL of Copper Catalyst Solution (final concentration 100 µM).
-
1 µL of Ligand Solution (final concentration 500 µM).
-
10 µL of fresh Reducing Agent Solution (final concentration 50 mM).
-
Vortex gently to mix.
-
-
Labeling Reaction: Remove PBS from the cells and add the staining solution. Incubate for 30-60 minutes at room temperature, protected from light.[7]
-
Washing: Aspirate the staining solution and wash the cells three times for 10 minutes each with PBST to remove unreacted fluorophore and copper.
-
Final Wash: Wash once with PBS. The sample is now labeled and ready for imaging.
Application 2: Direct STORM (dSTORM) Imaging
In dSTORM, single fluorophores like Cy5 are stochastically switched between a fluorescent ON state and a stable dark OFF state.[8] This is achieved by using a specific imaging buffer containing a reducing agent, which pushes the dye into a long-lived dark state from which it can spontaneously or be induced to return to the ON state.[9] By capturing thousands of frames where only a sparse subset of molecules is visible in each frame, their positions can be determined with high precision, allowing for the reconstruction of a super-resolved image. Cy5 is one of the best fluorophores for dSTORM due to its excellent blinking properties and high photon output.[8]
Protocol 2: dSTORM Imaging with Cy5
This protocol assumes the target has already been labeled with this compound as described in Protocol 1.
Materials:
-
Labeled sample on a #1.5 glass-bottom dish or coverslip.
-
Buffer A: 10 mM Tris-HCl (pH 8.0) + 50 mM NaCl.[10]
-
Buffer B: 50 mM Tris-HCl (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose.[10]
-
GLOX Solution: Dissolve 14 mg Glucose Oxidase and 50 µL of Catalase solution (17 mg/mL) in 200 µL of Buffer A. Store at 4°C for up to one week.[8][10]
-
MEA Solution: 1 M cysteamine (MEA) in 0.25 N HCl. Adjust pH to 7.5-8.5. Store in aliquots at -20°C.[8]
-
Microscope equipped for TIRF or highly inclined illumination with a high-power laser (e.g., 640-647 nm) and an EMCCD or sCMOS camera.
Procedure:
-
Prepare Imaging Buffer: The final imaging buffer must be prepared fresh immediately before use. For 700 µL of imaging buffer, mix the following on ice:[10]
-
623 µL of Buffer B.
-
70 µL of MEA Solution (final concentration 100 mM).
-
7 µL of GLOX Solution.
-
Vortex gently to mix.
-
-
Sample Mounting: Mount the coverslip onto a slide or place the imaging dish on the microscope stage.
-
Imaging:
-
Replace the PBS in the sample with the freshly prepared STORM imaging buffer.
-
Locate the region of interest using low-power illumination.
-
Switch to high-power laser illumination (typically a few kW/cm²) to induce photoswitching of the Cy5 molecules.[8]
-
Begin acquiring a time-lapse series of 10,000 to 50,000 frames with a typical exposure time of 10-30 ms per frame.
-
-
Data Analysis: Process the acquired image stack using localization software (e.g., ThunderSTORM, rapidSTORM, or commercial packages) to identify the precise coordinates of each blinking event. Use these coordinates to render the final super-resolution image.
| dSTORM Performance Parameter | Typical Value for Cy5 / Alexa 647 | Reference |
| Localization Precision | 10 - 30 nm | [11] |
| Photons per Switching Event | 500 - 2,500 | [11] |
| Duty Cycle | Low (<1%) | [8] |
Application 3: DNA-PAINT Imaging
DNA-PAINT (Point Accumulation for Imaging in Nanoscale Topography) is an SMLM technique that utilizes the transient binding of a fluorescently labeled DNA "imager" strand to its complementary "docking" strand, which is attached to the target of interest.[12] For this application, the this compound probe is first conjugated to an alkyne-modified imager oligonucleotide. The "blinking" is generated by the continuous binding and unbinding of the imager strand, and since bleached imagers are replaced by new ones from solution, the technique is robust against photobleaching.[13]
Protocol 3: DNA-PAINT Imaging
Part A: Preparation of Cy5-Imager Strand
-
Reaction Setup: Conjugate the this compound to an alkyne- or DBCO-modified DNA oligonucleotide (typically 8-10 nucleotides long) using a suitable click chemistry protocol (e.g., SPAAC for DBCO-modified oligos, which is copper-free).[14]
-
Purification: Purify the resulting Cy5-labeled imager strand from unconjugated dye and DNA using HPLC or gel electrophoresis to ensure high purity.
-
Quantification: Determine the concentration of the purified Cy5-imager strand using UV-Vis spectrophotometry.
Part B: Sample Preparation and Imaging Materials:
-
Cells with the target of interest labeled with a complementary DNA docking strand (e.g., via a DNA-conjugated antibody).[15]
-
Purified Cy5-imager strand.
-
DNA-PAINT Imaging Buffer: 1x PBS supplemented with 10 mM MgCl₂ and 0.1% Tween 20. The MgCl₂ is crucial for DNA hybridization kinetics.[16]
-
Microscope equipped for TIRF or highly inclined illumination.
Procedure:
-
Sample Preparation: Prepare the fixed cell sample labeled with the docking strand on a #1.5 glass-bottom dish. Wash thoroughly with PBS.
-
Prepare Imaging Solution: Dilute the Cy5-imager strand to a final concentration of 0.5-10 nM in the DNA-PAINT Imaging Buffer.[17] The optimal concentration depends on the desired binding frequency and must be optimized empirically.
-
Imaging:
-
Replace the PBS in the sample dish with the imaging solution containing the Cy5-imager strand.
-
Using continuous laser illumination (e.g., 640-647 nm), acquire a time-lapse series of 5,000 to 30,000 frames. Exposure times are typically longer than in dSTORM (e.g., 50-200 ms) to capture the full binding events.
-
-
Data Analysis: Process the acquired data using localization software to detect the transient binding events and reconstruct the super-resolution image.
| DNA-PAINT Parameter | Typical Value | Reference |
| Imager Strand Concentration | 0.5 - 10 nM | [17] |
| Imager Strand Length | 8 - 10 nucleotides | [12] |
| Typical Binding (On-Time) | 100s of milliseconds | [17] |
| Achievable Resolution | < 10 nm (with optimization) | [18] |
References
- 1. This compound, 2107273-02-7 | BroadPharm [broadpharm.com]
- 2. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. mvi-inc.com [mvi-inc.com]
- 7. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. augusta.edu [augusta.edu]
- 11. Simple buffers for 3D STORM microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microscopist.co.uk [microscopist.co.uk]
- 13. Fluorogenic DNA-PAINT for faster, low-background super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fast and multiplexed super resolution imaging of fixed and immunostained cells with DNA-PAINT-ERS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA-PAINT labeling protocol [abberior.rocks]
- 16. researchgate.net [researchgate.net]
- 17. Completing the canvas: advances and challenges for DNA-PAINT super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to reduce non-specific binding of N-(m-PEG4)-N'-(azide-PEG3)-Cy5
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and reduce non-specific binding of the fluorescent probe N-(m-PEG4)-N'-(azide-PEG3)-Cy5 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a fluorescent probe containing a Cy5 dye, a hydrophilic polyethylene glycol (PEG) linker, and an azide group. The Cy5 dye is a far-red fluorophore with an excitation maximum around 649 nm and an emission maximum around 667 nm. The PEG linker increases the hydrophilicity of the molecule, which is intended to reduce non-specific binding and aggregation. The azide group allows for covalent attachment to other molecules via "click chemistry."
Q2: What are the common causes of non-specific binding with this probe?
High background fluorescence is often a result of non-specific binding. The primary causes include:
-
Probe Concentration: Using too high a concentration of the fluorescent probe.
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on cells or tissues.
-
Insufficient Washing: Failure to remove all unbound probes after incubation.
-
Autofluorescence: Natural fluorescence from the biological sample itself.
-
Hydrophobic and Ionic Interactions: The Cy5 dye can have hydrophobic properties that lead to non-specific interactions with cellular components.
-
Cell-Specific Binding: Cyanine dyes like Cy5 have a known tendency to bind non-specifically to monocytes and macrophages.
Q3: How does the PEG linker in this compound help reduce non-specific binding?
The polyethylene glycol (PEG) linker is hydrophilic and creates a "shield" around the Cy5 dye. This shield helps to prevent the hydrophobic Cy5 from interacting non-specifically with proteins and cell membranes, thereby reducing background fluorescence.
Q4: Can the azide group contribute to non-specific binding?
While the primary concern for non-specific binding is typically the fluorescent dye itself, a highly reactive azide group could potentially interact non-specifically with cellular components. However, in the context of "click chemistry," the azide is intended to react specifically with a corresponding alkyne group under catalyzed conditions.
Troubleshooting Guide
A systematic approach is essential for diagnosing and resolving high background and non-specific binding.
Step 1: Identify the Source of the Background
The first step is to determine the origin of the unwanted fluorescence. This can be achieved by preparing a set of control samples.
Experimental Workflow for Diagnosing High Background
Caption: Diagnostic workflow to identify the source of high background fluorescence.
Step 2: Implement Solutions Based on Diagnosis
Once the likely cause is identified, specific troubleshooting steps can be taken.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting high background fluorescence.
Experimental Protocols
Protocol 1: Titration of this compound Probe
-
Prepare a stock solution of the probe in an appropriate solvent (e.g., DMSO).
-
Create a dilution series of the probe in your staining buffer. A good starting range is from 0.1x to 10x the concentration recommended in the literature or a pilot experiment.
-
Stain your samples with each concentration in the dilution series, keeping all other parameters constant.
-
Image all samples using the same acquisition settings (e.g., laser power, exposure time, gain).
-
Analyze the images to determine the concentration that provides the best signal-to-noise ratio.
Protocol 2: Optimizing the Blocking Step
-
Prepare different blocking buffers. See the table below for a comparison of common blocking agents.
-
Incubate your samples in the chosen blocking buffer for at least 1 hour at room temperature or overnight at 4°C.
-
Proceed with the staining protocol using the optimized probe concentration.
-
For experiments with monocytes or macrophages, consider using a specialized commercial blocking buffer (e.g., True-Stain Monocyte Blocker™) or adding phosphorothioate oligodeoxynucleotides (PS-ODN) to your blocking buffer.
Data Presentation: Comparison of Common Blocking Agents
| Blocking Agent | Concentration | Incubation Time | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% in PBS | 1 hour at RT | Inexpensive, readily available. | Can sometimes be a source of background if not high purity. |
| Normal Serum | 5-10% in PBS | 1 hour at RT | Very effective at blocking non-specific antibody binding. | Must be from the same species as the secondary antibody to avoid cross-reactivity. |
| Non-fat Dry Milk | 1-5% in PBS | 1 hour at RT | Inexpensive and effective for some applications. | Contains phosphoproteins that can interfere with some assays. |
| Commercial Blocking Buffers | Varies | Varies | Optimized for specific applications (e.g., for Cy5 on monocytes). | More expensive. |
Note: The optimal blocking agent and concentration should be determined empirically for each experimental system.
Technical Support Center: Optimizing N-(m-PEG4)-N'-(azide-PEG3)-Cy5 Imaging
Welcome to the technical support center for N-(m-PEG4)-N'-(azide-PEG3)-Cy5 imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your imaging experiments and achieve a superior signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorescent probe featuring a Cy5 dye, a popular fluorophore in the far-red spectral region, functionalized with two polyethylene glycol (PEG) linkers and a terminal azide group. The Cy5 dye provides bright fluorescence with excitation and emission maxima around 649 nm and 667 nm, respectively, which helps minimize autofluorescence from biological samples.[1][2] The PEG linkers (PEG4 and PEG3) enhance the probe's solubility in aqueous solutions. The terminal azide group allows for its covalent attachment to molecules containing a compatible reactive group, most commonly an alkyne, via "click chemistry".[3][4] This makes it highly suitable for specifically labeling and visualizing biomolecules in live-cell imaging, flow cytometry, and other fluorescence-based assays.
Q2: What are the main factors that contribute to a low signal-to-noise ratio (SNR) in my imaging experiments with this probe?
A2: A low SNR can stem from two primary issues: a weak specific signal or high background fluorescence. A weak signal can be due to inefficient labeling, photobleaching (the irreversible fading of the fluorophore upon exposure to light), or suboptimal imaging settings.[5][6] High background can arise from non-specific binding of the probe to cellular components, autofluorescence from the cells or medium, and residual, unreacted probe that was not washed away.[4]
Q3: How does the PEG linker in this compound affect my experiments?
A3: The polyethylene glycol (PEG) linkers serve several important functions. Primarily, they increase the hydrophilicity and water solubility of the Cy5 dye, which can otherwise be prone to aggregation in aqueous environments.[7] This improved solubility can lead to more efficient labeling and reduced non-specific binding, thereby contributing to a better signal-to-noise ratio. The length of the PEG linker can also influence the accessibility of the reactive azide group to its target and may affect the overall biodistribution and clearance of the probe in in-vivo studies.[4][8]
Q4: My Cy5 signal is fading very quickly during image acquisition. What can I do to prevent this?
A4: The phenomenon you are observing is called photobleaching. Cy5, like many fluorophores, is susceptible to it. To minimize photobleaching, you can:
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.[5]
-
Minimize Light Exposure: Reduce the intensity of the excitation light and the duration of exposure to the minimum required to obtain a good signal.[6]
-
Optimize Imaging Settings: Use the appropriate laser line (e.g., 633 nm or 647 nm) and a corresponding filter set to efficiently capture the emitted fluorescence.[1]
-
Work in an Ozone-Free Environment: Cy5 is particularly sensitive to degradation by ozone present in the laboratory environment.[3]
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can obscure your specific signal, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Non-Specific Binding of the Probe | 1. Optimize Probe Concentration: Perform a titration experiment to determine the lowest effective concentration of the Cy5 probe.[5] 2. Increase Washing: Extend the number and duration of wash steps after incubation with the probe.[5] 3. Use a Blocking Agent: Pre-incubate your cells with a blocking buffer (e.g., 1% BSA in PBS) to saturate non-specific binding sites. | Reduced background fluorescence in your negative controls and clearer visualization of the specific signal. |
| Cellular Autofluorescence | 1. Use a Far-Red Probe: Cy5 is a good choice as cellular autofluorescence is typically lower in the far-red spectrum.[1] 2. Include Unlabeled Controls: Always image an unlabeled sample to determine the baseline autofluorescence.[9] 3. Use Spectral Unmixing: If your imaging system supports it, use spectral unmixing to computationally separate the specific Cy5 signal from the autofluorescence. | A more accurate representation of the specific signal without the contribution of intrinsic cellular fluorescence. |
| Incomplete Removal of Unreacted Probe | 1. Thorough Washing: Ensure your washing protocol is stringent enough to remove all unbound probe. 2. Use a Quenching Step: For click chemistry reactions, consider adding a scavenger alkyne to react with any remaining azide-Cy5 probe. | A significant decrease in diffuse background fluorescence across the image. |
Issue 2: Weak or No Specific Signal
A weak signal can be difficult to distinguish from the background noise.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inefficient Click Chemistry Labeling | 1. Optimize Reaction Conditions: Ensure the optimal concentrations of the copper catalyst (for CuAAC) and reducing agent are used.[10][11] 2. Check Reagent Quality: Use fresh, high-quality azide and alkyne reagents. 3. Increase Incubation Time: Extend the duration of the click reaction to allow for more complete labeling. | A noticeable increase in the fluorescence intensity at the target location. |
| Photobleaching | 1. Use Antifade Media: Incorporate an antifade reagent in your imaging medium.[5] 2. Minimize Light Exposure: Use the lowest possible laser power and exposure time.[6] 3. Acquire Images Promptly: Image your samples as soon as possible after labeling. | A more stable fluorescent signal over time, allowing for longer imaging sessions if necessary. |
| Suboptimal Imaging Setup | 1. Use Correct Filters: Ensure your microscope is equipped with the appropriate excitation and emission filters for Cy5 (e.g., Excitation: ~650 nm, Emission: ~670 nm).[1] 2. Check Laser Power: Verify that the laser power is adequate for exciting the Cy5 dye. 3. Optimize Detector Settings: Adjust the gain and offset of your detector to maximize signal detection without introducing excessive noise. | A brighter and more easily detectable specific signal. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for Cy5 and related probes to aid in experimental design and troubleshooting.
Table 1: Spectral Properties of Cy5
| Parameter | Value | Reference |
| Maximum Excitation Wavelength (λex) | ~649 nm | [3] |
| Maximum Emission Wavelength (λem) | ~667 nm | [3] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | ~0.20 - 0.27 | [3] |
Table 2: Recommended Filter Sets for Cy5 Imaging
| Filter Component | Wavelength Range | Reference |
| Excitation Filter | 620 - 650 nm | [1] |
| Dichroic Mirror | ~660 nm | [1] |
| Emission Filter | 660 - 720 nm | [1] |
Experimental Protocols
Protocol: Live-Cell Labeling using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general workflow for labeling alkyne-modified biomolecules in live cells with this compound.
Materials:
-
Live cells expressing an alkyne-modified protein of interest
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
A copper(I)-stabilizing ligand (e.g., THPTA)
-
A reducing agent (e.g., sodium ascorbate)
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Culture your cells on a suitable imaging dish (e.g., glass-bottom dish) to the desired confluency.
-
Prepare Labeling Solution (Click Chemistry Cocktail):
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 100 mM in water), and this compound (e.g., 10 mM in DMSO).
-
Immediately before use, prepare a fresh stock solution of sodium ascorbate (e.g., 300 mM in water).
-
In a microcentrifuge tube, combine the CuSO₄ and THPTA solutions in a 1:5 molar ratio and mix well.
-
Add the this compound stock solution to your live-cell imaging buffer to the desired final concentration (typically 1-10 µM).
-
Add the pre-mixed CuSO₄/THPTA solution to the imaging buffer containing the Cy5 probe.
-
Initiate the click reaction by adding the sodium ascorbate solution.[10] Mix gently.
-
-
Cell Labeling:
-
Wash the cells once with pre-warmed PBS.
-
Remove the PBS and add the freshly prepared labeling solution to the cells.
-
Incubate the cells for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three times with live-cell imaging buffer to remove unreacted components.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with a Cy5 filter set.
-
Use minimal excitation light to reduce phototoxicity and photobleaching.
-
Visualizations
Caption: A flowchart illustrating the key steps in a live-cell imaging experiment using this compound with click chemistry.
References
- 1. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. [PDF] Development of background-free tame fluorescent probes for intracellular live cell imaging | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. A beginner’s guide to rigor and reproducibility in fluorescence imaging experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. broadpharm.com [broadpharm.com]
Troubleshooting low fluorescence signal with Cy5-azide probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low fluorescence signals with Cy5-azide probes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for Cy5-azide probes?
A1: Proper storage and handling are critical to maintaining the integrity and performance of Cy5-azide probes. These probes are sensitive to light and should be stored at -20°C in the dark and desiccated.[1][2][3][4] For transportation, they can be at room temperature for up to three weeks, but prolonged exposure to light should be avoided.[1][3][4] When preparing stock solutions, it is recommended to dissolve the probe in an organic solvent such as DMSO or DMF.[1][2][4]
Q2: What are the key spectral properties of Cy5-azide?
A2: The spectral properties of Cy5-azide are crucial for designing experiments and selecting appropriate filter sets for imaging. The table below summarizes these key characteristics.
| Property | Value |
| Excitation Maximum (λex) | ~646 nm[1][2] |
| Emission Maximum (λem) | ~662 nm[2] |
| Extinction Coefficient (ε) | ~250,000 L·mol⁻¹·cm⁻¹[2] |
Q3: Is Cy5-azide compatible with aqueous buffers?
A3: Standard Cy5-azide has low solubility in water and is best dissolved in organic co-solvents like DMSO or DMF before being added to an aqueous reaction mixture.[1][2][4] For applications requiring high water solubility, a sulfonated version of Cy5-azide is available, which can be used in purely aqueous conditions without organic solvents.[1][3]
Q4: What is the primary application of Cy5-azide?
A4: Cy5-azide is primarily used in bioorthogonal chemistry for labeling and detecting alkyne-containing molecules. This is most commonly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," or through copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6][7]
Troubleshooting Guide for Low Fluorescence Signal
A low fluorescence signal can arise from various factors, from probe degradation to suboptimal reaction conditions. This guide addresses common issues in a question-and-answer format to help you identify and resolve the problem.
Probe Integrity and Handling
Q5: My Cy5-azide probe has been stored for a while. Could it have degraded?
A5: Yes, improper storage or prolonged storage can lead to degradation. Cy5 dyes are susceptible to photobleaching and degradation by ozone.[8] Ensure your probe has been stored at -20°C in the dark and protected from moisture.[1][2][3] If the probe is old or has been handled improperly, consider using a fresh vial.
Click Chemistry Reaction (CuAAC)
Q6: I'm performing a copper-catalyzed click reaction (CuAAC), but the labeling efficiency seems low. What could be the issue?
A6: Low labeling efficiency in CuAAC is a common problem. Several factors can contribute to this:
-
Inactive Copper Catalyst: The active catalyst in CuAAC is Cu(I). If you are starting with a Cu(II) salt (like CuSO₄), a reducing agent such as sodium ascorbate is essential to generate Cu(I) in situ.[9][10] Ensure your sodium ascorbate solution is freshly prepared, as it can oxidize over time.[11]
-
Insufficient or Degraded Reducing Agent: The concentration of the reducing agent is critical. An insufficient amount will result in incomplete reduction of Cu(II) to Cu(I).
-
Oxygen Sensitivity: The Cu(I) catalyst is sensitive to oxygen.[12] It's good practice to degas your solutions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of Cu(I) to Cu(II).[13]
-
Inhibitors in the Reaction Mixture: Components in your buffer or sample could be interfering with the reaction. It's important to use compatible buffer systems.
Q7: Can the copper catalyst quench the fluorescence of Cy5?
A7: Yes, copper ions are known to be potent quenchers of fluorescence.[14] To mitigate this, it is crucial to use a copper-chelating ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), which stabilizes the Cu(I) oxidation state and can reduce quenching.[12][15]
Q8: What are the recommended concentrations for the components in a CuAAC reaction?
A8: The optimal concentrations can vary depending on the specific biomolecules being labeled. However, a general starting point is provided in the experimental protocol section below. Titrating the concentrations of the copper source, reducing agent, and ligand may be necessary to optimize your specific experiment.[14]
Fluorescence Quenching and Environmental Effects
Q9: Besides the copper catalyst, are there other potential causes of fluorescence quenching?
A9: Yes, several factors can lead to fluorescence quenching:
-
Probe Aggregation: At high concentrations, Cy5 probes can aggregate, leading to self-quenching. Ensure you are working within the recommended concentration range.
-
Proximity to Other Molecules: The fluorescence of Cy5 can be quenched by proximity to certain molecules, such as other fluorophores or specific nucleotide sequences (e.g., guanine).[16][17]
-
Environmental Factors: The fluorescence intensity of Cy5 can be sensitive to its local environment. Changes in pH or the polarity of the solvent can affect the signal. Cy5 is generally stable over a pH range of 3-10.[18]
Imaging and Data Acquisition
Q10: I see a signal, but it fades very quickly during imaging. What is happening?
A10: This is likely due to photobleaching, where the fluorophore is irreversibly damaged by the excitation light. To minimize photobleaching:
-
Use an anti-fade mounting medium.[19]
-
Reduce the intensity of the excitation light.
-
Minimize the exposure time during image acquisition.
-
Ensure your imaging setup is optimized with the correct filters for Cy5.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general starting point for labeling an alkyne-modified biomolecule with Cy5-azide. Optimization may be required for your specific application.
Materials:
-
Alkyne-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Cy5-azide stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared )
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the buffer.
-
Add the Cy5-azide stock solution to the desired final concentration (e.g., 25-100 µM).
-
Prepare a premix of the copper catalyst and ligand. For example, mix 1 part of the 20 mM CuSO₄ stock with 2.5 parts of the 50 mM THPTA stock.
-
Add the CuSO₄/THPTA premix to the reaction tube to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the labeled biomolecule to remove unreacted probe and catalyst components.
Diagrams
Troubleshooting Workflow for Low Cy5 Fluorescence
Caption: A flowchart for troubleshooting low Cy5 fluorescence signals.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway
Caption: The reaction pathway for CuAAC labeling.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. apexbt.com [apexbt.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Click Chemistry [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
- 14. Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tunable Blinking Kinetics of Cy5 for Precise DNA Quantification and Single-Nucleotide Difference Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyanine 5 azide [equivalent to Cy5® azide] | AAT Bioquest [aatbio.com]
- 19. biotium.com [biotium.com]
Technical Support Center: Preventing Photobleaching of N-(m-PEG4)-N'-(azide-PEG3)-Cy5
Welcome to the technical support center for N-(m-PEG4)-N'-(azide-PEG3)-Cy5. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on mitigating photobleaching during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for Cy5 dyes?
Photobleaching is the irreversible photo-chemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1] For cyanine dyes like Cy5, this process is primarily driven by reactions with reactive oxygen species (ROS) that are generated when the dye is in its excited triplet state.[2][3] This leads to a progressive decline in the fluorescence signal during imaging, which can compromise the quality and quantitation of data, especially in experiments requiring prolonged or intense light exposure.[1]
Q2: What factors have the biggest impact on the photobleaching of Cy5?
Several factors can accelerate the photobleaching of your Cy5 conjugate:
-
High Excitation Light Intensity: More intense light increases the rate of fluorophore excitation and subsequent opportunities for photochemical damage.[2][4]
-
Presence of Molecular Oxygen: Oxygen is a primary contributor to photobleaching as it interacts with the excited dye to form damaging ROS.[2][3]
-
Local Chemical Environment: Factors like pH, viscosity, and the presence of certain ions can influence photostability.[2][5] Cy5 is generally stable in a pH range of 4 to 10.[5]
Q3: How do antifade reagents work to protect my Cy5 dye?
Antifade reagents are chemical cocktails added to your mounting or imaging media to reduce photobleaching. They typically work through two main mechanisms:
-
Oxygen Scavenging: Systems like glucose oxidase and catalase (GOC) remove molecular oxygen from the medium, preventing the formation of ROS.[4]
-
Triplet State Quenching: Compounds like n-propyl gallate (NPG) or p-phenylenediamine (PPD) can directly interact with the excited fluorophore, returning it to the ground state before it can react with oxygen.[3][6]
Q4: Are there more photostable alternatives to Cy5?
Yes, if photobleaching remains a significant issue, consider alternative dyes in the same spectral region. Alexa Fluor 647 is a popular choice known for its superior brightness and photostability compared to Cy5.[2][7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during imaging experiments with this compound.
Problem: My fluorescence signal is fading very quickly.
This is a classic sign of photobleaching. Follow this troubleshooting workflow to identify and solve the issue.
Problem: My signal-to-noise ratio (SNR) is low.
A low SNR can be caused by a weak signal or high background fluorescence.
-
Possible Cause 1: Weak Signal
-
Possible Cause 2: High Background
-
Solution: Ensure all unbound dye is removed after the labeling reaction using methods like size-exclusion chromatography or dialysis.[2] Use high-quality, clean slides and coverslips to minimize autofluorescence.
-
Problem: I see dark spots or uneven illumination in my image.
These are often caused by issues in sample preparation.
-
Solution: When mounting your sample, be careful to avoid introducing air bubbles, which can scatter light and create artifacts.[2] Ensure your coverslip is clean and the mounting medium is spread evenly. Also, confirm that the microscope's illumination path is correctly aligned according to the manufacturer's instructions.[2]
Quantitative Data
| Antifade Reagent Type | Key Component(s) | Relative Photostability Improvement (vs. no antifade) | Notes |
| None (Glycerol/PBS) | - | 1x (Baseline) | Prone to rapid photobleaching, especially under high laser power.[1] |
| Commercial (Hard-set) | e.g., ProLong Gold | High | Often provides the best protection. Requires a curing period before imaging.[8][9] |
| Commercial (Liquid) | e.g., VECTASHIELD | Moderate to High | Good protection and allows for immediate imaging without curing.[4][9] |
| Homemade (NPG-based) | n-Propyl gallate | Moderate to High | A widely used and effective antioxidant antifade agent.[3][6][10] |
| Homemade (Oxygen Scavenger) | Glucose Oxidase, Catalase | Moderate | Effective at removing oxygen but can be less stable over long periods.[4] |
Note: Relative improvement is a qualitative summary. Actual performance depends heavily on illumination conditions, sample type, and buffer composition.
Experimental Protocols
Protocol 1: Preparing N-Propyl Gallate (NPG) Antifade Mounting Medium
N-propyl gallate is a common and effective antioxidant used to reduce the photobleaching of a wide range of fluorophores, including Cy5.[6][10]
Materials:
-
n-Propyl gallate (Sigma P3130 or equivalent)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Stir plate and stir bar
-
50 mL conical tube
Procedure:
-
Prepare a 20% (w/v) NPG stock solution: Dissolve 2g of n-propyl gallate in 10 mL of DMSO. NPG does not dissolve well in aqueous solutions, so a solvent is required.[10]
-
Prepare the glycerol/PBS base: In a 50 mL tube, thoroughly mix 9 mL of glycerol with 1 mL of 10X PBS.[10]
-
Combine the solutions: While rapidly stirring the glycerol/PBS mixture, slowly add 100 µL of the 20% NPG stock solution dropwise.[10]
-
pH Check (Optional but Recommended): Check that the final pH is between 7.4 and 8.0. Phenylenediamine-based antifades, another common type, are highly pH-sensitive, but it is good practice to verify.[11]
-
Storage: Aliquot into small, airtight tubes and store at -20°C, protected from light.
Protocol 2: Quantifying the Photobleaching Rate
This protocol allows you to measure and compare the photostability of your Cy5-labeled sample under different conditions (e.g., with and without an antifade reagent).
Detailed Analysis Steps:
-
Open your time-lapse image series in an image analysis software (e.g., ImageJ/Fiji).
-
Define a region of interest (ROI) over your fluorescent structure.
-
For each frame in the series, measure the mean fluorescence intensity within the ROI.[12]
-
For each frame, also measure the mean intensity of a background region and subtract this value from your ROI intensity.[12]
-
Normalize the background-subtracted intensity values by dividing each one by the intensity of the first frame (at time zero).[12]
-
Plot the normalized intensity as a function of time.
-
To quantify the photobleaching rate, fit the decay curve to a single exponential decay function. The time it takes for the fluorescence intensity to decrease to 50% of its initial value is the half-life (t₁/₂) under those specific imaging conditions.[12]
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. nbinno.com [nbinno.com]
- 6. emsdiasum.com [emsdiasum.com]
- 7. benchchem.com [benchchem.com]
- 8. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 11. bidc.ucsf.edu [bidc.ucsf.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing SPAAC Reactions with N-(m-PEG4)-N'-(azide-PEG3)-Cy5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions using N-(m-PEG4)-N'-(azide-PEG3)-Cy5.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during SPAAC reactions with this compound, offering potential causes and actionable solutions.
Issue 1: Slow or Incomplete Reaction
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Buffer | The choice of buffer can significantly influence reaction kinetics. While PBS is commonly used, HEPES buffer (pH 7) has been shown to result in higher rate constants. Reactions in cell culture media like DMEM may also be faster than in RPMI.[1][2][3][4] |
| Inappropriate pH Level | Generally, higher pH values (pH 7-8) tend to increase SPAAC reaction rates.[1][2][3][4][5] However, this can be buffer-dependent. It is advisable to perform a pH screening to determine the optimal condition for your specific system. |
| Low Reaction Temperature | Increasing the reaction temperature can accelerate the reaction.[1][2][5] Common reaction temperatures are room temperature (25°C) or 37°C. Ensure the thermal stability of your biomolecules at elevated temperatures. |
| Low Reactant Concentration | The law of mass action dictates that higher concentrations of reactants lead to faster reactions.[2][5] If solubility is a concern, consider using aqueous-compatible reagents or carefully introducing organic co-solvents. |
| Steric Hindrance | The PEG linkers in this compound are designed to reduce steric hindrance. However, the accessibility of the azide group on your target molecule or the cyclooctyne on its partner can still be an issue. Ensure the modification site on your biomolecule is accessible. |
| Presence of Sodium Azide (NaN₃) | If your buffers contain sodium azide as a preservative, it can compete with your azide-functionalized molecule, reducing the efficiency of the intended reaction.[2][6] It is crucial to use azide-free buffers for SPAAC reactions. |
Issue 2: Non-Specific Labeling or Side Reactions
| Potential Cause | Suggested Solution |
| Reaction of Cyclooctyne with Thiols | Some cyclooctynes, particularly in the absence of an azide partner, can react with free cysteine residues on proteins.[7][8] |
| Instability of Reactants | Ensure the purity and stability of both your azide- and cyclooctyne-containing molecules. Store reagents as recommended, typically at -20°C for this compound.[9] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key features?
This compound is a fluorescent labeling reagent used in click chemistry, specifically for SPAAC reactions.[9][10] Its key features include:
-
An azide group for reaction with a strained alkyne (e.g., DBCO, BCN).
-
A Cy5 fluorophore for detection, with an excitation maximum around 649 nm and an emission maximum around 667 nm.[9]
-
Hydrophilic PEG spacers (PEG4 and PEG3) to increase solubility in aqueous media and reduce steric hindrance.[1][2][3][4][9]
Q2: Which strained alkyne should I use to react with this compound?
The choice of the cyclooctyne partner is critical for reaction efficiency. Some commonly used strained alkynes include:
-
DBCO (Dibenzocyclooctyne): Widely used and known for its high reactivity.[11]
-
BCN (Bicyclononyne): Also highly reactive and may exhibit greater stability than DBCO in the presence of some nucleophiles.[11]
-
DIFO (Difluorinated cyclooctyne): Engineered for rapid reaction rates.[12]
The reactivity of the cyclooctyne is a key factor influencing the reaction rate.[13]
Q3: How can I monitor the progress of my SPAAC reaction?
You can monitor the reaction progress using several methods:
-
UV-Vis Spectroscopy: If using a DBCO-functionalized partner, you can monitor the disappearance of the DBCO absorbance peak around 309 nm.[2]
-
SDS-PAGE: For protein labeling, you can visualize the fluorescently labeled product on an SDS-PAGE gel.[14] An increase in the fluorescent band corresponding to your protein of interest indicates reaction progression.
-
LC-MS: This technique can be used to identify the formation of the desired product and to check for the presence of starting materials.[8]
Q4: Can I use organic co-solvents in my SPAAC reaction?
Yes, organic co-solvents like DMSO, methanol, or acetonitrile can be used to improve the solubility of hydrophobic reactants. However, the proportion of the organic co-solvent should be carefully optimized, as it can impact the reaction rate and potentially denature biomolecules like proteins.[2][3][5]
Quantitative Data
Table 1: Influence of Buffer and pH on SPAAC Second-Order Rate Constants (M⁻¹s⁻¹)
| Buffer | pH | Rate Constant Range (M⁻¹s⁻¹) | Reference |
| PBS | 7 | 0.32–0.85 | [1][3][4] |
| HEPES | 7 | 0.55–1.22 | [1][3][4] |
| DMEM | 7.4 | 0.59–0.97 | [1][3][4] |
| RPMI | 7.4 | 0.27–0.77 | [1][3][4] |
Data adapted from studies using model azides and sulfo-DBCO-amine.
Experimental Protocols
Protocol 1: General Procedure for Labeling an Azide-Modified Protein with a DBCO-Functionalized Molecule
This protocol provides a general workflow for conjugating a DBCO-functionalized molecule to a protein that has been modified to contain an azide group.
-
Protein Preparation:
-
Ensure the azide-modified protein is in an amine-free and azide-free buffer (e.g., HEPES or PBS, pH 7.2-7.5).
-
The protein concentration should typically be between 1-10 mg/mL.[13]
-
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO-functionalized reagent (e.g., DBCO-Cy5) in an organic solvent like DMSO (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the DBCO reagent solution to the protein solution.[13]
-
The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.[13]
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or overnight at 4°C. Protect from light if using a fluorescent dye.
-
-
Purification:
-
Remove the excess, unreacted DBCO reagent using a desalting column, spin filtration, or dialysis.
-
-
Analysis:
-
Confirm labeling by SDS-PAGE with fluorescence imaging and/or UV-Vis spectroscopy to determine the degree of labeling.
-
Protocol 2: Monitoring SPAAC Reaction Kinetics by UV-Vis Spectroscopy
This protocol describes how to follow the reaction progress by monitoring the decrease in absorbance of a DBCO-containing reagent.
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at approximately 309 nm.[2]
-
-
Sample Preparation:
-
Prepare the reaction mixture in a cuvette. The concentration of the DBCO reagent should result in an initial absorbance within the linear range of the instrument.
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the spectrophotometer.
-
-
Data Acquisition:
-
Initiate the reaction by adding the this compound to the cuvette containing the DBCO-modified molecule.
-
Immediately begin monitoring the absorbance at 309 nm over time at regular intervals until the absorbance stabilizes, indicating reaction completion.[2]
-
-
Data Analysis:
-
Plot the natural logarithm of the DBCO concentration (proportional to absorbance) versus time. For a pseudo-first-order reaction (with one reactant in large excess), the plot should be linear. The negative of the slope corresponds to the pseudo-first-order rate constant.[2]
-
Visualizations
Caption: Troubleshooting workflow for optimizing SPAAC reactions.
Caption: General experimental workflow for SPAAC labeling.
References
- 1. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, 2107273-02-7 | BroadPharm [broadpharm.com]
- 10. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
N-(m-PEG4)-N'-(azide-PEG3)-Cy5 solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-(m-PEG4)-N'-(azide-PEG3)-Cy5, focusing on solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the intended purpose of the PEG linkers in this compound?
A1: The polyethylene glycol (PEG) linkers (PEG4 and PEG3) are incorporated into the molecule to increase its hydrophilicity. This modification is designed to improve the solubility of the otherwise hydrophobic Cy5 dye in aqueous buffers, which is crucial for biological applications such as bioconjugation and in vivo imaging.[1][2]
Q2: In which solvents is this compound soluble?
A2: According to manufacturer datasheets, this compound is soluble in water, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM). However, achieving high concentrations in purely aqueous buffers can be challenging and may require specific handling procedures.
Q3: Is this compound a sulfonated cyanine dye?
A3: The product information for this compound does not specify sulfonation. Non-sulfonated cyanine dyes generally exhibit lower water solubility compared to their sulfonated counterparts and are more prone to aggregation in aqueous solutions. For highly sensitive applications or when working with molecules prone to precipitation, a sulfonated Cy5 azide may be a more suitable alternative.
Q4: What is dye aggregation and why is it a concern for Cy5 dyes?
A4: Dye aggregation is a phenomenon where dye molecules associate with each other in solution to form dimers or higher-order aggregates (often called H-aggregates).[3][4][5] This is a common issue with cyanine dyes like Cy5, particularly in aqueous buffers at high concentrations or high ionic strength.[3] Aggregation can lead to a decrease in fluorescence intensity (quenching) and a shift in the absorption spectrum to shorter wavelengths (blue-shift), which can negatively impact experimental results.[4][5]
Q5: How does pH and ionic strength affect the solubility of PEGylated Cy5?
A5: While specific data for this compound is limited, the stability and solubility of similar PEGylated molecules can be influenced by pH and ionic strength. For instance, high ionic strength can promote the aggregation of cyanine dyes.[3] It is generally recommended to work within a pH range of 4 to 11 for click chemistry reactions involving azides. For other applications, maintaining a pH between 7.2 and 7.5 is common for bioconjugation. Extreme pH values should be avoided as they can affect the stability of the Cy5 dye.
Troubleshooting Guide
Issue 1: The dye powder is not dissolving completely in my aqueous buffer (e.g., PBS).
-
Cause: Despite the PEG linkers, achieving a high concentration of non-sulfonated Cy5 derivatives directly in aqueous buffer can be difficult due to the dye's inherent hydrophobicity.
-
Solution:
-
Prepare a Concentrated Stock Solution in an Organic Solvent: First, dissolve the this compound powder in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 1-10 mg/mL).[6]
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Dilute into Aqueous Buffer: For your experiment, add the required volume of the DMSO/DMF stock solution dropwise to your aqueous buffer while vortexing or stirring. The final concentration of the organic co-solvent in your aqueous solution should be minimized (typically <5%) to avoid potential adverse effects on biological samples.
-
Issue 2: After dissolving, the solution has a purplish tint instead of a clear blue color, or a precipitate forms over time.
-
Cause: This is a strong indicator of dye aggregation (H-aggregate formation).[3][7] Aggregation is more likely to occur at high dye concentrations and in buffers with high salt content.
-
Troubleshooting Steps:
-
Reduce Concentration: Your working concentration may be too high. Try diluting the solution further in your aqueous buffer.
-
Lower Ionic Strength: If your experimental conditions permit, consider using a buffer with a lower salt concentration. High ionic strength can promote aggregation.[3]
-
Use a Co-solvent: If you diluted from an aqueous stock, try preparing the solution from a DMSO or DMF stock as described in Issue 1. The presence of a small amount of organic solvent can help disrupt hydrophobic interactions that lead to aggregation.
-
Sonication: Briefly sonicating the solution in a water bath sonicator may help to break up small aggregates.
-
Visual Inspection: Before use, always visually inspect the solution for any signs of precipitation or color change.
-
Issue 3: I am seeing low fluorescence signal in my labeling experiment.
-
Cause: This could be due to several factors, including poor solubility leading to a lower effective concentration of the dye, or fluorescence quenching due to aggregation.
-
Troubleshooting Steps:
-
Confirm Dissolution: Ensure the dye is fully dissolved and not aggregated by following the steps outlined above. A change in the solution's color from blue to purplish can indicate aggregation and subsequent quenching.
-
Check pH of Reaction Buffer: For click chemistry reactions, ensure the pH of your reaction buffer is within the optimal range (typically pH 4-11). For labeling amines via other chemistries, a pH of 7.5-8.5 is often used, but be aware that Cy5 stability can decrease at pH values above 8.[6]
-
Prepare Fresh Solutions: It is highly recommended to prepare fresh working solutions of the dye for each experiment from a frozen stock.[6] The stability of cyanine dyes in aqueous solutions can be limited.
-
Quantitative Data
While precise solubility limits for this compound in various buffers are not readily published, the following table provides a qualitative summary and a quantitative reference point based on a similar Cy5 derivative.
| Compound | Solvent/Buffer | Solubility | Notes |
| This compound | Water, DMSO, DMF, DCM | Soluble (Qualitative) | PEG linkers enhance aqueous solubility, but high concentrations in buffers may still be challenging. |
| Cy5 (triethylamine salt) | PBS, pH 7.2 | ~10 mg/mL | A useful reference for a non-PEGylated, water-soluble Cy5 salt.[8] |
| Cy5 (non-sulfonated) | Aqueous Buffers | Low | Generally requires an organic co-solvent for initial dissolution.[] |
| Sulfo-Cy5 Azide | Water, DMSO, DMF | High (Qualitative) | Sulfonation significantly increases water solubility and reduces aggregation tendency. |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a microcentrifuge tube.
-
Dissolution: Add anhydrous DMSO or DMF to the tube to achieve a final concentration of 1 mg/mL. For example, add 100 µL of DMSO to 0.1 mg of dye powder.
-
Mixing: Vortex the solution thoroughly for at least one minute to ensure complete dissolution. The solution should be a clear, dark blue color.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in low-protein-binding tubes. Store at -20°C, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution
-
Thaw Stock: Thaw a single aliquot of the 1 mg/mL stock solution immediately before use.
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., 1x PBS, pH 7.4).
-
Dilution: While vortexing the aqueous buffer, add the stock solution dropwise to achieve the desired final concentration. For example, to make a 10 µM working solution (MW = 782.4 g/mol ), add 1.28 µL of the 1 mg/mL stock solution to 98.72 µL of buffer.
-
Final Mixing: Vortex the final working solution briefly.
-
Inspection: Visually inspect the solution for any signs of precipitation or color change. A clear, royal blue solution indicates proper dissolution.
Visualizations
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. Cy5 acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Selection Guide for Bioconjugation Reagents - Creative Biolabs [creative-biolabs.com]
- 3. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. issstindian.org [issstindian.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Purification of Proteins Labeled with N-(m-PEG4)-N'-(azide-PEG3)-Cy5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proteins labeled with N-(m-PEG4)-N'-(azide-PEG3)-Cy5.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of proteins labeled with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no fluorescence signal after purification | 1. Inefficient Labeling: The labeling reaction did not proceed optimally. 2. Protein Degradation: The protein was degraded during the labeling or purification process. 3. Quenching: Over-labeling of the protein can lead to self-quenching of the Cy5 dye. | 1. Optimize Labeling Reaction: Ensure the protein buffer is free of primary amines (e.g., Tris, glycine) and at the optimal pH (typically 8.0-9.0) for the labeling reaction. Verify the correct molar ratio of dye to protein was used. 2. Use Protease Inhibitors: Add protease inhibitors to your lysis and purification buffers. Minimize the duration of the purification process and keep samples on ice. 3. Calculate Degree of Labeling (DOL): Determine the DOL to check for over-labeling. If the DOL is high, reduce the molar excess of the dye in subsequent labeling reactions. |
| Presence of free dye in the final purified sample | 1. Inefficient Purification: The chosen purification method was not effective at separating the unconjugated dye from the labeled protein. 2. Column Overload: Too much sample was loaded onto the chromatography column. 3. Inappropriate Resin/Membrane: The size exclusion chromatography (SEC) resin has a molecular weight cutoff (MWCO) that is too high, or the dialysis membrane MWCO is too large. | 1. Select an Appropriate Method: For smaller proteins, a desalting spin column or SEC with a low MWCO resin is recommended. For larger proteins, dialysis with multiple buffer changes is effective. 2. Reduce Sample Load: Follow the manufacturer's recommendations for the maximum sample volume for your chromatography column. 3. Choose Correct MWCO: For SEC, select a resin with a fractionation range appropriate for separating your PEGylated protein from the free dye (~1 kDa). For dialysis, use a membrane with an MWCO that is significantly smaller than your PEGylated protein. |
| Protein precipitation or aggregation during/after purification | 1. Increased Hydrophobicity: The addition of the PEG-Cy5 label can increase the hydrophobicity of the protein, leading to aggregation. 2. Buffer Incompatibility: The purification or final storage buffer is not optimal for the labeled protein's stability. 3. Presence of Sodium Azide (as a preservative): In some cases, sodium azide can promote protein aggregation, especially under thermomechanical stress.[1][2] | 1. Optimize Labeling Stoichiometry: Reduce the dye-to-protein ratio to minimize changes in hydrophobicity. 2. Screen Buffers: Test a range of buffer conditions (pH, ionic strength) to find the optimal buffer for your labeled protein. Consider adding stabilizing agents like glycerol or arginine. 3. Use Alternative Preservatives: If aggregation is an issue and sodium azide is being used as a preservative, consider alternative antimicrobial agents. |
| Labeled protein appears larger than expected on SEC | Increased Hydrodynamic Radius: The PEG chains on the label significantly increase the protein's hydrodynamic radius, causing it to elute earlier from an SEC column than its molecular weight would suggest. | This is an expected outcome of PEGylation. Calibrate your SEC column with PEGylated protein standards if an accurate size estimation is required. |
| Low protein recovery after purification | 1. Nonspecific Binding: The labeled protein may be binding to the purification resin or membrane. 2. Protein Precipitation: The protein may have precipitated and been lost during a centrifugation step. 3. Inappropriate Column/Membrane Choice: The purification matrix is not suitable for the protein. | 1. Block Nonspecific Sites: Pre-treat chromatography columns or membranes with a blocking agent like bovine serum albumin (BSA), if compatible with your downstream application. 2. Check for Precipitate: Visually inspect tubes and centrifuge pellets for any precipitated protein. If present, try to resolubilize in a small volume of a stronger buffer or a buffer containing a mild denaturant. 3. Optimize Purification Method: If using affinity chromatography, ensure the tag is accessible. For SEC and dialysis, ensure the MWCO is appropriate to retain your protein. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify my protein after labeling with this compound?
A1: The best method depends on the size of your protein, the sample volume, and the required purity.
-
Size-Exclusion Chromatography (SEC) / Desalting Spin Columns: This is a rapid method ideal for removing the small, unconjugated dye from the much larger labeled protein. It is particularly effective for proteins larger than 20 kDa. The PEG chains will increase the hydrodynamic radius of your protein, leading to earlier elution than the unlabeled protein.
-
Dialysis: This is a gentle and effective method for removing free dye, especially for larger sample volumes. It requires longer processing times and multiple buffer changes for efficient removal.
-
Ion-Exchange Chromatography (IEX): PEGylation can shield the surface charges of your protein, altering its interaction with IEX resins. This can be advantageous for separating labeled from unlabeled protein if there is a sufficient change in charge.
-
Hydrophobic Interaction Chromatography (HIC): The PEG-Cy5 label can alter the hydrophobicity of your protein, which can be exploited for separation using HIC.
Q2: How does the PEG component of the label affect purification?
A2: The PEG chains have two main effects:
-
Increased Hydrodynamic Radius: The PEG chains make the protein appear larger in solution, causing it to move faster through a size-exclusion chromatography column.
-
Charge Shielding: The PEG chains can mask the surface charges of the protein, which can alter its binding characteristics in ion-exchange chromatography.
Q3: Is the azide group on the label stable during purification?
A3: The azide group is generally stable under common protein purification conditions (e.g., neutral pH, 4°C). However, it is sensitive to reducing agents like DTT and BME, which should be avoided in your purification buffers if you intend to use the azide for subsequent click chemistry reactions.
Q4: How do I calculate the Degree of Labeling (DOL) for my purified protein?
A4: The DOL can be determined spectrophotometrically by measuring the absorbance of the purified protein at 280 nm (for the protein) and ~650 nm (for Cy5). The following formula can be used:
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
Where:
-
A_max is the absorbance at the maximum wavelength of Cy5 (~650 nm).
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the Cy5 dye at its maximum absorbance (~250,000 M⁻¹cm⁻¹).
-
CF is the correction factor for the dye's absorbance at 280 nm (A_280 of dye / A_max of dye). For Cy5, this is typically around 0.05.
Q5: Can I use affinity chromatography to purify my labeled protein?
A5: Yes, if your protein has an affinity tag (e.g., His-tag, GST-tag), you can perform affinity chromatography as a first purification step. However, you will still need to perform a second purification step, such as SEC or dialysis, to remove the unconjugated this compound dye.
Data Presentation
Table 1: Comparison of Common Purification Methods for PEG-Cy5 Labeled Proteins
| Method | Principle | Typical Protein Recovery | Free Dye Removal Efficiency | Processing Time | Pros | Cons |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | 80-95% | >95% | 30-60 minutes | Fast, high dye removal. | Can dilute the sample. |
| Desalting Spin Column | A rapid form of SEC. | >90% | >95% | <15 minutes | Very fast, easy to use. | Limited to small sample volumes. |
| Dialysis | Diffusion across a semi-permeable membrane. | >95% | >99% (with sufficient buffer changes) | 12-48 hours | High protein recovery, gentle. | Time-consuming, requires large buffer volumes. |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | Variable | Variable | 1-2 hours | Can separate labeled from unlabeled protein. | PEGylation may interfere with binding. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Variable | Variable | 1-2 hours | Can separate species with different degrees of labeling. | Requires optimization of salt concentrations. |
Experimental Protocols
Protocol 1: Purification using a Desalting Spin Column
This method is suitable for small sample volumes (typically up to 100 µL) and rapid removal of unconjugated dye.
Materials:
-
Labeled protein solution
-
Desalting spin column with an appropriate MWCO (e.g., 7K)
-
Collection tubes
-
Purification buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge
Procedure:
-
Column Preparation: Remove the bottom cap of the spin column and place it in a collection tube. Centrifuge at 1,500 x g for 1 minute to remove the storage buffer.
-
Equilibration: Add 300 µL of purification buffer to the column. Centrifuge at 1,500 x g for 1 minute. Discard the flow-through. Repeat this step two more times.
-
Sample Loading: Place the column in a new collection tube. Carefully load your labeled protein sample onto the center of the resin bed.
-
Elution: Centrifuge the column at 1,500 x g for 2 minutes. The eluate in the collection tube is your purified, labeled protein.
Protocol 2: Purification using Size-Exclusion Chromatography (SEC)
This method provides higher resolution than spin columns and is suitable for larger sample volumes.
Materials:
-
SEC column (e.g., Superdex 75 or similar, with a fractionation range suitable for your protein)
-
Chromatography system (e.g., FPLC)
-
Purification buffer (e.g., PBS, pH 7.4), filtered and degassed
-
Labeled protein solution
-
Fraction collector
Procedure:
-
System Preparation: Equilibrate the chromatography system and the SEC column with at least two column volumes of purification buffer.
-
Sample Injection: Inject your filtered labeled protein solution onto the column.
-
Elution and Fraction Collection: Elute the protein with the purification buffer at the recommended flow rate for your column. Collect fractions and monitor the elution profile using UV absorbance at 280 nm and 650 nm.
-
Pooling Fractions: Pool the fractions containing the labeled protein, which should elute as the first major peak. The free dye will elute later as a separate, colored peak.
Protocol 3: Purification using Dialysis
This method is gentle and effective for large sample volumes, ensuring high protein recovery.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)
-
Large beaker (to hold a volume of buffer at least 100 times your sample volume)
-
Stir plate and stir bar
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Labeled protein solution
Procedure:
-
Membrane Preparation: Prepare the dialysis tubing or cassette according to the manufacturer's instructions.
-
Sample Loading: Load your labeled protein solution into the dialysis tubing/cassette and seal securely.
-
Dialysis: Immerse the sealed tubing/cassette in the dialysis buffer at 4°C. Stir the buffer gently.
-
Buffer Changes: Change the dialysis buffer at least three times over a period of 24-48 hours to ensure complete removal of the free dye.
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and transfer the purified protein solution to a clean tube.
Visualizations
Caption: Experimental workflow for labeling and purification.
Caption: Troubleshooting decision-making workflow.
References
Impact of copper catalyst concentration on CuAAC labeling with N-(m-PEG4)-N'-(azide-PEG3)-Cy5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-(m-PEG4)-N'-(azide-PEG3)-Cy5 in copper-catalyzed azide-alkyne cycloaddition (CuAAC) labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of copper catalyst for CuAAC labeling with a Cy5 azide?
A1: The optimal copper(II) sulfate (CuSO₄) concentration typically ranges from 50 µM to 250 µM for bioconjugation applications.[1][2][3] However, the ideal concentration is dependent on the specific substrates and reaction conditions. It is highly recommended to perform a titration experiment to determine the optimal copper concentration for your specific application. Excess copper can lead to fluorescence quenching and increased background signal.[4][5]
Q2: Why is a copper-chelating ligand necessary for the CuAAC reaction?
A2: A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is crucial for several reasons. It stabilizes the active Cu(I) oxidation state, accelerates the reaction rate, and protects biomolecules from oxidative damage caused by reactive oxygen species (ROS) generated by the copper catalyst.[6][7] Using a ligand can also help to minimize copper-induced fluorescence quenching of the Cy5 dye.[4]
Q3: My Cy5 signal is very low or absent after the CuAAC reaction. What are the possible causes?
A3: Low or no Cy5 signal can be attributed to several factors:
-
Inactive Catalyst: Ensure your sodium ascorbate solution is fresh, as it is prone to oxidation. The Cu(I) catalyst must be efficiently generated in situ.
-
Suboptimal Copper Concentration: Both too low and too high concentrations of copper can result in a weak signal. Low concentrations lead to an inefficient reaction, while excessive copper can quench the Cy5 fluorescence.[4][5]
-
Degradation of the Cy5 Dye: Exposure to excessive light or ozone can lead to photobleaching and degradation of the Cy5 dye.[8]
-
Inaccessible Alkyne/Azide Groups: The reactive groups on your biomolecule may be sterically hindered or buried within the molecule's structure.[9]
-
Copper Sequestration: Components in your reaction mixture, such as other chelating agents or certain amino acid residues (e.g., histidine), can sequester the copper catalyst, making it unavailable for the reaction.[6][7]
Q4: I am observing high background fluorescence in my negative controls. How can I reduce it?
A4: High background fluorescence can be caused by:
-
Non-specific Binding of the Cy5 Probe: To mitigate this, you can decrease the concentration of the Cy5-azide probe, increase the number and duration of washing steps after the reaction, and include a blocking agent like Bovine Serum Albumin (BSA) in your buffers.[4][9]
-
Copper-Mediated Fluorescence: Using a copper-chelating ligand in sufficient excess (typically a 5-fold molar excess over CuSO₄) can help to quench non-specific fluorescence caused by copper.[4]
-
Impure Reagents: Ensure that your azide and alkyne probes are of high purity and that the sodium ascorbate solution is freshly prepared.[4]
Troubleshooting Guides
Guide 1: Low or No Cy5 Signal
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Prepare a fresh solution of sodium ascorbate immediately before use. Ensure the reaction is protected from excessive oxygen exposure.[6] | Improved reaction efficiency and a stronger Cy5 signal. |
| Suboptimal Copper Concentration | Perform a titration of CuSO₄ concentration from 25 µM to 500 µM to identify the optimal concentration for your system. | Identification of the copper concentration that yields the highest signal-to-noise ratio. |
| Cy5 Dye Degradation | Protect all reagents and reaction mixtures containing Cy5 from light. Work in an environment with good ventilation to minimize ozone exposure.[8] | Preservation of Cy5 fluorescence and a stronger signal. |
| Inaccessible Reactive Groups | Consider denaturing proteins (if applicable) or using a longer linker on your alkyne or azide probe to improve accessibility.[9] | Increased labeling efficiency due to improved accessibility of the reactive partners. |
| Copper Sequestration | Increase the concentration of the copper-ligand complex. Consider adding a sacrificial metal like Zn(II) to bind to interfering substances.[6] | Restoration of catalytic activity and improved product yield. |
Guide 2: High Background Fluorescence
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific Probe Binding | Decrease the concentration of the this compound probe. Increase the number and/or duration of washing steps post-reaction. Add a blocking agent such as 1% BSA to your buffers.[4][9] | Reduced background fluorescence in negative controls and a cleaner signal. |
| Copper-Induced Fluorescence | Ensure a sufficient excess of the copper-chelating ligand (e.g., a 5:1 to 10:1 ligand-to-copper molar ratio).[4] | Quenching of non-specific fluorescence caused by unbound copper ions. |
| Side Reactions | If working with complex biological samples, consider potential side reactions with thiols. Ensure buffers are free from primary amines. | A decrease in off-target labeling and a cleaner signal. |
| Impure Reagents | Use high-purity, freshly prepared reagents. Verify the purity of the Cy5-azide probe.[4] | Consistent and reproducible results with lower background. |
Data Presentation
The following table provides a representative summary of the expected impact of varying CuSO₄ concentrations on the relative fluorescence intensity of CuAAC labeling with this compound. The optimal concentration will vary depending on the specific experimental conditions.
| CuSO₄ Concentration (µM) | Relative Fluorescence Intensity (Arbitrary Units) | Observations |
| 0 (No Copper Control) | < 5 | No significant reaction occurs without the copper catalyst. |
| 25 | 40 - 60 | Reaction proceeds, but may be slow or incomplete, resulting in a suboptimal signal. |
| 50 | 70 - 90 | Often a good starting point, providing a balance between reaction efficiency and low background.[1] |
| 100 | 90 - 100 | Frequently optimal for many bioconjugation reactions, leading to a strong, specific signal.[10] |
| 250 | 80 - 95 | High signal, but potential for increased background and/or slight fluorescence quenching.[3] |
| 500 | 60 - 80 | Increased risk of fluorescence quenching and higher background noise.[5] |
| 1000 (1 mM) | 40 - 60 | Significant potential for fluorescence quenching and protein precipitation.[11] |
Experimental Protocols
Protocol 1: Optimization of Copper Catalyst Concentration
This protocol describes a method to determine the optimal CuSO₄ concentration for your specific CuAAC labeling experiment.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Microplate reader or fluorescence microscope
Procedure:
-
Prepare Stock Solutions:
-
Alkyne-biomolecule: Prepare a stock solution of known concentration in a suitable buffer.
-
Cy5-azide: Prepare a 10 mM stock solution in DMSO.
-
CuSO₄: Prepare a 10 mM stock solution in water.
-
THPTA: Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.
-
-
Set up the Reaction:
-
In a series of microcentrifuge tubes or wells of a microplate, prepare your reaction mixtures. For each reaction, add the alkyne-biomolecule to the desired final concentration.
-
Add the Cy5-azide to a final concentration of 25-100 µM.
-
Prepare a premix of CuSO₄ and THPTA. For each final CuSO₄ concentration to be tested (e.g., 25, 50, 100, 250, 500 µM), add THPTA to maintain a 5:1 molar ratio to copper.
-
Add the CuSO₄/THPTA premix to the respective reaction tubes/wells.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reactions at room temperature for 1-2 hours, protected from light.
-
-
Analysis:
-
Measure the fluorescence intensity of each reaction using a microplate reader (Excitation/Emission ~650/670 nm for Cy5).
-
Alternatively, if labeling cells, proceed with washing steps and image the samples using a fluorescence microscope, quantifying the mean fluorescence intensity.
-
-
Determine Optimal Concentration:
-
Plot the fluorescence intensity against the CuSO₄ concentration to identify the concentration that provides the highest signal. Also, assess the background in control samples without the alkyne-biomolecule.
-
Protocol 2: General CuAAC Labeling with this compound
This is a general starting protocol that should be optimized for your specific application.
Procedure:
-
To your alkyne-modified sample, add the this compound to a final concentration of 25-100 µM.
-
Add the THPTA ligand to a final concentration of 500 µM.
-
Add CuSO₄ to a final concentration of 100 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Purify the labeled product to remove excess reagents. This can be achieved through methods such as spin desalting columns, dialysis, or protein precipitation.[4]
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. broadpharm.com [broadpharm.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cell Toxicity in Live-Cell Labeling with Cy5 Azide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize cell toxicity during live-cell labeling experiments using Cy5 azide.
Troubleshooting Guide
Encountering high cell toxicity or suboptimal labeling with Cy5 azide can be a significant hurdle in live-cell imaging experiments. The following table outlines common problems, their potential causes, and recommended solutions to help you navigate these challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death or Low Viability | Copper Catalyst Toxicity: The use of copper (I) as a catalyst in traditional click chemistry (CuAAC) is a primary source of cytotoxicity.[1][2] | Switch to Copper-Free Click Chemistry: Employ strain-promoted alkyne-azide cycloaddition (SPAAC) using a cyclooctyne-modified molecule (e.g., DBCO, BCN) to react with the Cy5 azide. This method eliminates the need for a toxic copper catalyst.[1][3] |
| High Concentration of Cy5 Azide: Excessive concentrations of the fluorescent dye can lead to cellular stress and toxicity. | Optimize Dye Concentration: Perform a titration experiment to determine the lowest effective concentration of Cy5 azide. Start with a low concentration (e.g., 1-10 µM) and incrementally increase it to find the optimal balance between signal intensity and cell health.[4][5] | |
| Phototoxicity: Excessive exposure to high-intensity excitation light, especially at shorter wavelengths, generates reactive oxygen species (ROS) that can damage cellular components and lead to cell death.[6][7] | Minimize Light Exposure: Use the lowest possible laser power and exposure time that still provides an adequate signal-to-noise ratio.[8] Utilize longer wavelength excitation for Cy5 (~650 nm), which is generally less phototoxic than shorter wavelengths.[8] Consider using time-lapse imaging with longer intervals between acquisitions. | |
| High Background or Non-Specific Staining | Excess Unbound Dye: Residual Cy5 azide that has not been washed away can contribute to high background fluorescence. | Thorough Washing: After the labeling reaction, wash the cells multiple times with fresh, pre-warmed culture medium or a suitable buffer (e.g., PBS) to remove any unbound dye. |
| Hydrophobic Interactions: Cyanine dyes like Cy5 can sometimes exhibit non-specific binding to cellular components due to their hydrophobic nature. | Use a Blocking Agent: Consider a brief incubation with a protein-based blocking solution (e.g., 1% BSA in PBS) before adding the Cy5 azide, if compatible with your experimental design. | |
| Suboptimal Reaction Conditions: Inefficient click chemistry can lead to unreacted components that contribute to background. | Optimize Reaction Time: Ensure sufficient incubation time for the click reaction to go to completion. For copper-free click chemistry, incubation times of 30-60 minutes at room temperature are often sufficient.[9] | |
| Weak Fluorescent Signal | Low Dye Concentration: The concentration of Cy5 azide may be too low for effective labeling. | Increase Dye Concentration: If cell viability is not a concern, gradually increase the concentration of Cy5 azide in your titration experiment. |
| Insufficient Incubation Time: The labeling reaction may not have had enough time to proceed to a sufficient extent. | Increase Incubation Time: Extend the incubation period for the click reaction. Monitor cell health during longer incubations. | |
| Inefficient Incorporation of the Azide or Alkyne Handle: If using metabolic labeling, the incorporation of the azide or alkyne-modified precursor may be inefficient. | Optimize Metabolic Labeling: Ensure the precursor for metabolic labeling (e.g., an azide-modified sugar) is used at an optimal concentration and for a sufficient duration (often 24-72 hours) to allow for incorporation into the target biomolecules.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cell toxicity when using Cy5 azide for live-cell labeling?
A1: The most significant source of toxicity in traditional Cy5 azide labeling protocols is the use of a copper (I) catalyst for the click chemistry reaction (CuAAC).[1][2] Copper ions can induce oxidative stress and damage cellular components. To circumvent this, it is highly recommended to use copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which does not require a metal catalyst and is therefore much more biocompatible for live-cell applications.[1][3]
Q2: How can I minimize phototoxicity during imaging of Cy5-labeled cells?
A2: Phototoxicity is caused by the generation of reactive oxygen species (ROS) upon excitation of the fluorophore, which can damage cellular structures.[6][7] To minimize phototoxicity when imaging Cy5:
-
Use the lowest possible excitation light intensity and exposure time that allows for a clear signal.[8]
-
Take advantage of the far-red excitation of Cy5 (around 650 nm) , as longer wavelengths are generally less damaging to cells than shorter wavelengths.[8]
-
Reduce the frequency of image acquisition in time-lapse experiments.
-
Consider using imaging media supplemented with antioxidants to quench ROS.
Q3: What is the optimal concentration of Cy5 azide for live-cell labeling?
A3: The optimal concentration of Cy5 azide can vary depending on the cell type, the density of the target molecule, and the specific experimental conditions. It is crucial to perform a concentration titration to determine the ideal balance between signal strength and cell viability. A good starting point for copper-free click chemistry in live cells is typically in the range of 1-50 µM .[4][5][9]
Q4: How long should I incubate my cells with Cy5 azide for labeling?
A4: For copper-free click chemistry (SPAAC) in live cells, an incubation time of 30 to 60 minutes at room temperature or 37°C is often sufficient for efficient labeling.[9] However, the optimal time can vary, so it is advisable to perform a time-course experiment to determine the shortest incubation time that yields a satisfactory signal.
Q5: Are there any alternatives to Cy5 azide that might be less toxic?
A5: While Cy5 itself is not considered highly toxic, the overall toxicity of the labeling process is a concern. The primary way to reduce toxicity is to use copper-free click chemistry. If you are still observing toxicity or require different spectral properties, you can explore other azide-functionalized dyes. However, the principles of minimizing toxicity through optimized concentration, incubation time, and imaging conditions will still apply.
Experimental Protocols
Protocol 1: Optimizing Cy5 Azide Concentration for Live-Cell Labeling
This protocol outlines a method for determining the optimal concentration of Cy5 azide for your specific cell type and experimental setup.
-
Cell Preparation: Seed your cells on a suitable imaging dish or plate and culture them to the desired confluency.
-
Prepare Cy5 Azide Stock Solution: Dissolve the Cy5 azide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Metabolic Labeling (if applicable): If your experiment involves metabolic incorporation of an alkyne-modified substrate, incubate the cells with the substrate for the appropriate duration (e.g., 24-48 hours) before proceeding with the Cy5 azide labeling.
-
Titration Setup: Prepare a series of dilutions of the Cy5 azide stock solution in pre-warmed, serum-free cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Include a negative control with no Cy5 azide.
-
Labeling: Remove the culture medium from the cells and wash them once with pre-warmed PBS. Add the different concentrations of the Cy5 azide solution to the cells.
-
Incubation: Incubate the cells for a fixed period (e.g., 30-60 minutes) at 37°C, protected from light.
-
Washing: Remove the Cy5 azide solution and wash the cells three times with pre-warmed culture medium to remove any unbound dye.
-
Imaging and Analysis: Image the cells using a fluorescence microscope with the appropriate filter set for Cy5. Quantify the fluorescence intensity and assess cell morphology and viability for each concentration.
-
Determine Optimal Concentration: The optimal concentration will be the lowest concentration that provides a strong, specific signal with minimal impact on cell viability and morphology.
Protocol 2: Copper-Free Click Chemistry Labeling of Live Cells with Cy5 Azide
This protocol describes a general procedure for labeling live cells using Cy5 azide via strain-promoted alkyne-azide cycloaddition (SPAAC). This protocol assumes that the cells have been pre-labeled with a DBCO-functionalized molecule.
-
Cell Preparation: Culture your cells that have been modified with a DBCO-alkyne on an imaging-compatible plate or dish.
-
Prepare Cy5 Azide Solution: Dilute your Cy5 azide stock solution in pre-warmed, serum-free cell culture medium to the predetermined optimal concentration.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Labeling: Add the Cy5 azide solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the labeling solution and wash the cells three to four times with pre-warmed culture medium.
-
Imaging: Image the live cells using a fluorescence microscope with appropriate settings for Cy5, minimizing light exposure to reduce phototoxicity.
Quantitative Data Summary
Table 1: Recommended Starting Concentrations and Incubation Times for Cy5 Azide in Live-Cell Labeling (Copper-Free Click Chemistry)
| Parameter | Recommended Range | Notes |
| Cy5 Azide Concentration | 1 - 50 µM | The optimal concentration is cell-type and target-dependent. A titration is highly recommended.[4][5][9] |
| Incubation Time | 30 - 60 minutes | Shorter incubation times are generally better for cell viability. Optimization is recommended.[9] |
Table 2: Guidelines for Minimizing Phototoxicity during Cy5 Imaging
| Parameter | Recommendation | Rationale |
| Excitation Wavelength | ~650 nm | Longer wavelengths are less energetic and cause less phototoxicity.[8] |
| Excitation Light Intensity | As low as possible | Reduces the rate of photobleaching and the generation of reactive oxygen species.[8] |
| Exposure Time | As short as possible | Minimizes the total light dose delivered to the cells.[8] |
| Imaging Frequency | As low as feasible | Reduces cumulative phototoxicity in time-lapse experiments. |
Visualizations
Caption: Experimental workflow for optimizing Cy5 azide labeling to minimize cell toxicity.
References
- 1. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular bottom-up generation of targeted nanosensors for single-molecule imaging - Nanoscale (RSC Publishing) DOI:10.1039/C5NR08012F [pubs.rsc.org]
- 5. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooctatetraene-conjugated cyanine mitochondrial probes minimize phototoxicity in fluorescence and nanoscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 8. Overcoming phototoxicity » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
How to choose the right buffer for N-(m-PEG4)-N'-(azide-PEG3)-Cy5 labeling reactions
Welcome to the technical support center for N-(m-PEG4)-N'-(azide-PEG3)-Cy5 labeling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when choosing a buffer for labeling reactions with this compound?
The two most critical factors are the buffer's pH and its chemical composition. The reaction, which typically involves an N-hydroxysuccinimide (NHS) ester on the Cy5 dye, is highly pH-dependent and susceptible to interference from certain chemical groups.[1][2][3]
Q2: What is the optimal pH for this labeling reaction?
The optimal pH for labeling primary amines (e.g., on proteins) with Cy5-NHS esters is between 8.2 and 8.5.[1][4] This pH is a crucial compromise: it is high enough to deprotonate the primary amino groups on the target molecule, making them nucleophilic and reactive, but not so high as to cause rapid hydrolysis of the NHS ester, which would deactivate the dye.[1][2][5] While some protocols suggest a wider range of pH 7-9, optimal results are consistently achieved at pH 8.3.[1][6]
Q3: Which buffers are recommended for this reaction?
Amine-free buffers are essential. Recommended options include:
Q4: Are there any substances that absolutely must be avoided in the reaction buffer?
Yes. The buffer must be completely free of primary amines.[3] These compounds will compete with the target molecule for the Cy5 dye, dramatically reducing labeling efficiency.[1] Substances to avoid include:
-
Ammonium salts (e.g., ammonium bicarbonate)[8]
If your protein or molecule of interest is in a buffer containing these substances, a buffer exchange step via dialysis or a desalting column is required before starting the labeling reaction.[1][3][7]
Q5: How do the PEG linkers in this compound affect the buffer choice?
The hydrophilic polyethylene glycol (PEG) spacers increase the water solubility of the dye molecule.[9][10] This is advantageous as it can help prevent aggregation and precipitation during the reaction, making the conjugation more efficient and reliable in aqueous buffers. The PEG linkers do not change the fundamental requirements for buffer pH and composition.
Q6: Does the azide group on the molecule interfere with the amine-labeling reaction?
No. The azide (N3) group is stable under the conditions required for NHS ester chemistry and will not interfere with the labeling reaction.[11] It is a bioorthogonal handle intended for subsequent "click chemistry" reactions, such as copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[11][12]
Buffer Selection and Reaction Conditions
The following table summarizes the key quantitative parameters for selecting the appropriate buffer for your labeling reaction.
| Parameter | Recommended Value/Condition | Rationale & Key Considerations |
| pH | 8.2 - 8.5 (Optimal: 8.3) | Balances amine reactivity with NHS ester stability. Lower pH protonates amines, inhibiting the reaction; higher pH accelerates dye hydrolysis.[1][2][4] |
| Buffer Type | Sodium Bicarbonate, Phosphate, Borate | These buffers do not contain primary amines that would compete with the target molecule for the dye.[1][2][5][8] |
| Buffer Concentration | 0.1 M | A common concentration that provides sufficient buffering capacity without interfering with the reaction.[2][5] |
| Protein Concentration | ≥ 2 mg/mL (Optimal: 5-10 mg/mL) | Higher protein concentrations generally improve labeling efficiency.[1][3][7] |
| Substances to Avoid | Tris, Glycine, Ammonium Ions | These contain primary amines that react with the NHS ester, drastically lowering the labeling yield of the target molecule.[1][3] |
| Dye Solvent | Anhydrous DMSO or DMF | The dye should be dissolved in a small volume of high-quality anhydrous organic solvent immediately before being added to the aqueous reaction buffer.[3][5] |
Experimental Protocol: Protein Labeling
This protocol provides a general methodology for labeling 1 mg of a typical protein. Optimization may be necessary for specific applications.
1. Preparation of Protein Solution a. Dissolve or dilute your target protein in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). b. Critical Step: If the protein is in a buffer containing amines (like Tris or glycine), perform a buffer exchange using a desalting column or dialysis.[7] c. Adjust the final protein concentration to 2-10 mg/mL.[3] For a 1 mg reaction, a volume of 100-200 µL is typical.
2. Preparation of Dye Solution a. Immediately before use, bring the vial of this compound to room temperature. b. Add the appropriate volume of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[3] Vortex briefly to ensure the dye is fully dissolved. Do not store the dye in solution for extended periods as the NHS ester is susceptible to hydrolysis.[13]
3. Labeling Reaction a. Calculate the required volume of dye solution. A 10:1 to 20:1 molar excess of dye-to-protein is a common starting point for optimization.[3] b. While gently stirring or vortexing the protein solution, slowly add the calculated volume of the dye solution.[3] c. Protect the reaction mixture from light by covering the tube with aluminum foil. d. Incubate at room temperature for 1 hour.[1] Alternatively, the reaction can be performed at 4°C for a longer duration (e.g., 2-4 hours or overnight) to minimize protein degradation or aggregation.[3]
4. Purification of the Conjugate a. After incubation, remove the unreacted, hydrolyzed dye from the labeled protein. b. The most common method for purification is size-exclusion chromatography (e.g., a Sephadex G-25 desalting column).[14] The labeled protein will elute first, followed by the smaller, free dye molecules. c. The purified, labeled protein is now ready for downstream applications. Store at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol) for long-term storage.
Troubleshooting Guide
Problem: Low or no labeling is observed.
-
Possible Cause: Incorrect buffer pH.
-
Solution: Verify the pH of your reaction buffer is between 8.2 and 8.5.[1]
-
-
Possible Cause: Presence of primary amines in the buffer.
-
Possible Cause: Hydrolyzed/inactive dye.
-
Solution: Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use. Do not use aqueous solutions for stock preparation.[3]
-
-
Possible Cause: Low protein concentration.
-
Solution: Ensure the protein concentration is at least 2 mg/mL.[3]
-
Problem: The protein precipitates during or after the labeling reaction.
-
Possible Cause: Excessive dye-to-protein ratio (over-labeling).
-
Solution: Reduce the molar ratio of dye to protein in the reaction. Perform a titration to find the optimal ratio for your specific protein.[3]
-
-
Possible Cause: Protein is unstable at room temperature or at the reaction pH.
Problem: The fluorescence signal is unstable or fades quickly.
-
Possible Cause: Photobleaching or ozone degradation.
Workflow for Cy5 Labeling Reaction
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. acebiolab.com [acebiolab.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 9. This compound, 2107273-02-7 | BroadPharm [broadpharm.com]
- 10. N-(m-PEG4)-N'-(azide-PEG3)-Cy5_2107273-02-7_新研博美 [xinyanbm.com]
- 11. Azide | BroadPharm [broadpharm.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Head-to-Head Comparison: N-(m-PEG4)-N'-(azide-PEG3)-Cy5 vs. Alexa Fluor 647 Azide for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of proteins is paramount for accurate downstream analysis. This guide provides a comprehensive comparison of two azide-functionalized, far-red fluorescent dyes used in bioorthogonal protein labeling: N-(m-PEG4)-N'-(azide-PEG3)-Cy5 and Alexa Fluor 647 azide.
This comparison focuses on the key performance characteristics, labeling chemistry, and experimental considerations for each dye, supported by published data and generalized protocols. The primary method of conjugation for these dyes is "click chemistry," a highly specific and efficient bioorthogonal reaction.
Performance Characteristics: A Quantitative Comparison
While direct comparative data for this compound is limited, we can infer its performance based on the well-documented characteristics of its parent dye, Cy5, and compare it to the extensively characterized Alexa Fluor 647. The inclusion of polyethylene glycol (PEG) linkers in the Cy5 derivative is intended to improve water solubility and potentially reduce aggregation.
| Property | This compound (inferred from Cy5) | Alexa Fluor 647 Azide |
| Excitation Maximum (nm) | ~649[1][2] | ~650[3] |
| Emission Maximum (nm) | ~667[1][2] | ~671[3] |
| Extinction Coefficient (cm⁻¹M⁻¹) | ~232,000[1] | ~239,000[4] |
| Relative Quantum Yield | Moderate; prone to quenching upon conjugation[5][6] | High and stable upon conjugation |
| Photostability | Moderate; less photostable than Alexa Fluor 647[5][7] | High; significantly more photostable than Cy5[7][8] |
| Brightness | Good, but can be diminished by self-quenching | Excellent; consistently brighter than Cy5 conjugates[4][9] |
| pH Sensitivity | Sensitive to environmental changes | Relatively insensitive to pH between 4 and 10[10] |
| Solubility | Enhanced by PEG linkers[1][2] | Good in aqueous buffers |
Key Differentiators
Alexa Fluor 647 azide is widely recognized for its superior photostability and brightness.[4][9] It is less susceptible to the self-quenching that often plagues Cy5 dyes, especially at higher degrees of labeling.[6][8] This results in more robust and reliable fluorescence signals, which is critical for quantitative applications and long-term imaging experiments.
This compound incorporates PEG linkers, which are designed to enhance the hydrophilicity of the molecule.[1][2] This can be advantageous in preventing aggregation of the dye-protein conjugate and improving its solubility in aqueous buffers. While the core Cy5 fluorophore is less photostable than Alexa Fluor 647, for applications where extreme photostability is not the primary concern, the PEGylated Cy5 derivative may offer a cost-effective alternative with improved handling characteristics.
Experimental Protocols
The primary labeling strategy for these azide-functionalized dyes is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry." This reaction forms a stable triazole linkage between an alkyne-modified protein and the azide-functionalized dye.
General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Protein Labeling
This protocol is a generalized procedure and should be optimized for the specific protein and application.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS)
-
This compound or Alexa Fluor 647 azide
-
Anhydrous DMSO or DMF
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Gel filtration column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation: Ensure the alkyne-modified protein is in a buffer free of chelating agents like EDTA. The protein concentration should ideally be 2-10 mg/mL.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-functionalized dye in anhydrous DMSO or DMF.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Freshly prepare a 300 mM stock solution of sodium ascorbate in water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the azide-functionalized dye stock solution. The molar ratio of dye to protein should be optimized, but a starting point of 5-10 fold molar excess of the dye is common.
-
Add the THPTA solution to the reaction mixture, followed by the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other reaction components by passing the reaction mixture through a gel filtration column equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the fluorescently labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum).
-
Visualizing the Workflow
Protein Labeling via Click Chemistry
Caption: A generalized workflow for labeling an alkyne-modified protein with an azide-functionalized fluorescent dye using copper-catalyzed click chemistry.
Logical Decision Framework
The choice between this compound and Alexa Fluor 647 azide depends on the specific experimental requirements.
Caption: A decision-making diagram to guide the selection between Alexa Fluor 647 azide and PEGylated Cy5 azide based on experimental priorities.
Conclusion
For most demanding fluorescence applications requiring high photostability, brightness, and reliability, Alexa Fluor 647 azide is the superior choice. Its well-documented performance advantages often justify its selection for achieving high-quality and reproducible data.
This compound presents a viable alternative, particularly when the enhanced solubility and anti-aggregation properties conferred by the PEG linkers are beneficial for a specific protein of interest. While its core fluorophore is less robust than Alexa Fluor 647, it can be a suitable and more economical option for applications with less stringent photostability requirements.
Ultimately, the optimal choice will depend on a careful consideration of the specific experimental goals, the nature of the protein being labeled, and the imaging instrumentation available. Empirical validation is recommended to determine the best dye for a particular system.
References
- 1. This compound, 2107273-02-7 | BroadPharm [broadpharm.com]
- 2. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. cancer.iu.edu [cancer.iu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
Comparing N-(m-PEG4)-N'-(azide-PEG3)-Cy5 with other far-red fluorescent azide probes
For researchers, scientists, and drug development professionals, the selection of a suitable far-red fluorescent azide probe is critical for the success of bio-imaging experiments utilizing click chemistry. This guide provides a detailed comparison of N-(m-PEG4)-N'-(azide-PEG3)-Cy5 with other commercially available far-red fluorescent azide probes, offering insights into their performance based on key photophysical properties and providing standardized protocols for their evaluation.
The use of far-red fluorescent probes is advantageous for in vivo and deep-tissue imaging due to reduced autofluorescence from biological samples, lower light scattering, and decreased phototoxicity. When coupled with an azide functional group, these probes become powerful tools for bioorthogonal labeling via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC, respectively), enabling the precise visualization of a wide array of biomolecules.
This guide focuses on a comparative analysis of this compound against two prominent alternatives: Alexa Fluor 647 Azide and DyLight 650 Azide. The comparison is based on their core photophysical parameters, which are crucial for determining their suitability for various applications such as fluorescence microscopy, flow cytometry, and in vivo imaging.
Quantitative Data Comparison
The following table summarizes the key photophysical properties of this compound and its alternatives. It is important to note that direct comparative data for the azide-functionalized versions of these dyes under identical conditions is limited in publicly available literature. The presented values are largely based on the parent fluorophores and may vary slightly for the azide derivatives.
| Property | This compound | Alexa Fluor 647 Azide | DyLight 650 Azide |
| Excitation Maximum (nm) | ~649[1][2][3] | ~650[4] | ~652-655[5][6][7] |
| Emission Maximum (nm) | ~667[1][2][3] | ~665[4] | ~672-673[5][7] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~232,000[1] | ~239,000[4] | ~250,000[5][7] |
| Quantum Yield (Φ) | Not readily available | ~0.33[4][8][9] | Not readily available |
| Relative Photostability | Moderate | High[10][11][12] | High[7][13] |
| Brightness (Ext. Coeff. x QY) | Data incomplete | High | Data incomplete |
| Molecular Weight ( g/mol ) | ~782.4[1] | ~800 (for carboxylic acid)[4] | ~1008 (for NHS ester)[7] |
| Solubility | Water, DMSO, DMF[1] | Good aqueous solubility | Good aqueous solubility[13] |
Note: Brightness is a product of the molar extinction coefficient and the quantum yield. While data for a direct comparison is incomplete, Alexa Fluor 647 is widely reported to be brighter in conjugates than Cy5. DyLight 650 is also marketed as a high-performance, bright fluorophore. The PEG linkers in this compound enhance its hydrophilicity.
Experimental Protocols
To facilitate the objective comparison of these far-red fluorescent azide probes in your own laboratory setting, we provide the following detailed experimental protocols for key performance indicators.
Protocol for Comparative Photostability Assessment in Fluorescence Microscopy
This protocol allows for the direct comparison of the photobleaching rates of different fluorescent azide probes under identical imaging conditions.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips.
-
Metabolic labeling reagent (e.g., an alkyne-modified sugar or amino acid).
-
Far-red fluorescent azide probes to be compared (e.g., this compound, Alexa Fluor 647 Azide, DyLight 650 Azide) at equivalent concentrations.
-
Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA or THPTA).
-
Fluorescence microscope with a suitable laser line (e.g., 633 nm or 647 nm) and emission filters.
-
Image analysis software (e.g., Fiji/ImageJ).
Procedure:
-
Metabolic Labeling: Incubate cells with an alkyne-containing metabolic precursor for a sufficient time to allow for incorporation into biomolecules.
-
Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Click Reaction: Prepare the click reaction cocktail containing the azide probe, copper(II) sulfate, a reducing agent, and a ligand. Incubate the fixed and permeabilized cells with the cocktail to label the alkyne-modified biomolecules. Perform this for each probe on separate samples.
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Using a fluorescence microscope, locate a field of view with well-labeled cells for each probe.
-
Set the imaging parameters (laser power, exposure time, gain) to be identical for all samples. The initial signal intensity should be well below saturation.
-
Acquire a time-lapse series of images of the same field of view under continuous illumination.
-
-
Data Analysis:
-
Using image analysis software, select regions of interest (ROIs) within the labeled cells for each time-lapse series.
-
Measure the mean fluorescence intensity within each ROI for every frame.
-
Normalize the intensity values to the initial intensity of the first frame.
-
Plot the normalized intensity as a function of time for each probe. The rate of fluorescence decay represents the photobleaching rate.
-
Protocol for Measuring Relative Quantum Yield
The quantum yield of a fluorescent probe can be determined relative to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer and UV-Vis spectrophotometer.
-
Far-red fluorescent azide probes and a suitable standard (e.g., Cresyl Violet in methanol, Φ ≈ 0.54).
-
Spectroscopic grade solvent (e.g., ethanol or PBS).
Procedure:
-
Prepare Solutions: Prepare a series of dilutions of the standard and the test probes in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure Absorbance: Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer and record the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence:
-
Set the spectrofluorometer to the excitation wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.
-
Measure the emission spectrum of a solvent blank and subtract it from the sample and standard spectra.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the test probes.
-
The slope of the resulting linear fit is the gradient (Grad).
-
Calculate the quantum yield of the sample (Φ_X) using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) where Φ_ST is the quantum yield of the standard, Grad_X and Grad_ST are the gradients of the sample and standard plots, respectively, and η is the refractive index of the solvent (this term cancels out if the same solvent is used for both).
-
Protocol for Signal-to-Noise Ratio (SNR) Measurement in Fluorescence Microscopy
A higher SNR indicates a better ability to distinguish the fluorescent signal from the background.
Materials:
-
Fluorescently labeled cell samples prepared as in the photostability protocol.
-
Image analysis software (e.g., Fiji/ImageJ).
Procedure:
-
Image Acquisition: Acquire images of the labeled cells, ensuring that the imaging conditions are optimized to have a good dynamic range without saturation.
-
Data Analysis:
-
In the image analysis software, select a region of interest (ROI) that contains the specific fluorescent signal. Measure the mean pixel intensity within this signal ROI (
). -
Select a background ROI in a region of the image that does not contain labeled structures but is representative of the background noise. Measure the mean pixel intensity within this background ROI (
). -
The signal-to-noise ratio can be calculated as: SNR =
/ σ_background where σ_background is the standard deviation of the pixel intensities in the background ROI. A simpler, though less precise, metric often used is the signal-to-background ratio (SBR), calculated as/ .
-
Visualizing Experimental Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the comparative analysis of far-red fluorescent azide probes.
Caption: Example signaling pathway illustrating the use of far-red azide probes for visualizing cellular processes.
References
- 1. This compound, 2107273-02-7 | BroadPharm [broadpharm.com]
- 2. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. N-(azide-PEG3)-N'-(Amine-C3-PEG4)-Cy5 Datasheet DC Chemicals [dcchemicals.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. DyLight Fluor - Wikipedia [en.wikipedia.org]
- 8. thermofisher.com [thermofisher.com]
- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 12. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Mass Spectrometry Validation of Fluorescent Labeling Reagents
This guide provides a detailed comparison of two common strategies for labeling biomolecules with the fluorescent dye Cy5, focusing on their validation by mass spectrometry (MS). We compare a modern, bioorthogonal labeling reagent, N-(m-PEG4)-N'-(azide-PEG3)-Cy5 , which utilizes "click chemistry," against a traditional amine-reactive reagent, Cy5 NHS Ester . The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of their respective performance characteristics.
The validation of labeling is critical in research and drug development to ensure the integrity, homogeneity, and identity of the final conjugated molecule. Mass spectrometry is an indispensable tool for this purpose, providing precise mass information that confirms successful conjugation and identifies potential side products.[1]
Comparison Overview: Click Chemistry vs. NHS Ester Chemistry
The primary difference between the two reagents lies in their conjugation chemistry.
-
This compound : This reagent contains an azide group, which reacts with a corresponding alkyne-modified biomolecule (e.g., a peptide or protein) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][3] This "click chemistry" approach is highly specific and bioorthogonal, meaning the reactive groups do not interfere with native functional groups found in biomolecules.[4][5] The hydrophilic PEG (polyethylene glycol) spacer enhances the solubility of the reagent and the final conjugate in aqueous media.[2]
-
Cy5 NHS Ester : This is a classical amine-reactive labeling reagent.[6] The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form a stable amide bond.[7] While widely used, this method can be less specific as proteins often have multiple lysine residues, potentially leading to a heterogeneous mixture of labeled products.[5]
Experimental & Validation Workflow
The overall process for labeling a target peptide and subsequently validating the conjugate via mass spectrometry is outlined below. This workflow ensures that the final labeled product is correctly identified and characterized.
Comparative Labeling Reactions
The two labeling methods proceed via distinct chemical pathways, which influences their specificity and potential for side reactions.
Experimental Protocols
A detailed protocol for labeling a hypothetical 1.5 kDa peptide and validating the product using MALDI-TOF mass spectrometry is provided below.
Materials:
-
Peptides:
-
Alkyne-modified peptide (e.g., Ac-Tyr-Gly-Gly-Phe-Leu-Lys(Propargyl)-NH2), 1 mg
-
Standard peptide with a primary amine (e.g., Ac-Tyr-Gly-Gly-Phe-Leu-Lys-NH2), 1 mg
-
-
Labeling Reagents:
-
Buffers & Solvents: Sodium bicarbonate buffer (0.1 M, pH 8.3), DMSO, Acetonitrile (ACN), 0.1% Trifluoroacetic acid (TFA) in water.
-
Click Chemistry Catalysts: Copper(II) sulfate (CuSO4), Sodium ascorbate.
-
MS Matrix: α-cyano-4-hydroxycinnamic acid (HCCA).
-
Purification: C18 ZipTips.
Protocol:
-
Peptide & Reagent Preparation:
-
Dissolve peptides in 0.1% TFA to a final concentration of 1 mg/mL.
-
Dissolve labeling reagents in DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction - Click Chemistry:
-
In a microfuge tube, combine 10 µL of alkyne-peptide solution with 50 µL of sodium bicarbonate buffer.
-
Add a 5-fold molar excess of this compound.
-
Add freshly prepared CuSO4 (to 1 mM final concentration) and sodium ascorbate (to 5 mM final concentration) to catalyze the reaction.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Labeling Reaction - NHS Ester:
-
In a separate tube, combine 10 µL of standard peptide solution with 50 µL of sodium bicarbonate buffer.
-
Add a 10-fold molar excess of Cy5 NHS Ester.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Sample Purification (for both reactions):
-
Acidify the reaction mixture with 1 µL of TFA.
-
Equilibrate a C18 ZipTip by aspirating and dispensing 10 µL of ACN, followed by 10 µL of 0.1% TFA.[8]
-
Bind the labeled peptide by aspirating and dispensing the sample through the ZipTip for 15-20 cycles.
-
Wash the tip by aspirating and dispensing 10 µL of 0.1% TFA twice.
-
Elute the purified, labeled peptide with 2 µL of a solution containing 50% ACN, 0.1% TFA, and saturated HCCA matrix.[8]
-
-
MALDI-TOF MS Analysis:
-
Spot the 2 µL eluate directly onto a MALDI target plate and allow it to air-dry.[9]
-
Acquire mass spectra in positive ion reflector mode.[10] Calibrate the instrument using a standard peptide mix.
-
Analyze the spectra to identify the mass of the unlabeled peptide and the newly formed labeled peptide. The expected mass shift corresponds to the mass of the labeling reagent minus any leaving groups.
-
Performance Comparison
The choice of labeling reagent significantly impacts the quality and interpretability of the final data. The following table summarizes the expected performance of each method based on typical experimental outcomes.
| Performance Metric | This compound (Click Chemistry) | Cy5 NHS Ester (Amine Labeling) | Rationale |
| Labeling Specificity | > 99% (Site-specific at alkyne) | Variable (Multiple Lysines & N-terminus) | Click chemistry is bioorthogonal, targeting only the engineered alkyne group.[4] NHS esters react with all accessible primary amines, potentially leading to multiple labels per molecule.[5] |
| Reaction Efficiency | > 95% | 70-90% | The CuAAC reaction is highly efficient and proceeds to completion under mild conditions.[11] NHS ester reactions can be less efficient and are sensitive to hydrolysis. |
| Observed Mass Accuracy (vs. Theoretical) | < 10 ppm | < 20 ppm | The clean, specific reaction of click chemistry leads to a single, sharp peak that is easily identified. Heterogeneity from NHS labeling can broaden peaks and complicate mass assignment. |
| Signal-to-Noise (S/N) Ratio | High | Moderate to High | The high efficiency and specificity result in a homogeneous product, concentrating the signal into a single primary peak. |
| Product Homogeneity | High (Single species) | Low to Moderate (Mixture of species) | A single alkyne site yields a single product. Multiple amine sites can result in a distribution of products with 1, 2, 3, or more labels.[12] |
| Ease of Purification | Easier | More Complex | Purifying a single product away from unreacted starting material is more straightforward than separating a mixture of variably labeled species.[11] |
Note: The quantitative data presented are representative values for a model peptide and serve to illustrate the comparative performance.
Conclusion
Mass spectrometry validation is an essential step in any bioconjugation workflow. For fluorescent labeling, both click chemistry and NHS ester-based methods are viable, but they offer distinct advantages and disadvantages.
This compound with click chemistry provides superior specificity, efficiency, and product homogeneity. This makes it the ideal choice for applications requiring a precisely defined, single-species conjugate, which simplifies downstream analysis and interpretation. The main prerequisite is the need to introduce an alkyne handle into the target biomolecule.
Cy5 NHS Ester remains a valuable tool for general-purpose labeling of proteins and peptides that have accessible primary amines. It is straightforward and does not require prior modification of the target molecule. However, researchers must be prepared to handle and characterize a potentially heterogeneous product mixture, which can complicate mass spectrometry analysis and functional studies.[12][13]
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. This compound, 2107273-02-7 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Fast Confirmation of Antibody Identity by MALDI-TOF MS Fingerprints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lumiprobe.com [lumiprobe.com]
- 12. enovatia.com [enovatia.com]
- 13. sciex.com [sciex.com]
A Comparative Guide to the Photostability of Cyanine Dyes for Drug Discovery and High-Resolution Imaging
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a pivotal decision influencing experimental outcomes. Cyanine dyes, a versatile class of synthetic fluorophores, are extensively used in fluorescence-based applications due to their high molar extinction coefficients and tunable emission spectra across the visible and near-infrared (NIR) range. However, a critical parameter that dictates their utility, particularly in demanding applications such as high-resolution microscopy and long-term live-cell imaging, is their photostability.
Quantitative Comparison of Cyanine Dye Photostability
The photostability of a fluorophore is its ability to resist photochemical degradation (photobleaching) upon exposure to excitation light. This is a crucial factor for quantitative and long-term imaging experiments. The following table summarizes key photophysical properties of common cyanine dyes. It is important to note that photostability is highly dependent on the local chemical environment, illumination intensity, and the presence of photostabilizing agents.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | More photostable than Cy5[1][2] |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.20 | Prone to photobleaching [2][3] |
| Cy7 | ~750 | ~773 | ~250,000 | ~0.12 | Generally less photostable than Cy5[4] |
Note: The data presented are representative values for the parent cyanine dyes. Specific values can vary with conjugation, solvent, and experimental conditions.
The Role of PEGylation in Photostability
The subject of this guide, N-(m-PEG4)-N'-(azide-PEG3)-Cy5, is a derivative of Cy5 that has been modified with polyethylene glycol (PEG) chains. The primary purpose of PEGylation is to enhance the aqueous solubility and biocompatibility of the dye. While PEGylation does not directly alter the core structure of the cyanine chromophore, it can indirectly influence its photostability in several ways:
-
Reduced Aggregation: Cyanine dyes, particularly in aqueous environments, have a tendency to aggregate. This aggregation can lead to fluorescence quenching and can affect photostability. The hydrophilic PEG chains help to prevent aggregation, thus maintaining the monomeric, fluorescent state of the dye.
-
Altered Microenvironment: The local environment around the fluorophore can impact its photophysical properties. The PEG chains can create a more hydrated microenvironment, which may influence the rate of photobleaching.
It is generally understood that the intrinsic susceptibility of the Cy5 chromophore to photobleaching remains the dominant factor in the overall photostability of PEGylated Cy5 dyes.
Mechanisms of Photobleaching and Strategies for Improvement
The primary pathway for the photobleaching of many organic fluorophores, including cyanine dyes, involves the formation of a long-lived triplet state upon excitation. In this state, the dye can react with molecular oxygen to produce reactive oxygen species (ROS), which can then chemically degrade the fluorophore, leading to an irreversible loss of fluorescence.
Several strategies can be employed to enhance the photostability of cyanine dyes:
-
Use of Antifade Reagents: The addition of antifade reagents to the imaging medium is a common practice. These reagents can act as oxygen scavengers or triplet state quenchers, thereby reducing the rate of photobleaching.
-
Covalent Linkage of Stabilizers: Covalently attaching photostabilizing molecules, such as cyclooctatetraene (COT), directly to the cyanine dye has been shown to significantly improve photostability by reducing the lifetime of the triplet state.[5]
Experimental Protocols
A standardized methodology is crucial for the accurate comparison of fluorophore photostability. Below is a general protocol for assessing the photobleaching of cyanine dyes.
Protocol for Photostability Measurement
Objective: To quantify and compare the photobleaching rates of different fluorescent dyes under controlled illumination.
Materials:
-
Fluorescent dyes of interest (e.g., this compound, Cy3, Cy7) conjugated to a biomolecule (e.g., antibody, oligonucleotide).
-
Microscope slides and coverslips.
-
Imaging buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Fluorescence microscope with appropriate laser lines and filter sets for each dye.
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation: Immobilize the dye-conjugated biomolecules on a microscope slide to prevent movement during imaging.
-
Microscope Setup: Power on the fluorescence microscope and allow the light source to stabilize. Set the illumination intensity to a level relevant to the intended application.
-
Image Acquisition:
-
Focus on the sample and acquire an initial image (time = 0).
-
Continuously illuminate the sample with the excitation light.
-
Acquire a series of images at regular time intervals (e.g., every 10 seconds) for a defined duration.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of the dye in a defined region of interest for each image in the time series.
-
Correct for background fluorescence.
-
Normalize the fluorescence intensity at each time point to the initial intensity at time = 0.
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence signal is indicative of the photostability of the dye. The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life (t₁/₂).
-
Visualizing Photobleaching and Experimental Workflow
Conclusion
The photostability of cyanine dyes is a critical consideration for their application in fluorescence-based research. While Cy5 offers high brightness in the far-red spectrum, it is known to be susceptible to photobleaching. In contrast, Cy3 is generally more photostable. The longer-wavelength Cy7 dyes tend to be even less photostable than Cy5.[4]
The PEGylation of Cy5, as in this compound, is primarily aimed at improving its physicochemical properties in aqueous solutions, which can lead to more robust performance in biological applications by minimizing aggregation-induced quenching. However, the intrinsic photostability of the Cy5 core remains a key determinant of its performance in long-duration imaging experiments. For applications demanding high photostability, researchers should consider the use of photostabilizing agents or alternative classes of fluorophores known for their enhanced photostability, such as the Alexa Fluor or DyLight series. The provided experimental protocol offers a framework for conducting in-house comparisons to determine the most suitable dye for specific experimental conditions and requirements.
References
- 1. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 2. cancer.iu.edu [cancer.iu.edu]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for High-Performance Labeling: N-(m-PEG4)-N'-(azide-PEG3)-Cy5 vs. Leading Alternatives
In the dynamic fields of biological research and drug development, the precise and efficient fluorescent labeling of biomolecules is paramount for generating robust and reproducible data. This guide provides a comprehensive comparison of N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a cyanine-based fluorescent dye featuring a polyethylene glycol (PEG) linker and an azide group for click chemistry applications, with its main competitors, Alexa Fluor 647 and iFluor 647. This objective analysis, supported by experimental data and detailed protocols, is designed to assist researchers, scientists, and drug development professionals in selecting the optimal fluorescent probe for their specific needs.
Performance Characteristics: A Quantitative Comparison
The selection of a fluorescent dye is often dictated by its photophysical properties, labeling efficiency, and performance in biological applications. The following tables summarize the key performance metrics for this compound and its alternatives.
Table 1: Spectroscopic Properties of this compound and Alternatives
| Property | This compound | Alexa Fluor 647 | iFluor 647 |
| Excitation Maximum (nm) | 649[1][2] | ~650-652 | 654[3] |
| Emission Maximum (nm) | 667[1][2] | ~667-670 | 670[3] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 232,000[1][2] | ~270,000 | 250,000[3] |
| Quantum Yield | Not explicitly reported; estimated to be slightly lower than standard Cy5 (0.20-0.27) due to PEGylation. | 0.33[4][5] | 0.25[3] |
Table 2: Performance Comparison in Labeling Applications
| Feature | This compound | Alexa Fluor 647 | iFluor 647 |
| Labeling Chemistry | Azide-Alkyne Click Chemistry[1][2] | Primarily NHS Ester | Primarily NHS Ester |
| Specificity | High (requires alkyne-modified target)[6] | Moderate (targets primary amines) | Moderate (targets primary amines) |
| Photostability | Good (Comparable to Cy5) | Excellent[7][8][9] | Very Good[10] |
| Brightness | High | Very High[9] | High[10] |
| Water Solubility | Excellent (due to PEG linker)[1][2] | Good | Good |
| Self-Quenching | Reduced compared to standard Cy5 | Minimal[9] | Minimal |
Key Performance Insights
Alexa Fluor 647 is widely recognized for its exceptional brightness and photostability, often outperforming Cy5 in these aspects.[7][8][9] Its minimal self-quenching at higher degrees of labeling makes it a robust choice for applications requiring bright and stable signals.[9]
iFluor 647 presents itself as a strong alternative to both Cy5 and Alexa Fluor 647, boasting high fluorescence and enhanced photostability.[10] It offers comparable spectral properties, making it a viable drop-in replacement in many experimental setups.[3]
Experimental Protocols
Accurate assessment of the degree of labeling (DOL) is crucial for reproducible results. Below are detailed protocols for determining DOL using UV-Vis spectroscopy and for performing protein labeling via click chemistry and NHS ester chemistry.
Protocol 1: Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy
This protocol is a widely used method for calculating the molar ratio of dye to protein.
Materials:
-
Fluorescently labeled protein conjugate
-
Unlabeled protein (for obtaining protein extinction coefficient)
-
Spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer (e.g., PBS)
Procedure:
-
Purification: Ensure the labeled protein is free of any unconjugated dye by using size-exclusion chromatography or dialysis.
-
Absorbance Measurement:
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀), which corresponds to the protein absorbance.
-
Measure the absorbance at the dye's maximum absorption wavelength (A_max), for instance, ~649 nm for this compound.
-
-
Calculation:
-
Calculate the concentration of the dye using the Beer-Lambert law: Dye Concentration (M) = A_max / (ε_dye × path length) where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
Calculate the corrected protein absorbance to account for the dye's absorbance at 280 nm: Corrected A₂₈₀ = A₂₈₀ - (A_max × CF) where CF is the correction factor (A₂₈₀ of the dye / A_max of the dye).
-
Calculate the protein concentration: Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length) where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the Degree of Labeling (DOL): DOL = Dye Concentration / Protein Concentration
-
Protocol 2: Protein Labeling via Azide-Alkyne Click Chemistry
This protocol outlines the steps for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein
-
This compound
-
Copper(II) sulfate (for CuAAC)
-
Reducing agent (e.g., sodium ascorbate for CuAAC)
-
Copper-chelating ligand (e.g., THPTA for CuAAC)
-
DBCO or BCN reagent (for SPAAC)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Protein Preparation: Prepare the alkyne-modified protein in the reaction buffer.
-
Dye Preparation: Dissolve this compound in an appropriate solvent (e.g., DMSO).
-
Click Reaction (CuAAC):
-
Add the dye solution to the protein solution.
-
Add the copper-chelating ligand, followed by copper(II) sulfate and the reducing agent.
-
Incubate the reaction for 1-4 hours at room temperature.
-
-
Click Reaction (SPAAC):
-
If using a strain-promoted alkyne-azide cycloaddition (SPAAC), simply mix the alkyne-modified protein with the azide-containing dye (often with a DBCO or BCN moiety instead of a simple alkyne on the protein).
-
Incubate for 1-12 hours at room temperature or 37°C.
-
-
Purification: Remove excess dye and reaction components via size-exclusion chromatography.
Protocol 3: Protein Labeling via NHS Ester Chemistry
This protocol describes a general method for labeling proteins with amine-reactive dyes like Alexa Fluor 647 NHS Ester or iFluor 647 NHS Ester.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
NHS ester dye (e.g., Alexa Fluor 647 NHS Ester)
-
DMSO or DMF
-
Quenching reagent (e.g., Tris or hydroxylamine)
-
Size-exclusion chromatography column
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Dye Preparation: Dissolve the NHS ester dye in DMSO or DMF to create a stock solution.
-
Labeling Reaction: Add the dye stock solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized for the desired DOL.
-
Incubation: Incubate the reaction for 1 hour at room temperature.
-
Quenching: Stop the reaction by adding a quenching reagent.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column.
Visualizing the Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for protein labeling and analysis.
Caption: GPCR dimerization signaling pathway initiated by a fluorescent ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 2107273-02-7 | BroadPharm [broadpharm.com]
- 3. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
- 4. researchgate.net [researchgate.net]
- 5. drug.ku.dk [drug.ku.dk]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for In Vivo Azide Labeling: Beyond N-(m-PEG4)-N'-(azide-PEG3)-Cy5
For researchers, scientists, and drug development professionals engaged in in vivo azide labeling, the selection of an appropriate fluorescent probe is paramount to experimental success. The widely used N-(m-PEG4)-N'-(azide-PEG3)-Cy5 serves as a reliable tool, however, a range of alternatives has emerged offering potential improvements in brightness, photostability, in vivo stability, and signal-to-noise ratio. This guide provides an objective comparison of this compound with alternative probes, supported by experimental data and detailed methodologies to inform the selection of the optimal tool for specific research needs.
The core of these labeling strategies lies in bioorthogonal chemistry, where an azide-functionalized molecule is introduced into a biological system and subsequently detected by a probe containing a reactive partner, typically an alkyne or a phosphine. The choice of the fluorescent dye, the linker, and the reactive moiety all contribute to the overall performance of the probe in a complex in vivo environment.
Quantitative Comparison of Azide-Containing Fluorescent Probes
The selection of a fluorescent probe for in vivo imaging is often guided by its photophysical properties. The following table summarizes key quantitative data for this compound and a selection of its alternatives. It is important to note that these values can be influenced by the molecular conjugate and the local environment.
| Probe | Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features |
| This compound | Cy5 | 649 | 667 | 232,000 | ~0.2 | Standard red-emitting dye with a hydrophilic PEG linker.[1] |
| Azide-PEG-Alexa Fluor 647 | Alexa Fluor 647 | 650 | 668 | 270,000 | 0.33 | High photostability and brightness, less pH-sensitive than Cy5.[2][3][4] |
| Azide-PEG-iFluor 647 | iFluor 647 | 656 | 670 | ~250,000 | Not reported | Reported to be brighter and more photostable than Cy5.[5] |
| DBCO-Cy5 | Cy5 | 650 | 670 | ~250,000 | ~0.2 | Enables copper-free click chemistry, ideal for live-cell and in vivo imaging.[6] |
| DBCO-Cy5.5 | Cy5.5 | 678 | 694 | 190,000 | Not reported | Near-infrared emission for deeper tissue penetration and lower autofluorescence.[7] |
| CalFluor 647 Azide (fluorogenic) | CalFluor 647 | Not reported | Not reported | Not reported | Not reported | "Turn-on" fluorescence upon reaction, reducing background signal.[8][9] |
| Azide-Polysarcosine-Fluorophore | Various | Dye-dependent | Dye-dependent | Dye-dependent | Dye-dependent | Alternative biodegradable and potentially less immunogenic linker.[10][11][12] |
Alternatives to this compound: A Deeper Look
Alternative Fluorophores:
The Cy5 dye, while widely used, has known limitations in terms of photostability. Several alternative fluorophores offer significant advantages:
-
Alexa Fluor Dyes: The Alexa Fluor family, particularly Alexa Fluor 647, is renowned for its superior brightness and photostability compared to Cy5.[3][4] These dyes are also less sensitive to pH changes, which can be a crucial factor in the varied microenvironments within a living organism.
-
iFluor Dyes: iFluor 647 is another commercially available alternative to Cy5 that is marketed as being brighter and more photostable.[5]
-
Near-Infrared (NIR) Dyes: Probes with emission spectra in the NIR range (700-900 nm), such as Cy5.5, offer the significant advantage of deeper tissue penetration and reduced autofluorescence from biological tissues.[7][13] This makes them particularly well-suited for whole-animal imaging.
-
Fluorogenic ("Light-Up") Probes: A major challenge in in vivo imaging is distinguishing the signal from the probe that has reacted with its target from the background of unreacted, circulating probe. Fluorogenic probes, such as the CalFluor series, are designed to be non-fluorescent or weakly fluorescent until they react with their target azide, leading to a significant increase in quantum yield.[8][14][15] This "turn-on" mechanism dramatically improves the signal-to-noise ratio and can eliminate the need for washing steps.
Alternative Linkers:
The PEG linker in the target molecule enhances water solubility and biocompatibility. However, concerns about the potential immunogenicity and non-biodegradability of PEG have driven the exploration of alternatives:
-
Polypeptides: Linkers based on natural amino acids, such as poly-L-lysine or poly-L-glutamic acid, can be designed to be biodegradable and are generally considered to have low immunogenicity.
-
Polysaccharides: Natural polymers like dextran and hyaluronic acid are also being investigated as biocompatible and biodegradable alternatives to PEG.
-
Polysarcosine (pSar): This polymer of N-methylated glycine is a promising alternative to PEG, exhibiting excellent water solubility, biocompatibility, and biodegradability.[10][16] Studies have suggested that pSar may have a reduced immunostimulatory response compared to PEG.[11]
Alternative Reactive Moieties:
While the azide group on the probe is the constant in this comparison, the reactive partner on the target biomolecule is typically an alkyne. The method of "clicking" these two groups together is a critical consideration for in vivo applications.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction but requires a copper(I) catalyst, which can be toxic to living organisms.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or "Copper-Free Click Chemistry": To circumvent the toxicity of copper, strained cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO), have been developed.[6][17][18] These molecules react efficiently with azides without the need for a catalyst, making them ideal for in vivo applications. Probes like DBCO-Cy5 are therefore excellent alternatives for live-animal imaging.
Experimental Protocols
The following are generalized protocols for in vivo azide labeling. Specific parameters will need to be optimized for the particular animal model, target biomolecule, and chosen probe.
Protocol 1: Metabolic Labeling of Glycans with an Azido-Sugar
This protocol describes the incorporation of azide groups into the glycans of a mouse model through metabolic engineering.
Materials:
-
N-azidoacetylmannosamine (Ac₄ManNAz) or other suitable azido-sugar
-
Sterile phosphate-buffered saline (PBS)
-
Animal model (e.g., mice)
Procedure:
-
Preparation of Azido-Sugar Solution: Dissolve the azido-sugar in a biocompatible vehicle like sterile PBS. A typical dose for mice is 100-300 mg/kg per day.
-
Administration: Administer the azido-sugar solution to the animals daily for 5-7 days. This can be done via intraperitoneal (IP) injection or by adding it to the drinking water.
-
Metabolic Incorporation: Allow sufficient time for the azido-sugar to be metabolized and incorporated into the cellular glycans.
Protocol 2: In Vivo Imaging using a DBCO-Functionalized Fluorescent Probe (Copper-Free Click Chemistry)
This protocol outlines the steps for imaging the azide-labeled biomolecules from Protocol 1 using a cyclooctyne-containing fluorescent probe.
Materials:
-
Azide-labeled animal from Protocol 1
-
DBCO-fluorophore conjugate (e.g., DBCO-Cy5)
-
Sterile vehicle for injection (e.g., PBS)
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Probe Preparation: Dissolve the DBCO-fluorophore in the sterile vehicle to the desired concentration.
-
Baseline Imaging: Anesthetize the animal and acquire a pre-injection (baseline) image to determine the level of background autofluorescence.
-
Probe Administration: Inject the prepared probe solution into the animal, typically via tail vein injection.[17]
-
Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 30 min, 1h, 4h, 24h) to monitor the biodistribution of the probe and the labeling of the target.
-
Data Analysis: Quantify the fluorescence intensity in the region of interest and compare it to the baseline and control animals.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The field of in vivo azide labeling has moved beyond a one-size-fits-all approach. While this compound remains a valuable tool, researchers now have a diverse toolkit of alternative probes at their disposal. By carefully considering the specific requirements of their experimental system, including the desired imaging depth, the need for high signal-to-noise, and concerns about potential immunogenicity, researchers can select probes with alternative fluorophores, linkers, and reactive moieties to optimize their in vivo imaging studies. The development of fluorogenic and NIR probes, in particular, represents a significant advancement for sensitive and deep-tissue in vivo imaging.
References
- 1. scribd.com [scribd.com]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 4. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. iFluor® 647 azide | AAT Bioquest [aatbio.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. CalFluors: A Universal Motif for Fluorogenic Azide Probes across the Visible Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Azide-Polysarcosine100 | BroadPharm [broadpharm.com]
- 12. Azide-Polysarcosine150 | BroadPharm [broadpharm.com]
- 13. Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorogenic Azidofluoresceins for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CalFluors: A Universal Motif for Fluorogenic Azide Probes across the Visible Spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent progress on polySarcosine as an alternative to PEGylation: Synthesis and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of N-(m-PEG4)-N'-(azide-PEG3)-Cy5 Labeling Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a popular fluorescent dye for bioconjugation, with alternative labeling reagents. The focus is on the quantitative aspects of labeling efficiency, providing experimental data and detailed protocols to enable informed decisions for your research needs.
Introduction to this compound
This compound is a fluorescent labeling reagent that combines the far-red fluorescent properties of Cyanine5 (Cy5) with the versatility of "click chemistry." The azide group allows for a highly specific and efficient covalent attachment to alkyne-modified biomolecules, such as proteins, nucleic acids, and glycans. The polyethylene glycol (PEG) linkers (PEG4 and PEG3) enhance the water solubility of the dye and can reduce non-specific binding of the labeled biomolecule.
Quantitative Comparison of Labeling Reagents
The selection of a fluorescent label is critical for the success of quantitative applications in biological research. This section provides a comparative analysis of this compound with two common alternatives: an azide-functionalized Alexa Fluor 647 and an azide-functionalized DyLight 650. The comparison is based on key performance metrics relevant to labeling efficiency and the photophysical properties of the final conjugate.
Table 1: Comparison of Azide-Functionalized Far-Red Fluorescent Dyes
| Feature | This compound | Azide-Alexa Fluor 647 | Azide-DyLight 650 |
| Labeling Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Excitation Max (nm) | ~649 | ~650 | ~652 |
| Emission Max (nm) | ~667 | ~665 | ~672 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 | ~270,000 | ~250,000 |
| Quantum Yield | ~0.20 | ~0.33 | High (often reported as higher than Cy5) |
| Relative Brightness | Good | Excellent | Excellent |
| Photostability | Moderate | High | Very High[1] |
| pH Sensitivity | More sensitive to environmental changes | Less sensitive to pH changes | Less sensitive to pH changes |
| Tendency for Self-Quenching | Prone to aggregation and self-quenching at high degrees of labeling.[2] | Minimal self-quenching.[2] | Minimal self-quenching |
Table 2: Estimated Labeling Efficiency and Performance
| Parameter | This compound | Azide-Alexa Fluor 647 | Azide-DyLight 650 |
| Typical Click Chemistry Yield | > 90% | > 90% | > 90% |
| Optimal Degree of Labeling (DOL) for Antibodies | 2 - 4 | 2 - 6 | 2 - 6 |
| Signal-to-Noise Ratio | Good | Excellent | Excellent |
| Suitability for Quantitative Applications | Good, but photobleaching can be a concern in long-term imaging. | Excellent, due to high brightness and photostability. | Excellent, with superior photostability for demanding applications. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to protein labeling with this compound and subsequent analysis.
Protocol 1: Labeling of an Alkyne-Modified Antibody with this compound via CuAAC
This protocol describes the copper-catalyzed click chemistry reaction for labeling an antibody containing an alkyne group.
Materials:
-
Alkyne-modified antibody (e.g., incorporating p-azido-L-phenylalanine)
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in water)
-
Sodium ascorbate solution (300 mM in water, freshly prepared)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare a solution of the alkyne-modified antibody in PBS at a concentration of 1-5 mg/mL.
-
-
Set up the Labeling Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
50 µL of the alkyne-modified antibody solution.
-
A 5-10 molar excess of the this compound stock solution.
-
10 µL of 100 mM THPTA solution.
-
10 µL of 20 mM CuSO₄ solution.
-
-
Vortex the mixture briefly.
-
-
Initiate the Reaction:
-
Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to the reaction mixture.
-
Vortex briefly to mix.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled antibody from unreacted dye and other reaction components using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled antibody.
-
Protocol 2: Determination of Protein Concentration and Degree of Labeling (DOL)
This protocol outlines the steps to quantify the protein concentration and the average number of dye molecules per protein.
Materials:
-
Labeled antibody solution from Protocol 1
-
BCA Protein Assay Kit
-
UV-Vis Spectrophotometer
-
96-well microplate
Procedure:
-
Protein Concentration Measurement (BCA Assay):
-
Follow the manufacturer's instructions for the BCA Protein Assay Kit.[2][3][4][5][6][7][8][9][10][11]
-
Prepare a standard curve using bovine serum albumin (BSA).
-
Measure the absorbance of your labeled antibody samples at 562 nm.
-
Calculate the protein concentration based on the standard curve. Note that the presence of the dye may slightly interfere with the assay; it is advisable to use a control of unlabeled antibody if available.
-
-
Degree of Labeling (DOL) Calculation:
-
Measure the absorbance of the purified labeled antibody at 280 nm (A₂₈₀) and at the excitation maximum of Cy5, ~649 nm (A_max).
-
Calculate the DOL using the following formula:
DOL = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF₂₈₀)) × ε_dye]
Where:
-
A_max is the absorbance of the dye at its maximum absorption wavelength.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).
-
A₂₈₀ is the absorbance of the labeled protein at 280 nm.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for Cy5, this is approximately 0.05).
-
ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength (~250,000 M⁻¹cm⁻¹ for Cy5).
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for labeling a protein with this compound and subsequent analysis.
Caption: Workflow for protein labeling via CuAAC click chemistry.
Signaling Pathway Example: EGFR/HER2 Pathway
Fluorescently labeled antibodies are frequently used to visualize and quantify cell surface receptors involved in signaling pathways. The Epidermal Growth factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) are key players in cell proliferation and are important targets in cancer therapy. A Cy5-labeled antibody targeting HER2 can be used to study its expression and localization on cancer cells.
Caption: EGFR/HER2 signaling pathway with antibody labeling.[3][4][5][12][13][14][15][16][17]
Conclusion
The choice of a fluorescent dye for labeling is a critical step in experimental design. While this compound is a reliable and widely used reagent for click chemistry-based labeling, alternatives such as Alexa Fluor 647 and DyLight 650 offer significant advantages in terms of brightness and photostability.[1] For demanding quantitative applications, particularly those involving prolonged imaging or the detection of low-abundance targets, the superior photophysical properties of Alexa Fluor 647 and DyLight 650 may justify their selection. This guide provides the necessary data and protocols to help researchers make an informed choice based on their specific experimental needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benallenlab.org [benallenlab.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 15. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 17. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PEG Spacers on Fluorescent Probe Performance: A Comparative Guide to N-(m-PEG4)-N'-(azide-PEG3)-Cy5
For researchers, scientists, and drug development professionals, the rational selection of fluorescent probes is paramount for generating high-quality, reproducible data. Cyanine 5 (Cy5), a far-red emitting fluorophore, is a workhorse in biological imaging due to its high extinction coefficient and emission profile that minimizes cellular autofluorescence. The conjugation of polyethylene glycol (PEG) spacers to Cy5, as seen in N-(m-PEG4)-N'-(azide-PEG3)-Cy5, is a common strategy to enhance its utility in aqueous biological environments. This guide provides a comparative evaluation of the effect of the PEG spacer on the performance of this probe and its alternatives, supported by experimental data and detailed protocols.
The inclusion of PEG linkers in fluorescent probes like this compound is designed to improve their physicochemical properties. The hydrophilic nature of PEG increases the water solubility of the otherwise hydrophobic Cy5 dye, which is crucial for uniform dispersion in biological buffers and for reducing non-specific binding to cells and other biomolecules.[1] This enhanced solubility and reduced aggregation can, in turn, influence the photophysical properties of the dye.
Comparative Analysis of Spectroscopic Properties
While a direct, side-by-side experimental comparison of this compound with analogues featuring different PEG spacer lengths is not extensively available in peer-reviewed literature, we can infer performance characteristics based on available data for similar PEGylated and non-PEGylated Cy5 derivatives. The brightness of a fluorophore is a critical performance metric, determined by the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ).
| Spectroscopic Property | This compound | Cy5-PEG5-Azide | Cy5-Azide (No PEG Spacer) |
| Excitation Maximum (λex) | ~649-650 nm[1] | ~646 nm | ~646 nm[2] |
| Emission Maximum (λem) | ~667-691 nm[1] | ~662 nm | ~662 nm[2] |
| Molar Extinction Coefficient (ε) | Not explicitly reported; likely lower than non-PEGylated Cy5 | ~232,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹[2] |
| Fluorescence Quantum Yield (Φ) | Not explicitly reported; likely higher than non-PEGylated Cy5 in aqueous media | Not explicitly reported | ~0.20 (in the absence of silver particles)[3] |
| Fluorescence Lifetime (τ) | Not explicitly reported; typically ~1 ns for Cy5 in solution[4] | Not explicitly reported | ~0.93 ns[5] |
| Brightness (ε × Φ) | Moderate to High | Moderate to High | High |
| Solubility | High in aqueous and organic solvents[1] | Soluble in DMSO, DMF, DCM | Soluble in DMSO, DMF, DCM; insoluble in water[2] |
Note: The data for this compound and Cy5-PEG5-Azide are based on manufacturer specifications and published data for similar compounds. Direct comparative measurements under identical conditions may yield slightly different values. The quantum yield of Cy5 can be influenced by its local environment and conjugation state.
The Influence of the PEG Spacer on Performance
The length of the PEG spacer can have a significant impact on the functionality of the fluorescent probe.
-
Solubility and Aggregation: Longer PEG chains generally lead to higher aqueous solubility and a greater reduction in aggregation. Aggregation is a common issue with cyanine dyes that can lead to self-quenching and a decrease in fluorescence quantum yield. The PEG4 and PEG3 moieties in the target molecule provide a substantial hydrophilic character.
-
Binding and Steric Hindrance: The PEG spacer creates distance between the Cy5 fluorophore and the molecule to which it is conjugated via the azide group. This can be advantageous in minimizing steric hindrance, allowing the labeled molecule to interact more freely with its binding partners. The optimal PEG length, however, can be application-dependent. A shorter spacer may be sufficient for small molecule labeling, while a longer spacer might be necessary when labeling large proteins to prevent the fluorophore from interfering with protein folding or function.
-
Pharmacokinetics: In in vivo applications, PEGylation is well-known to increase the hydrodynamic radius of molecules, leading to reduced renal clearance and a longer circulation half-life. The total length of the PEG spacer (in this case, effectively a PEG7 chain) will contribute to these properties.
-
Photostability: While the core photochemistry of the Cy5 dye determines its intrinsic photostability, the local microenvironment created by the PEG spacer can have an influence. By preventing aggregation, PEGylation can indirectly enhance photostability. However, the fundamental susceptibility of the Cy5 core to photobleaching, often involving the formation of reactive oxygen species from the triplet state, remains.[1]
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide detailed methodologies for key experiments.
Quantum Yield Measurement (Comparative Method)
Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield, under conditions where both solutions have the same absorbance at the excitation wavelength.
Protocol:
-
Standard Selection: Choose a suitable quantum yield standard with an emission range similar to Cy5, such as Rhodamine 101 in ethanol (Φ = 1.0).
-
Sample Preparation: Prepare a series of dilutions of both the test compound (e.g., this compound) and the standard in a suitable solvent (e.g., phosphate-buffered saline for aqueous characterization). The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Record the absorbance spectra of all solutions using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions, exciting at the same wavelength used for the absorbance measurements. Ensure identical instrument settings (e.g., slit widths) for all measurements.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.
-
The quantum yield of the test sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (n_sample² / n_standard²)
where Φ is the quantum yield, Slope is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
Principle: TCSPC measures the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this process many times, a histogram of photon arrival times is built, which represents the fluorescence decay curve.
Protocol:
-
Instrument Setup: Use a TCSPC system equipped with a pulsed laser source with an excitation wavelength appropriate for Cy5 (e.g., ~640 nm) and a sensitive single-photon detector.
-
Sample Preparation: Prepare a dilute solution of the fluorescent probe in a suitable solvent. The concentration should be low enough to avoid pile-up effects.
-
Instrument Response Function (IRF) Measurement: Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.
-
Fluorescence Decay Measurement: Acquire the fluorescence decay data for the sample.
-
Data Analysis:
-
Perform a deconvolution of the sample decay data with the IRF.
-
Fit the resulting decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s) (τ).
-
Photostability Assay
Principle: The photostability of a fluorophore is assessed by measuring the rate of its fluorescence intensity decay under continuous illumination.
Protocol:
-
Sample Preparation: Prepare a solution of the fluorescent probe or label a substrate (e.g., cells or beads) with the probe.
-
Image Acquisition: Using a fluorescence microscope, acquire a time-lapse series of images of the sample under continuous illumination with the excitation light. Keep the illumination intensity and all other imaging parameters constant throughout the experiment.
-
Data Analysis:
-
Measure the mean fluorescence intensity of the sample in each frame of the time-lapse series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) can be determined from this plot and used as a measure of photostability.
-
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental procedures and the interplay of different components.
Caption: Experimental workflow for cell surface labeling using this compound via click chemistry.
Caption: The multifaceted effects of the PEG spacer on the performance of a Cy5 fluorescent probe.
Conclusion
The incorporation of a PEG spacer, as in this compound, offers significant advantages for the use of Cy5 in biological applications. The primary benefits are increased aqueous solubility and reduced non-specific binding, which are critical for achieving high signal-to-noise ratios in imaging and other fluorescence-based assays. While the PEG spacer may slightly reduce the molar extinction coefficient compared to the parent dye, this is often compensated for by a potential increase in quantum yield in aqueous environments due to reduced aggregation. The choice of PEG spacer length represents a trade-off between maximizing these benefits and maintaining a compact probe size for minimal perturbation of the labeled system. For researchers utilizing click chemistry for bioconjugation, PEGylated azide-functionalized Cy5 probes like this compound represent a versatile and high-performance tool for a wide range of applications in cellular imaging, proteomics, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 3. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Far-Red Azide Dyes: N-(m-PEG4)-N'-(azide-PEG3)-Cy5 vs. DyLight 650 Azide
In the rapidly advancing fields of proteomics, drug development, and cellular imaging, the precise labeling and tracking of biomolecules are paramount. Far-red fluorescent dyes, which operate in a spectral region that minimizes autofluorescence from biological samples, are indispensable tools. This guide provides a detailed, objective comparison of two prominent azide-functionalized, far-red fluorophores: N-(m-PEG4)-N'-(azide-PEG3)-Cy5 and DyLight 650 azide. Both dyes are engineered for bio-conjugation via click chemistry, enabling the specific attachment to alkyne-modified targets.
This comparison focuses on their spectroscopic properties, structural differences, and performance characteristics to assist researchers in selecting the optimal dye for their experimental needs.
Structural and Spectroscopic Properties
The fundamental difference between these two dyes lies in their core structure and appended linkers. This compound is a derivative of the well-established Cyanine5 (Cy5) dye, featuring a hydrophilic polyethylene glycol (PEG) spacer that enhances aqueous solubility.[1][2][3] DyLight 650 is part of a newer generation of dyes developed to offer improved photostability and brightness.[4] Both are equipped with an azide group for click chemistry applications.[1][5]
The selection of a fluorescent probe is critically dependent on its spectral characteristics, which must align with the available instrumentation, such as laser lines and filter sets. Brightness, a key performance indicator, is the product of the molar extinction coefficient (how efficiently the dye absorbs light) and the quantum yield (how efficiently it converts absorbed light into emitted fluorescence).[4]
Table 1: Spectroscopic and Physical Data Comparison
| Property | This compound | DyLight 650 Azide |
| Excitation Maximum (λex) | 649 nm[1] | 652 nm[6][7] |
| Emission Maximum (λem) | 667 nm[1] | 672 nm[6][7] |
| Molar Extinction Coefficient (ε) | ~232,000 cm⁻¹M⁻¹[1] | ~250,000 cm⁻¹M⁻¹[6][7] |
| Molecular Weight | 782.4 g/mol [1] | ~769.0 g/mol [8] |
| Key Structural Feature | Cy5 core with PEG7 linker[1] | Sulfonated indocyanine core |
| Solubility | Water, DMSO, DMF[1] | Water-miscible solvents (e.g., DMSO)[5] |
Note: Quantum yield data for these specific azide derivatives are not consistently published; however, DyLight dyes are generally reported to have high quantum yields.[6]
Performance and Application Insights
While spectrally similar, the practical performance of these dyes can differ, particularly in demanding applications requiring long exposure times or high-intensity illumination.
Photostability: DyLight dyes are generally marketed as having superior photostability compared to traditional cyanine dyes like Cy5.[4][5] This is a significant advantage in experiments such as confocal microscopy, super-resolution imaging (STORM), or time-lapse studies, where photobleaching can be a limiting factor.[4] Enhanced photostability ensures a more stable signal over prolonged imaging periods.
Brightness: With a slightly higher molar extinction coefficient, DyLight 650 has the potential for greater intrinsic brightness than the Cy5 derivative, assuming comparable quantum yields.[4][6][7] This can be crucial for detecting low-abundance targets.
The PEG Linker Advantage: The defining feature of this compound is its hydrophilic PEG spacer. This linker is designed to increase the overall water solubility of the molecule, which can be beneficial when labeling proteins or other biomolecules in aqueous buffers, potentially reducing aggregation and non-specific binding.[1][3]
Experimental Workflow: Biomolecule Labeling via Click Chemistry
Both dyes are designed to be conjugated to biomolecules containing a terminal alkyne or a strained alkyne (like DBCO or BCN) through click chemistry. Strain-promoted alkyne-azide cycloaddition (SPAAC) is a popular copper-free method that is bio-orthogonal and highly efficient.
Detailed Experimental Protocol: Protein Labeling via SPAAC
This protocol provides a general guideline for conjugating an azide-functionalized dye to a protein modified with a dibenzocyclooctyne (DBCO) group.
1. Materials:
-
DBCO-modified protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4). Buffer should be amine-free (e.g., no Tris).
-
This compound or DyLight 650 azide.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Purification column (e.g., size-exclusion chromatography, such as a PD-10 desalting column) appropriate for the size of the protein.
2. Procedure:
-
Prepare Dye Stock Solution: Allow the vial of the azide dye to equilibrate to room temperature before opening to prevent moisture condensation. Dissolve the dye in anhydrous DMSO to create a 1-10 mM stock solution. For example, dissolve 1 mg of this compound (MW 782.4) in 128 µL of DMSO to make a 10 mM solution.
-
Prepare Protein Solution: Prepare the DBCO-modified protein at a concentration of 1-5 mg/mL in an appropriate reaction buffer.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dye stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted, excess dye from the labeled protein conjugate using a size-exclusion chromatography column.
-
Equilibrate the column with your desired storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect fractions according to the manufacturer's instructions. The brightly colored, labeled protein will typically elute first.
-
-
Characterization (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for the dye).
-
Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per protein, using the molar extinction coefficients of the protein and the dye.
-
6. Storage:
-
Store the fluorescently labeled protein conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Conclusion and Recommendations
The choice between this compound and DyLight 650 azide depends on the specific demands of the experiment.
-
Choose this compound if:
-
High aqueous solubility and minimizing non-specific binding are primary concerns.
-
You are working with a well-established and characterized fluorophore core (Cy5).
-
-
Choose DyLight 650 Azide if:
Both dyes are excellent, spectrally similar tools for far-red fluorescence labeling via click chemistry. By understanding their subtle but important differences, researchers can make an informed decision to best suit their experimental goals.
References
- 1. This compound, 2107273-02-7 | BroadPharm [broadpharm.com]
- 2. N-(m-PEG4)-N'-(azide-PEG3)-Cy5_2107273-02-7_新研博美 [xinyanbm.com]
- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. DY-650 [dyomics.com]
Safety Operating Guide
Personal protective equipment for handling N-(m-PEG4)-N'-(azide-PEG3)-Cy5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(m-PEG4)-N'-(azide-PEG3)-Cy5. The procedural guidance herein is designed to ensure safe operational handling and disposal of this compound.
This compound is a complex molecule comprised of three key components: an organic azide, a polyethylene glycol (PEG) linker, and a cyanine 5 (Cy5) fluorescent dye. While PEG itself is generally considered inert and non-toxic, the primary hazards associated with this compound stem from the organic azide and the cyanine dye.[1][2][3] Organic azides are energetic molecules that can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition.[4][5][6] Cyanine dyes, while essential for fluorescence, require careful handling to avoid exposure.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure all potential hazards are addressed.[7] The following PPE is mandatory to minimize exposure and ensure personal safety:
-
Eye Protection: Chemical safety goggles are required at all times to protect from splashes or aerosols.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Gloves should be inspected before each use and changed frequently, especially if contamination is suspected.
-
Protective Clothing: A lab coat or chemical-resistant apron must be worn to protect street clothing and skin from contamination.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential aerosols or dust.[8] If there is a risk of generating aerosols outside of a fume hood, a respirator may be necessary.
Safe Handling and Operational Procedures
Adherence to strict safety protocols is paramount when working with this compound.
-
Engineering Controls: All work involving this compound, especially when handling the solid form or preparing solutions, must be performed in a chemical fume hood.[4]
-
Avoiding Incompatibilities:
-
Metals: Do not use metal spatulas or other metal instruments to handle the compound, as this can lead to the formation of shock-sensitive metal azides.[4][5]
-
Acids: Avoid contact with strong acids, which can react with the azide to form the highly toxic and explosive hydrazoic acid.[5][9]
-
Halogenated Solvents: Do not use halogenated solvents (e.g., dichloromethane, chloroform) as they can react with the azide to form explosive compounds.[4][5]
-
-
General Practices:
-
Avoid generating dust or aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.[10]
-
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and dark place at -20°C.[11] It should be stored away from heat, light, and sources of shock or friction.[4][6]
-
Disposal:
-
All waste materials contaminated with this compound, including unused solutions, contaminated labware, and PPE, must be treated as hazardous chemical waste.[12]
-
Collect all liquid waste in a designated, sealed, and properly labeled container.
-
Solid waste should be collected in a separate, clearly marked container.
-
Under no circumstances should this compound or its waste be poured down the drain.[13]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[14]
-
Hazard and Exposure Data Summary
| Hazard Category | Description |
| Physical Hazards | Organic azide component is potentially explosive. Avoid heat, shock, friction, and contact with incompatible materials (metals, strong acids, halogenated solvents).[4][5] |
| Health Hazards | The toxicological properties of the full compound are not fully characterized. The azide component can be toxic if inhaled, ingested, or absorbed through the skin.[5][6] Symptoms of azide exposure can include dizziness, weakness, headache, and nausea.[4][6] Cyanine dyes may cause skin and eye irritation. |
| Storage Temperature | -20°C[11] |
| Solubility | Water, DMSO, DMF, DCM[11] |
| Excitation/Emission | 649 nm / 667 nm[11] |
Experimental Workflow and Safety Decision Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: PPE selection based on potential hazards.
References
- 1. Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. This compound, 2107273-02-7 | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. - Division of Research Safety | Illinois [drs.illinois.edu]
- 14. research.columbia.edu [research.columbia.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
